molecular formula C10H17NO3 B3068576 O-Proparagyl-N-Boc-ethanolamine CAS No. 634926-63-9

O-Proparagyl-N-Boc-ethanolamine

货号: B3068576
CAS 编号: 634926-63-9
分子量: 199.25 g/mol
InChI 键: POPGBGYTSRQYLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

O-Proparagyl-N-Boc-ethanolamine is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl N-(2-prop-2-ynoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPGBGYTSRQYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634926-63-9
Record name tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
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Foundational & Exploratory

O-Proparagyl-N-Boc-ethanolamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Synonym: tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate

This document provides the molecular formula and molecular weight for O-Proparagyl-N-Boc-ethanolamine, a bifunctional crosslinker containing a propargyl group and a Boc-protected amine.

Compound Data

The key quantitative data for this compound, systematically named tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, are summarized below.

PropertyValueCitations
Molecular Formula C₁₀H₁₇NO₃[1][2][3]
Molecular Weight 199.25 g/mol (also cited as 199.3 g/mol )[1][2][3]

Experimental Protocols & Signaling Pathways

The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental physicochemical properties of a single molecule such as its molecular weight and formula. This information is typically determined through standard analytical techniques like mass spectrometry and elemental analysis, which are foundational methods in chemical characterization rather than complex experimental workflows or biological pathways.

Logical Relationships

The structure of this compound can be understood as the result of functionalizing N-Boc-ethanolamine with a propargyl group at the oxygen atom of the hydroxyl group. This relationship is depicted in the diagram below.

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product N-Boc-ethanolamine N-Boc-ethanolamine This compound This compound N-Boc-ethanolamine->this compound O-alkylation Propargyl bromide Propargyl bromide Propargyl bromide->this compound

Caption: Synthetic relationship of this compound.

References

O-Proparagyl-N-Boc-ethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 634926-63-9

This technical guide provides an in-depth overview of O-Proparagyl-N-Boc-ethanolamine, a bifunctional linker molecule essential for advancements in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, is a versatile chemical reagent.[1] It incorporates two key functional groups: a terminal alkyne (propargyl group) and a Boc-protected amine. This unique structure allows for sequential or orthogonal chemical modifications. The propargyl group is a ready handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[2] The tert-butyloxycarbonyl (Boc) protecting group offers stable protection of the primary amine, which can be readily removed under mild acidic conditions to liberate the amine for further functionalization.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 634926-63-9[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1][3]
IUPAC Name tert-butyl N-(2-prop-2-ynoxyethyl)carbamate[1]
Synonyms This compound, tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate[1]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO[4]
Storage Recommended storage at -20°C for long-term stability.[3]

Note: Some physical properties are computed values from publicly available databases.

Synthesis and Characterization

Proposed Synthetic Pathway

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: O-Propargylation EA Ethanolamine (B43304) Boc_reaction Boc Protection EA->Boc_reaction Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Boc2O->Boc_reaction Base Base (e.g., Triethylamine) Base->Boc_reaction Solvent1 Solvent (e.g., THF/Water) Solvent1->Boc_reaction N_Boc_EA N-Boc-ethanolamine N_Boc_EA_2 N-Boc-ethanolamine Boc_reaction->N_Boc_EA Propargylation Williamson Ether Synthesis N_Boc_EA_2->Propargylation PropargylBr Propargyl bromide PropargylBr->Propargylation StrongBase Strong Base (e.g., NaH) StrongBase->Propargylation Solvent2 Anhydrous Solvent (e.g., THF) Solvent2->Propargylation FinalProduct This compound Propargylation->FinalProduct G cluster_0 Phase 1: Click Reaction cluster_1 Phase 2: Deprotection & Further Functionalization PropargylLinker This compound CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PropargylLinker->CuAAC AzideMolecule Azide-Modified Biomolecule (e.g., Protein-N₃) AzideMolecule->CuAAC Intermediate Boc-Protected Conjugate CuAAC->Intermediate Intermediate2 Boc-Protected Conjugate Deprotection Acidic Deprotection (e.g., TFA) Intermediate2->Deprotection AmineConjugate Amine-Terminated Conjugate Deprotection->AmineConjugate Functionalization Further Functionalization (e.g., Amide Coupling) AmineConjugate->Functionalization FinalProduct Final Bifunctional Conjugate Functionalization->FinalProduct

References

O-Proparagyl-N-Boc-ethanolamine: A Bifunctional Tool for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Proparagyl-N-Boc-ethanolamine is a hetero-bifunctional chemical linker that serves as a versatile tool in the fields of chemical biology, bioconjugation, and drug discovery. It does not possess an intrinsic mechanism of action in a pharmacological sense. Instead, its utility is derived from its two distinct reactive moieties: a terminal propargyl group and a tert-butyloxycarbonyl (Boc) protected primary amine. The propargyl group allows for covalent modification of molecules containing an azide (B81097) group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "Click Reaction". The Boc-protected amine provides a latent reactive site that can be revealed under acidic conditions for subsequent conjugation. This guide details the chemical functionalities of this compound, its applications, and general protocols for its use.

Chemical Properties and Structure

This compound is a small molecule designed for modular chemical synthesis and bioconjugation. Its structure allows for the sequential or orthogonal linkage of two different molecular entities.

PropertyValue
IUPAC Name tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS Number 634926-63-9
Functional Groups Propargyl ether, N-Boc protected amine

Core Functionalities and "Mechanism of Action" as a Chemical Tool

The "mechanism of action" of this compound is defined by the chemical reactions of its functional groups.

The Propargyl Group and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group is a key component for "click chemistry". Specifically, it undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications. The resulting triazole linkage is highly stable.

G cluster_reactants Reactants cluster_product Product Propargyl This compound (R1-C≡CH) Catalyst Cu(I) Catalyst Propargyl->Catalyst Azide Azide-containing Molecule (R2-N3) Azide->Catalyst Triazole Stable Triazole Linkage (R1-Triazole-R2) Catalyst->Triazole

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The N-Boc Group and Amine Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its purpose is to render the amine non-reactive during other synthetic steps, such as the CuAAC reaction. The Boc group is stable under a wide range of conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This deprotection regenerates the primary amine, which can then be used for subsequent reactions, such as amide bond formation.

G cluster_start Starting Material cluster_end Product Boc_Amine N-Boc Protected Amine (R-NH-Boc) Acid Strong Acid (e.g., TFA) Boc_Amine->Acid Free_Amine Deprotected Primary Amine (R-NH3+) Acid->Free_Amine

Figure 2: N-Boc Deprotection Mechanism.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound makes it a valuable linker in constructing complex molecular architectures.

Bioconjugation

This molecule can be used to conjugate a biomolecule (e.g., a protein or a peptide) to another molecule (e.g., a fluorescent dye, a drug, or a surface). For example, the deprotected amine can be coupled to a carboxylic acid on a protein, and the propargyl group can then be used to "click" on a fluorescent azide probe for imaging studies.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a component of the linker. For instance, the deprotected amine could be attached to the E3 ligase ligand, and the propargyl group could be clicked to an azide-modified ligand for the protein of interest. The use of such linkers is a key aspect of PROTAC design and optimization.[1][2]

G cluster_protac PROTAC Assembly cluster_result Final Construct POI_Ligand Azide-Modified Protein of Interest (POI) Ligand Linker This compound (Deprotected & Coupled) POI_Ligand->Linker CuAAC 'Click' Reaction E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Amide Bond Formation PROTAC PROTAC Molecule

Figure 3: Workflow for PROTAC Synthesis.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific substrates and applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Procedure:

  • Dissolve this compound and the azide-containing molecule in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to initiate the reaction.

  • Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction and purified by column chromatography.

General Protocol for N-Boc Deprotection

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA can be removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.

Conclusion

This compound is a valuable chemical tool, the utility of which is defined by the reactivity of its propargyl and Boc-protected amine functionalities. Its application in bioconjugation and as a linker in the synthesis of complex molecules like PROTACs underscores its importance in modern drug discovery and chemical biology. The modular nature of the reactions it undergoes allows for a flexible and efficient approach to the construction of novel molecular probes and therapeutic agents.

References

Structure and functional groups of O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Propargyl-N-Boc-ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine (CAS No: 634926-63-9) is a bifunctional synthetic building block of significant interest in medicinal chemistry, chemical biology, and drug development.[1][2] Its structure incorporates two key reactive functionalities: a terminal alkyne (propargyl group) and a protected primary amine (N-Boc group). This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable tool for the synthesis of complex molecules, including bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[3][4]

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[1][2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality, which can be selectively removed under mild acidic conditions to enable further derivatization.[1][5] This guide provides a comprehensive overview of the structure, properties, reactivity, and experimental considerations for O-Propargyl-N-Boc-ethanolamine.

Structure and Functional Groups

O-Propargyl-N-Boc-ethanolamine is composed of an ethanolamine (B43304) backbone where the hydroxyl group is ether-linked to a propargyl group, and the amino group is protected as a tert-butyl carbamate.

  • Molecular Formula: C₁₀H₁₇NO₃[2]

  • Molecular Weight: 199.25 g/mol [2]

The key functional groups determining its chemical reactivity are:

  • Propargyl Ether Group : This group contains a terminal alkyne (C≡CH), which is a key substrate for click chemistry reactions, enabling covalent linkage to azide-modified molecules.[1] The propargylamine (B41283) moiety is a widely distributed and important group in medicinal chemistry.[6]

  • N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[7] It is stable to a wide range of reaction conditions, including most nucleophiles and bases, but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[3][5]

  • Carbamate Linkage : Connects the Boc group to the nitrogen atom of the ethanolamine backbone.

  • Ether Linkage : Connects the propargyl group to the ethanolamine backbone.

cluster_molecule O-Propargyl-N-Boc-ethanolamine cluster_keys Functional Groups mol Boc-NH–(CH₂)₂–O–CH₂–C≡CH boc N-Boc Protecting Group boc->mol ether Ether Linkage ether->mol propargyl Propargyl Group (Alkyne) propargyl->mol reagent reagent condition condition product product start1 O-Propargyl-N-Boc-ethanolamine catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) start1->catalyst start2 Azide-Containing Molecule (R-N₃) start2->catalyst final_product Stable Triazole Conjugate catalyst->final_product Click Reaction start O-Propargyl-N-Boc-ethanolamine acid Acid Treatment (e.g., TFA in DCM or HCl in Dioxane) start->acid intermediate Carbamic Acid Intermediate acid->intermediate product1 Primary Amine Product intermediate->product1 product2 CO₂ + Isobutylene (Byproducts) intermediate->product2

References

O-Propargyl-N-Boc-ethanolamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Propargyl-N-Boc-ethanolamine, a bifunctional crosslinker molecule. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, data presentation templates, and visualizations of key workflows.

O-Propargyl-N-Boc-ethanolamine possesses two key functional groups: a propargyl group, which can participate in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected under mild acidic conditions.[1][2] Understanding the solubility and stability of this compound is critical for its effective use in various applications, including the synthesis of PROTACs and other targeted therapeutic agents.

Core Properties of O-Propargyl-N-Boc-ethanolamine

PropertyValueReference
Molecular Formula C10H17NO3[1]
Molecular Weight 199.25 g/mol [1]
CAS Number 634926-63-9[1]

Solubility Profile

The solubility of O-Propargyl-N-Boc-ethanolamine is influenced by its molecular structure, which contains both polar (ether, carbamate) and non-polar (propargyl, Boc group) moieties. A systematic approach to determining its solubility in various solvents is essential for designing reaction conditions and formulation strategies.

Table 1: Qualitative Solubility of O-Propargyl-N-Boc-ethanolamine
SolventPolarity IndexPredicted SolubilityExperimental Observation
Water10.2Sparingly Soluble to Insoluble
Methanol5.1Soluble
Ethanol4.3Soluble
Isopropanol3.9Soluble
Acetonitrile5.8Soluble
Dichloromethane (DCM)3.1Very Soluble
Chloroform4.1Very Soluble
Ethyl Acetate4.4Soluble
Tetrahydrofuran (THF)4.0Soluble
Diethyl Ether2.8Soluble
Hexanes0.1Insoluble
Dimethyl Sulfoxide (DMSO)7.2Soluble
Dimethylformamide (DMF)6.4Soluble
Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of O-Propargyl-N-Boc-ethanolamine in a range of common laboratory solvents.

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • Selected solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of O-Propargyl-N-Boc-ethanolamine to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 10 mg/mL.

  • If the solid has not completely dissolved, the compound is classified as "sparingly soluble" or "insoluble."

  • Record the observations in a table similar to Table 1.

Experimental Workflow for Solubility Determination

G start Start: Weigh O-Propargyl-N-Boc-ethanolamine add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved insoluble Record as 'Sparingly Soluble' or 'Insoluble' observe->insoluble Solid Remains end End soluble->end insoluble->end G start Start: Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress timepoint Incubate and Sample at Time Points stress->timepoint hplc Analyze by HPLC timepoint->hplc data Analyze Data: - Identify Degradants - Quantify Purity hplc->data report Report Stability Profile data->report end End report->end G A O-Propargyl-N-Boc-ethanolamine B N-deprotected amine A->B  Acidic  Conditions C Triazole conjugate A->C  Cu(I) catalyst,  Azide

References

An In-Depth Technical Guide to O-Proparagyl-N-Boc-ethanolamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine, systematically named tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Its structure incorporates a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc) protected amine, rendering it a highly useful reagent for a variety of chemical transformations. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles. The Boc-protected amine provides a latent primary amine functionality that is stable under a range of reaction conditions and can be readily deprotected under mild acidic conditions. This dual functionality makes this compound an ideal linker and scaffold component in the synthesis of complex molecules, including bioconjugates, peptidomimetics, and heterocyclic compounds.[1][2]

Chemical Properties and Synthesis

This compound is a colorless to light yellow liquid at room temperature.[2] Key chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate[3]
CAS Number 634926-63-9[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Storage -20°C[1]
Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from ethanolamine (B43304). The first step involves the protection of the amine group with a Boc group, followed by the O-propargylation of the hydroxyl group.

Synthesis_Workflow Ethanolamine Ethanolamine N_Boc_Ethanolamine N-Boc-ethanolamine Ethanolamine->N_Boc_Ethanolamine Boc₂O, Base Target_Molecule This compound N_Boc_Ethanolamine->Target_Molecule Propargyl bromide, NaH

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of N-Boc-ethanolamine

  • To a solution of ethanolamine in a suitable solvent (e.g., a mixture of water and THF), add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine (B128534) or sodium hydroxide).

  • Stir the reaction mixture at room temperature for the appropriate time to ensure complete reaction.

  • After the reaction is complete, perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain N-Boc-ethanolamine.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • To a solution of N-Boc-ethanolamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for a short period to facilitate the formation of the alkoxide.

  • Add propargyl bromide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly through "click chemistry" and subsequent manipulations of the protected amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for molecular assembly.[4]

CuAAC_Reaction cluster_conditions Reaction Conditions Reactant_A This compound Product 1,4-Disubstituted 1,2,3-Triazole Reactant_A->Product Reactant_B Organic Azide (B81097) (R-N₃) Reactant_B->Product Catalyst Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) Solvent Solvent (e.g., t-BuOH/H₂O)

Caption: General scheme for the CuAAC reaction.

Experimental Protocol: CuAAC Reaction with Benzyl (B1604629) Azide (General Procedure)

  • Dissolve this compound and benzyl azide in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water.

  • To this solution, add a copper(II) sulfate (CuSO₄) solution.

  • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, perform a standard work-up, which may include dilution with water and extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization. A study on the click reaction of benzyl azide with phenylacetylene (B144264) reported a yield of 94% for the triazole product.[2]

ReactantsCatalyst SystemSolventYieldReference
Phenylacetylene, Benzyl AzideRuH₂(CO)(PPh₃)₃, Bu₄NBrH₂O94%[5]
Benzyl azide, various acetylenesCuI, Et₃NCyrene™50-96%[6]
Deprotection of the Boc Group

The Boc protecting group on the amine functionality can be easily removed under mild acidic conditions, unmasking a primary amine. This allows for further functionalization of the molecule after the triazole ring has been formed.

Deprotection_Workflow Starting_Material Boc-Protected Amine Product Primary Amine Starting_Material->Product Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane)

Caption: Deprotection of the Boc group.

Experimental Protocol: Boc Deprotection (General Procedure)

  • Dissolve the Boc-protected compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.

  • The free amine can be obtained by neutralization with a base.

Spectroscopic Data (Predicted and from Related Compounds)

The structural confirmation of this compound and its derivatives is typically achieved through standard spectroscopic methods.

¹H NMR:

  • This compound: Expected signals would include a singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the two methylene (B1212753) groups of the ethanolamine backbone, a doublet for the propargylic methylene group, and a triplet for the acetylenic proton.

  • Related Compound (tert-butyl phenylcarbamate): ¹H NMR (400 MHz, CDCl₃): δ 7.29-7.32 (d, J = 9Hz, 2H), 7.24 (d, J = 8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H).[7]

¹³C NMR:

  • This compound: Characteristic signals would be observed for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the ethanolamine backbone, and the two sp-hybridized carbons of the alkyne.

  • Related Compound (tert-butyl phenylcarbamate): ¹³C NMR (100 MHz, CDCl₃): δ 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10.[7]

FTIR:

  • Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbamate, C≡C-H stretching of the terminal alkyne, and C-O stretching of the ether linkage.

Functional GroupTypical Wavenumber (cm⁻¹)
N-H Stretch (Carbamate)~3300
C-H Stretch (Alkyne)~3300
C=O Stretch (Carbamate)~1680-1700
C≡C Stretch (Alkyne)~2100-2140

Mass Spectrometry:

  • The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or other fragments.

  • Related Compound (1-Benzyl-4-ferrocenyl-1H-1,2,3-triazole): MS (+CI) m/z (%) 344.21 (M+H+, 100).[5]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the seamless integration of a triazole moiety via click chemistry, followed by the potential for further elaboration at the deprotected amine functionality. This technical guide provides a comprehensive overview of its synthesis, key reactions, and characterization, highlighting its significance for researchers and professionals in the fields of chemical synthesis and drug development. The straightforward and high-yielding reactions associated with this reagent underscore its utility in the construction of complex molecular architectures.

References

O-Proparagyl-N-Boc-ethanolamine storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Proparagyl-N-Boc-ethanolamine: Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable bifunctional crosslinker molecule utilized in chemical biology and drug discovery, particularly in the field of "click chemistry."[1][2][3] Its structure incorporates a propargyl group, ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a Boc-protected amine, which can be deprotected under mild acidic conditions to reveal a primary amine.[1][2] This guide provides a comprehensive overview of the essential storage and handling protocols to ensure the stability of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its proper handling and application.

PropertyValue
CAS Number 634926-63-9[1]
Molecular Formula C10H17NO3[1]
Molecular Weight 199.25 g/mol [1]
Appearance White to pale brown solid[4]
Melting Point 40 - 44 °C (104 - 111.2 °F)[4]
Flash Point 93 °C (199.4 °F)[4]

Storage Guidelines

Proper storage is paramount to maintain the integrity and reactivity of this compound. The compound is sensitive to air and moisture.[5][6]

Recommended Storage Conditions
FormTemperatureDuration
Pure Form -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

For long-term storage, it is recommended to store the compound in a dry, dark place under an inert atmosphere.[5][7] Containers should be tightly sealed to prevent moisture absorption and oxidation.[4][8]

Handling and Safety Precautions

Adherence to strict safety protocols is necessary when working with this compound to minimize exposure and associated risks. The compound is considered hazardous and can cause skin and eye irritation.[5][8]

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5][8]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5][9]

  • Respiratory Protection: A government-approved respirator should be used if working in a poorly ventilated area or when dusts may be generated.[4][5]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[4][9]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[4][6]

General Hygiene Measures
  • Wash hands thoroughly after handling the compound.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[4][10][11]

  • Contaminated clothing should be removed and laundered before reuse.[4][9]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][11]

Spill and Disposal Procedures

In case of a spill, evacuate the area and wear appropriate PPE.[5] Small spills can be absorbed with an inert material like sand or vermiculite (B1170534) and placed in a sealed container for disposal.[5][9] The spill site should be ventilated and washed after material pickup is complete.[5]

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. Dispose of the contents/container to an approved waste disposal plant.[4]

Experimental Workflow: A Logical Approach

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Don PPE Don Personal Protective Equipment (PPE) Prepare Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Retrieve Compound Retrieve this compound from Storage Prepare Workspace->Retrieve Compound Weigh Compound Weigh Required Amount Retrieve Compound->Weigh Compound Dissolve in Solvent Dissolve in Appropriate Solvent Weigh Compound->Dissolve in Solvent Perform Reaction Perform 'Click' Reaction or Other Synthesis Dissolve in Solvent->Perform Reaction Quench Reaction Quench Reaction and Work-up Perform Reaction->Quench Reaction Dispose Waste Dispose of Chemical Waste Properly Quench Reaction->Dispose Waste Clean Workspace Clean Workspace and Glassware Dispose Waste->Clean Workspace Remove PPE Remove and Dispose/Clean PPE Clean Workspace->Remove PPE

Caption: Logical workflow for handling this compound.

Incompatibilities and Hazardous Reactions

While specific incompatibility data for this compound is limited, based on its chemical structure and data for similar compounds, it is prudent to avoid contact with:

  • Strong oxidizing agents [8][12]

  • Acids and acid chlorides [6]

  • Anhydrides [6]

  • Copper and brass (due to the propargyl group)[6][9]

Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[4] The material is combustible and containers may explode when heated.[4]

This guide is intended to provide comprehensive storage and handling information for this compound for research purposes.[1] It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

An In-depth Technical Guide to the Safe Handling and Application of O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and experimental applications of O-Proparagyl-N-Boc-ethanolamine. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the field of bioconjugation and drug discovery, primarily utilized for its terminal alkyne and protected amine functionalities.

Safety and Handling

This compound requires careful handling in a laboratory setting. The following information is compiled from various safety data sheets (SDS) and should be strictly adhered to.

Hazard Identification

While a specific hazard classification for this compound is not universally established, related compounds such as N-Boc-ethanolamine are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is prudent to handle this compound with the same level of caution.

Signal Word: Warning[1]

Potential Hazard Statements (based on related compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and personal protective equipment are recommended:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and the closely related N-Boc-ethanolamine.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from reaction protocols
CAS Number 634926-63-9[2]

Experimental Protocols

This compound is a key intermediate for introducing a propargyl group for "click" chemistry applications while having a protected amine for further functionalization.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from N-Boc-ethanolamine and propargyl bromide.

Materials:

  • N-Boc-ethanolamine

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • To a solution of N-Boc-ethanolamine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for the "click" reaction between this compound and an azide-containing molecule.

Materials:

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing compound (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude triazole product.

  • If necessary, purify the product by flash column chromatography on silica gel.

N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the primary amine.

Materials:

  • Boc-protected triazole product from the previous step

  • 4 M HCl in 1,4-dioxane (B91453)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected triazole in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane solution (e.g., 10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected product.

Experimental Workflows and Diagrams

The following diagram illustrates the logical workflow from the starting material to the final deprotected bioconjugate.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_click Click Chemistry (CuAAC) cluster_deprotection N-Boc Deprotection N_Boc_Ethanolamine N-Boc-ethanolamine NaH_THF NaH, THF, 0°C to rt N_Boc_Ethanolamine->NaH_THF Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->NaH_THF O_Proparagyl_N_Boc_Ethanolamine This compound NaH_THF->O_Proparagyl_N_Boc_Ethanolamine O-alkylation CuAAC_conditions CuSO4, NaAsc t-BuOH/H2O, rt O_Proparagyl_N_Boc_Ethanolamine->CuAAC_conditions Azide Azide-containing molecule (R-N3) Azide->CuAAC_conditions Triazole_product Boc-protected Triazole Conjugate CuAAC_conditions->Triazole_product Cycloaddition Deprotection_conditions 4 M HCl in Dioxane rt Triazole_product->Deprotection_conditions Final_product Amine-functionalized Triazole Conjugate (HCl salt) Deprotection_conditions->Final_product Acidic cleavage

Caption: Synthetic and functionalization workflow of this compound.

References

Reactivity of the Propargyl Group in O-Propargyl-N-Boc-ethanolamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine is a bifunctional molecule of significant interest in chemical biology and drug discovery. Its structure incorporates a terminal alkyne in the form of a propargyl group and a carbamate-protected amine. This arrangement makes it a valuable building block and crosslinker, particularly in the realm of bioconjugation and the synthesis of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a detailed examination of the reactivity of the propargyl group within this specific molecular context, supported by experimental insights and structured data.

The terminal alkyne of the propargyl group is the primary site of reactivity, participating in a variety of powerful chemical transformations. The N-Boc-ethanolamine portion of the molecule provides a stable, protected amine that can be deprotected under mild acidic conditions for further functionalization, adding to the molecule's versatility.[4][5]

Key Reactive Pathways of the Propargyl Group

The reactivity of the propargyl group in O-Propargyl-N-Boc-ethanolamine is dominated by its terminal alkyne, which readily undergoes several classes of reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The most prominent and widely utilized reaction of the propargyl group in this molecule is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, efficiently linking the propargyl-containing molecule to another molecule bearing an azide (B81097) group.[6] This high-yielding and bioorthogonal reaction is central to its application as a crosslinker.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product O_Propargyl_N_Boc_ethanolamine O-Propargyl-N-Boc-ethanolamine Triazole_Product 1,4-Disubstituted Triazole Product O_Propargyl_N_Boc_ethanolamine->Triazole_Product Propargyl Group Azide_Compound R-N3 (Azide-containing molecule) Azide_Compound->Triazole_Product Azide Group Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Catalyst->Triazole_Product catalysis

  • Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of O-Propargyl-N-Boc-ethanolamine. */

Metal-Catalyzed Coupling Reactions

The terminal C-H bond of the propargyl group is acidic and can be activated by various transition metals, enabling a range of coupling reactions. While less documented for O-Propargyl-N-Boc-ethanolamine specifically, these are fundamental reactions of terminal alkynes.

  • Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to form a new carbon-carbon bond.

  • Glaser-Hay Coupling: Copper-catalyzed oxidative homocoupling to form a symmetric 1,3-diyne.

These reactions expand the synthetic utility of the propargyl group beyond triazole formation, allowing for the construction of more complex carbon skeletons.

Nucleophilic Addition

The triple bond of the propargyl group can undergo nucleophilic addition, although this is less common than cycloaddition reactions. Under specific conditions, nucleophiles can add across the alkyne.

Quantitative Data on Reactivity

While comprehensive quantitative data for a wide range of reactions with O-Propargyl-N-Boc-ethanolamine is not extensively tabulated in single sources, the literature on its use in PROTAC synthesis provides strong evidence for the efficiency of the CuAAC reaction.[1][7] The yields for the click chemistry step in multi-step syntheses are consistently high, demonstrating the robustness of this transformation.

Reaction TypeReagentCatalyst/ConditionsProduct TypeTypical YieldReference
CuAAC (Click Chemistry) Azide-functionalized moleculeCuSO₄·5H₂O, Sodium Ascorbate (B8700270)1,4-Disubstituted TriazoleHigh (>90%)[1][7]
Synthesis of Precursor N-Boc-ethanolamine, Propargyl BromideBase (e.g., NaH)O-Propargyl-N-Boc-ethanolamineGood[1][7]
Boc Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Primary AmineHigh[1][7]

Experimental Protocols

Synthesis of O-Propargyl-N-Boc-ethanolamine

A common synthetic route involves the O-alkylation of N-Boc-ethanolamine with propargyl bromide.[1][7]

Materials:

  • N-Boc-ethanolamine

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Dissolve N-Boc-ethanolamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G

  • Caption: Workflow for the synthesis of O-Propargyl-N-Boc-ethanolamine. */

Representative Protocol for CuAAC (Click Chemistry)

This protocol is adapted from methodologies used in the synthesis of PROTACs where an O-propargyl-N-Boc-ethanolamine derived linker is coupled with an azide-functionalized molecule.[1][7]

Materials:

  • O-Propargyl-N-Boc-ethanolamine derivative

  • Azide-functionalized reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water)

Protocol:

  • Dissolve the O-Propargyl-N-Boc-ethanolamine derivative and the azide-functionalized partner in a suitable solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • To the solution of the reactants, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting triazole product by column chromatography.

Conclusion

O-Propargyl-N-Boc-ethanolamine is a versatile chemical tool whose utility is primarily derived from the reactivity of its terminal propargyl group. The high efficiency and bioorthogonality of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition make this molecule an invaluable asset for researchers in drug development and chemical biology, particularly for the construction of complex bioconjugates and targeted therapeutics like PROTACs. While other reactions of terminal alkynes are theoretically possible, the application of O-Propargyl-N-Boc-ethanolamine is predominantly focused on its role as a "clickable" linker, a testament to the power and reliability of this specific transformation.

References

Methodological & Application

Application Note: Protocol for Bioconjugation using O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Propargyl-N-Boc-ethanolamine is a versatile heterobifunctional linker designed for advanced bioconjugation applications. This molecule features two key functional groups: a terminal alkyne (via the O-propargyl group) and a Boc-protected primary amine. The alkyne group enables highly efficient and specific covalent bond formation with azide-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The N-Boc protecting group provides a stable amine that can be selectively deprotected under acidic conditions to reveal a primary amine. This amine can then be conjugated to various functional groups, such as activated carboxylic acids on proteins or other biomolecules. This dual functionality allows for a controlled, two-step conjugation strategy, making it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies.

Key Features & Applications

  • Orthogonal Reactivity: The alkyne and protected amine groups allow for sequential and specific conjugation reactions with minimal cross-reactivity.

  • "Click Chemistry" Handle: The terminal alkyne is ideal for CuAAC reactions, known for their high yield, specificity, and biocompatibility under appropriate conditions.

  • Controlled Amine Deprotection: The Boc group is stable under a wide range of conditions and can be efficiently removed using strong acids like trifluoroacetic acid (TFA), enabling precise timing for the secondary conjugation step.

  • Versatile Linker: Enables the conjugation of a wide array of molecules, including proteins, peptides, nucleic acids, fluorescent dyes, and drug molecules.

Common Applications:

  • Antibody-drug conjugate (ADC) development.

  • Labeling of proteins and other biomolecules with probes or tags.

  • Surface functionalization of materials for biomedical applications.

  • Assembly of complex macromolecular structures.

Chemical Structure & Reaction Scheme

The general workflow involves two main stages: (1) Deprotection of the Boc group and subsequent conjugation of the revealed amine to a target molecule (Molecule A), followed by (2) "clicking" an azide-modified molecule (Molecule B) onto the alkyne handle.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry A O-Propargyl-N-Boc-ethanolamine B 1. TFA Deprotection 2. EDC/NHS Activation of Molecule A (-COOH) A->B Reagents C Propargyl-functionalized Molecule A B->C Conjugation D Propargyl-functionalized Molecule A E Azide-modified Molecule B + Cu(I) Catalyst D->E Reagents F Final Bioconjugate (Molecule A - Linker - Molecule B) E->F CuAAC Reaction

Caption: Two-step bioconjugation workflow using O-Propargyl-N-Boc-ethanolamine.

Experimental Protocols

Protocol 1: Boc Deprotection of O-Propargyl-N-Boc-ethanolamine

This protocol describes the removal of the Boc protecting group to yield O-Propargyl-ethanolamine, which contains a free primary amine.

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve O-Propargyl-N-Boc-ethanolamine in anhydrous DCM (e.g., 10 mL per 1 gram of starting material) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA dropwise to the solution. A typical ratio is 1:1 or 2:1 (v/v) of TFA to DCM.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution in a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, O-Propargyl-ethanolamine.

  • Confirm the identity and purity of the product using NMR or Mass Spectrometry.

Protocol 2: Amide Coupling to a Carboxyl-Containing Protein (EDC/NHS Chemistry)

This protocol details the conjugation of the deprotected linker to a protein containing accessible carboxylic acid residues (e.g., Aspartic acid, Glutamic acid).

Materials:

  • Deprotected O-Propargyl-ethanolamine (from Protocol 1)

  • Protein with accessible carboxyl groups (e.g., an antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein in ice-cold Activation Buffer at a concentration of 1-5 mg/mL.

  • Carboxyl Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation: Add a 20 to 50-fold molar excess of deprotected O-Propargyl-ethanolamine (dissolved in a small amount of DMSO or Coupling Buffer) to the activated protein solution. Adjust the pH to 7.4 if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess linker and reaction byproducts by purifying the propargyl-functionalized protein using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against PBS, pH 7.4.

  • Characterize the final conjugate to determine the degree of labeling (DOL) using techniques like MALDI-TOF mass spectrometry.

Protocol 3: CuAAC "Click" Reaction with an Azide-Modified Molecule

This protocol describes the final "click" step to conjugate an azide-containing molecule (e.g., a fluorescent dye, a drug) to the propargyl-functionalized protein.

Materials:

  • Propargyl-functionalized protein (from Protocol 2)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (SEC or dialysis)

Procedure:

  • Prepare the propargyl-functionalized protein in Reaction Buffer at a concentration of 1-2 mg/mL.

  • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 250 mM THPTA in water, and 500 mM sodium ascorbate in water.

  • In a separate tube, prepare the copper-ligand catalyst complex by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it sit for 2-3 minutes.

  • Add the azide-modified molecule to the protein solution at a 5 to 10-fold molar excess over the protein.

  • Initiate the reaction by adding the reagents in the following order, mixing gently after each addition: a. The pre-formed CuSO₄/THPTA complex (to a final concentration of 1-2 mM Cu). b. Sodium ascorbate (to a final concentration of 5-10 mM).

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent azide.

  • Purification: Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis.

  • Analyze the final product for purity, concentration, and successful conjugation using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

Data Presentation: Example Reaction Parameters

The following tables provide example parameters for the protocols described above. Optimal conditions may vary depending on the specific molecules used.

Table 1: Parameters for EDC/NHS Amide Coupling (Protocol 2)

Parameter Recommended Value Range
Protein Concentration 2 mg/mL 1-10 mg/mL
EDC Molar Excess 50x 20x - 200x
NHS Molar Excess 100x 40x - 400x
Linker Molar Excess 30x 10x - 100x
Reaction pH 7.4 7.2 - 8.0
Reaction Time 2 hours 1 - 4 hours

| Temperature | Room Temperature | 4°C - 25°C |

Table 2: Parameters for CuAAC "Click" Reaction (Protocol 3)

Parameter Recommended Value Range
Protein Concentration 1 mg/mL 0.5 - 5 mg/mL
Azide Molar Excess 10x 3x - 20x
CuSO₄ Final Conc. 1 mM 0.5 - 2 mM
THPTA Final Conc. 5 mM 2.5 - 10 mM
Sodium Ascorbate Conc. 5 mM 2 - 10 mM
Reaction Time 1 hour 1 - 4 hours

| Temperature | Room Temperature | 4°C - 37°C |

Experimental Workflow Visualization

G start Start: Reagents deprotect Protocol 1: Boc Deprotection of Linker start->deprotect activate Activate Protein (-COOH) with EDC/NHS start->activate purify1 Purify Deprotected Linker (Extraction & Evaporation) deprotect->purify1 conjugate Protocol 2: Conjugate Linker to Protein purify1->conjugate activate->conjugate purify2 Purify Propargyl-Protein (Size-Exclusion Chromatography) conjugate->purify2 click Protocol 3: Perform CuAAC 'Click' Reaction with Azide-Molecule purify2->click purify3 Purify Final Bioconjugate (Dialysis / SEC) click->purify3 analyze Characterize Final Product (SDS-PAGE, Mass Spec) purify3->analyze end End: Purified Bioconjugate analyze->end

Caption: Step-by-step experimental workflow for bioconjugate synthesis.

Application Notes and Protocols for Protein and Peptide Labeling using O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine is a versatile bifunctional molecule designed for the selective labeling of proteins and peptides. This reagent features a terminal alkyne group for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a Boc-protected amine for further functionalization after deprotection.[1] This dual functionality makes it an invaluable tool in proteomics, drug discovery, and biochemical research, enabling the attachment of various functionalities such as fluorophores, affinity tags, or drug molecules to proteins and peptides with high specificity and efficiency.

The core of this technology lies in the click chemistry reaction, a highly efficient and specific reaction between an alkyne and an azide (B81097).[2] This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples. The subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can be used for secondary labeling or conjugation reactions.

Applications

  • Proteomics: Labeling of newly synthesized proteins for proteome profiling and analysis of protein dynamics.

  • Drug Development: Conjugation of small molecule drugs to antibodies or other protein-based therapeutics to create targeted drug delivery systems.

  • Biochemical Assays: Attachment of fluorescent dyes or affinity tags to proteins and peptides for use in immunoassays, pull-down experiments, and fluorescence microscopy.

  • Peptide Modification: Site-specific modification of peptides to enhance their therapeutic properties, such as stability and cell permeability.

Experimental Workflow Overview

The overall workflow for labeling proteins and peptides with this compound involves three main stages: introduction of an azide group into the target biomolecule, the click chemistry reaction with the alkyne-containing this compound, and the optional deprotection of the Boc group for further modification.

experimental_workflow cluster_azide Azide Introduction cluster_click Click Chemistry cluster_deprotection Deprotection & Conjugation a Metabolic Labeling (e.g., with L-Azidohomoalanine) b Labeling with This compound a->b Azide-modified Protein/Peptide c Boc Deprotection b->c Labeled Protein/Peptide d Secondary Labeling c->d Amine-functionalized Protein/Peptide click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-modified Protein/Peptide product Labeled Protein/Peptide (Triazole Linkage) azide->product alkyne This compound alkyne->product copper CuSO4 copper->product Cu(I) catalyst reducing Sodium Ascorbate reducing->copper Reduces Cu(II) to Cu(I) ligand THPTA (optional) ligand->copper Stabilizes Cu(I) deprotection cluster_start Starting Material cluster_reagent Reagent cluster_final Product boc_protected Boc-Protected Labeled Protein/Peptide deprotected Deprotected Labeled Protein/Peptide (with free amine) boc_protected->deprotected tfa Trifluoroacetic Acid (TFA) tfa->deprotected Acidic Cleavage

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] O-Propargyl-N-Boc-ethanolamine is a valuable bifunctional molecule, featuring a propargyl group for click chemistry applications and a Boc-protected amine.[4] The selective deprotection of the Boc group is a critical step to liberate the primary amine for subsequent functionalization, such as amide bond formation or bioconjugation. These application notes provide detailed protocols for the efficient removal of the Boc protecting group from O-Propargyl-N-Boc-ethanolamine using common acidic reagents.

Chemical Reaction

The deprotection of O-Propargyl-N-Boc-ethanolamine proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond, yielding the free amine (O-Propargyl-ethanolamine), carbon dioxide, and isobutylene (B52900) (which can further react to form tert-butyl cation).[1][3]

Data Presentation

The following tables summarize the quantitative data for the Boc deprotection of O-Propargyl-N-Boc-ethanolamine under different acidic conditions. These representative results offer a comparative overview of reaction efficiency.

Table 1: Comparison of Acidic Reagents for Boc Deprotection

EntryAcidic ReagentSolventTemperature (°C)Time (h)Yield (%)
1Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)25195
2Hydrochloric Acid (HCl)1,4-Dioxane25292
3p-Toluenesulfonic Acid (pTSA)Methanol (B129727) (MeOH)40488

Table 2: Effect of Trifluoroacetic Acid (TFA) Concentration on Deprotection

EntryTFA Concentration in DCM (v/v)Temperature (°C)Time (h)Yield (%)
110%25285
225%25195
350%250.596

Experimental Protocols

Herein, we provide detailed methodologies for the Boc deprotection of O-Propargyl-N-Boc-ethanolamine using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve O-Propargyl-N-Boc-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, or as a 25% v/v solution in DCM) to the stirred solution.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C).

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5]

  • Dissolve the residue in ethyl acetate (B1210297) or DCM.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected O-Propargyl-ethanolamine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve O-Propargyl-N-Boc-ethanolamine (1.0 eq) in a minimal amount of 1,4-Dioxane or methanol in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-Dioxane (5-10 eq).[6]

  • Stir the reaction mixture at room temperature (approximately 25 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product will likely be the hydrochloride salt.[6]

  • For isolation of the free amine, dissolve the residue in water and neutralize with a saturated aqueous solution of NaHCO₃ or a dilute base like 1M NaOH until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the O-Propargyl-ethanolamine.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start Dissolve O-Propargyl-N-Boc-ethanolamine in Solvent add_acid Add Acidic Reagent (e.g., TFA or HCl) start->add_acid 1 stir Stir at Appropriate Temperature add_acid->stir 2 monitor Monitor by TLC stir->monitor 3 evaporate Solvent Evaporation monitor->evaporate 4 neutralize Neutralization (Basic Wash) evaporate->neutralize 5 extract Extraction with Organic Solvent neutralize->extract 6 dry Drying and Concentration extract->dry 7 end O-Propargyl-ethanolamine dry->end 8 Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_amine O-Propargyl-N-Boc-ethanolamine protonated_carbamate Protonated Carbamate boc_amine->protonated_carbamate + H⁺ acid H⁺ (from Acid) acid->protonated_carbamate carbamic_acid Carbamic Acid protonated_carbamate->carbamic_acid Loss of tert-Butyl Cation tert_butyl_cation tert-Butyl Cation protonated_carbamate->tert_butyl_cation amine O-Propargyl-ethanolamine carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tert_butyl_cation->isobutylene - H⁺

References

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine is a versatile bifunctional linker molecule increasingly utilized in the synthesis of complex chemical probes and therapeutic agents. Its structure incorporates a terminal alkyne (propargyl group) and a Boc-protected amine, making it an ideal building block for modular synthesis through sequential coupling reactions. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage. The Boc-protected amine allows for standard deprotection and subsequent amide bond formation or other amine-related conjugations.

These features make this compound particularly valuable in the field of targeted protein degradation for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.

Key Applications

  • Proteolysis Targeting Chimeras (PROTACs): Serves as a flexible linker to connect a target protein ligand to an E3 ligase ligand.

  • Bioconjugation: Enables the labeling of biomolecules such as peptides and proteins through click chemistry.

  • Drug Discovery: Facilitates the rapid assembly of compound libraries for structure-activity relationship (SAR) studies.

  • Chemical Biology: Used to create chemical probes for studying biological processes.

Synthesis of a BRD4-Targeting PROTAC: An Overview

The synthesis of a BRD4-targeting PROTAC using this compound can be achieved in a three-step process. This example utilizes a known BRD4 inhibitor, JQ1, functionalized with an azide (B81097) (JQ1-azide), and a ligand for the von Hippel-Lindau (VHL) E3 ligase with a carboxylic acid handle.

The overall synthetic workflow is as follows:

  • Boc Deprotection: Removal of the Boc protecting group from this compound to expose the primary amine.

  • Amide Coupling: Formation of an amide bond between the deprotected linker and the VHL E3 ligase ligand.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click" reaction between the terminal alkyne of the linker-VHL conjugate and the azide group of JQ1-azide to yield the final PROTAC.

Below is a visual representation of this experimental workflow.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry (CuAAC) start This compound deprotection Treat with TFA in Dichloromethane start->deprotection intermediate1 O-Propargyl-ethanolamine (Amine-Linker) deprotection->intermediate1 coupling Amide Coupling (HATU, DIPEA in DMF) intermediate1->coupling vhl_ligand VHL Ligand-COOH vhl_ligand->coupling intermediate2 VHL-Linker-Alkyne coupling->intermediate2 click_reaction CuSO4, Sodium Ascorbate (B8700270) in THF/H2O intermediate2->click_reaction jq1_azide JQ1-Azide jq1_azide->click_reaction final_protac BRD4-Targeting PROTAC click_reaction->final_protac

Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the propargyl linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per 1.0 g of starting material) in a round-bottom flask under a nitrogen atmosphere.

  • To the stirred solution, add TFA (10 equivalents) dropwise at 0 °C (ice bath).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-Propargyl-ethanolamine, which is often used in the next step without further purification.

Quantitative Data (Representative):

ParameterValue
Yield >95% (crude)
Purity (LC-MS) >90%
Appearance Colorless oil
Protocol 2: Amide Coupling of Amine-Linker with VHL Ligand

This protocol details the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized VHL E3 ligase ligand.

Materials:

  • O-Propargyl-ethanolamine (from Protocol 1)

  • VHL ligand with a terminal carboxylic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the VHL ligand-COOH (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Add a solution of crude O-Propargyl-ethanolamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the VHL-Linker-Alkyne conjugate.

Quantitative Data (Representative):

ParameterValue
Yield 60-80%
Purity (HPLC) >95%
Appearance White to off-white solid
¹H NMR Consistent with expected structure
Mass Spec (ESI-MS) [M+H]⁺ calculated and found consistent
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to form the BRD4-targeting PROTAC.

Materials:

  • VHL-Linker-Alkyne (from Protocol 2)

  • JQ1-azide

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve the VHL-Linker-Alkyne (1.0 equivalent) and JQ1-azide (1.0-1.2 equivalents) in a mixture of THF and water (e.g., 4:1 v/v).

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 M).

  • To the stirred reaction mixture, add the sodium ascorbate solution (0.5 equivalents) followed by the CuSO₄·5H₂O solution (0.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final BRD4-targeting PROTAC.

Quantitative Data (Representative):

ParameterValue
Yield 50-70%
Purity (HPLC) >98%
Appearance White solid
¹H NMR Consistent with expected structure
Mass Spec (HRMS) [M+H]⁺ calculated and found consistent

Targeted Protein Degradation Pathway

The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD4. The following diagram illustrates this signaling pathway.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination and Proteasomal Degradation PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Recruited Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Released Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome pathway.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The straightforward and modular synthetic route it enables, combining robust Boc-deprotection/amide coupling with high-efficiency click chemistry, allows for the systematic and rapid generation of novel chemical entities for drug discovery and chemical biology research. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this valuable building block in their synthetic endeavors.

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: O-Proparagyl-N-Boc-ethanolamine as a Versatile Bifunctional Linker

This compound is a valuable heterobifunctional chemical building block for drug discovery. Its structure incorporates two key functionalities: a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement makes it an ideal component for the modular synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies.[1]

The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is prized for its high efficiency, selectivity, and biocompatibility, allowing for the reliable conjugation of the linker to a molecule bearing an azide (B81097) group.[3] The Boc-protected amine provides an orthogonal reactive site. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized, for example, through amide bond formation.[4]

Key Advantages:

  • Modular Synthesis: Enables a stepwise and controlled approach to building complex molecules.

  • Click Chemistry Compatibility: The propargyl group allows for efficient and specific conjugation to azide-containing molecules.[]

  • Orthogonal Protection: The Boc group allows for sequential reactions, where the alkyne can be modified before exposing the amine for further conjugation.

  • Versatility: Can be incorporated into a variety of molecular scaffolds for diverse applications in drug discovery.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (DCM, THF, a
Storage Store at 2-8 °C

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[] A PROTAC molecule is composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC.[7][8]

This compound is an excellent starting material for the synthesis of the linker component of a PROTAC. The "click chemistry" approach for linker synthesis offers advantages in efficiency and versatility over traditional methods.[9]

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using this compound as a linker building block.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow A This compound C CuAAC Click Reaction A->C Propargyl Group B Azide-modified POI Ligand B->C Azide Group D Intermediate 1 (Boc-protected) C->D E Boc Deprotection (Acidic Conditions) D->E F Intermediate 2 (Free Amine) E->F H Amide Coupling F->H Amine Group G E3 Ligase Ligand (with Carboxylic Acid) G->H Carboxylic Acid I Final PROTAC Molecule H->I

Caption: Workflow for PROTAC synthesis using this compound.

Comparison of Linker Synthesis Strategies in PROTAC Development:

FeatureTraditional Amide LinkersClick Chemistry Linkers
Reaction Conditions Often requires coupling reagents (e.g., HATU, HOBt)Mild, often aqueous conditions, biocompatible[3]
Efficiency & Yield Variable, can be moderate to highGenerally high to quantitative yields[2]
Versatility Good, but can be limited by functional group toleranceHighly versatile and tolerant of a wide range of functional groups[]
Library Synthesis More cumbersome for high-throughput synthesisIdeal for rapid library generation and screening[7][10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule (e.g., an azide-modified POI ligand).

Materials:

  • This compound

  • Azide-containing molecule (1.0 equivalent)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Solvent: 1:1 mixture of tert-butanol (B103910) and water

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O in a round-bottom flask.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired triazole-linked intermediate.

CuAAC_Reaction cluster_reaction CuAAC Reaction Scheme Reactant1 R1-N3 (Azide-modified Molecule) Product R1-Triazole-R2 (Conjugated Product) Reactant1->Product Reactant2 HC≡C-R2 (this compound) Reactant2->Product Catalyst [Cu(I)] (from CuSO4/ Na Ascorbate) Catalyst->Product Boc_Deprotection cluster_deprotection Boc Deprotection Scheme Protected Boc-NH-R Deprotected H2N-R Protected->Deprotected Reagent TFA / DCM Reagent->Deprotected

References

Application Notes and Protocols: Amine Functionalization of O-Propargyl-ethanolamine Following Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Propargyl-N-Boc-ethanolamine is a valuable bifunctional building block in chemical synthesis, particularly in the fields of drug discovery and bioconjugation. The molecule features a terminal alkyne (propargyl group), which serves as a versatile handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). The amine group, protected by a tert-butyloxycarbonyl (Boc) group, can be selectively deprotected to reveal a primary amine. This primary amine can then be further functionalized, allowing for the attachment of a wide array of moieties such as fluorophores, linkers, payloads, or other pharmacologically active components.[1]

This document provides detailed protocols for the efficient removal of the Boc protecting group from O-Propargyl-N-Boc-ethanolamine and subsequent functionalization of the resulting primary amine through common and robust chemical transformations.

Part 1: Boc Deprotection of O-Propargyl-N-Boc-ethanolamine

The removal of the Boc group is a critical first step. The most common and reliable method involves acidic hydrolysis, which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[3][4]

G cluster_workflow Boc Deprotection Workflow start Start: O-Propargyl-N-Boc-ethanolamine dissolve Dissolve in Organic Solvent (e.g., DCM) start->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Aqueous Workup (Neutralization & Extraction) react->workup purify Purification (e.g., Column Chromatography) workup->purify product Product: O-Propargyl-ethanolamine purify->product

Caption: General workflow for Boc deprotection.

Experimental Protocol 1A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly efficient and typically results in clean, high-yield conversions.

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the O-Propargyl-N-Boc-ethanolamine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).[2]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • For workup, dissolve the resulting residue in an organic solvent such as ethyl acetate (B1210297).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize residual acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude O-Propargyl-ethanolamine. The product may be used directly or purified further by column chromatography if necessary.

Experimental Protocol 1B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also very effective and often results in the precipitation of the product as its hydrochloride salt, which can simplify isolation.[2]

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • 4M HCl in 1,4-dioxane (B91453)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the O-Propargyl-N-Boc-ethanolamine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[2]

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[2]

  • The solid can be collected by filtration and washed with a cold solvent like diethyl ether to remove non-polar impurities.

  • The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a base to obtain the free amine.

Data Summary: Boc Deprotection
MethodReagentsSolventTemperatureTypical TimeTypical YieldNotes
1A Trifluoroacetic Acid (TFA)DCMRoom Temp.1-3 hours>95%Efficient, but TFA is corrosive. Workup requires neutralization.
1B 4M HCl1,4-DioxaneRoom Temp.1-4 hours>95%Product precipitates as HCl salt, simplifying isolation.[2]

Part 2: Amine Functionalization of O-Propargyl-ethanolamine

Once deprotected, the primary amine of O-Propargyl-ethanolamine is a nucleophile that can readily participate in a variety of coupling reactions to introduce new functional groups.

G cluster_reactions Amine Functionalization Pathways amine O-Propargyl-ethanolamine acyl Acylation (Amide Formation) amine->acyl Base (e.g., Et₃N) sulfonyl Sulfonylation (Sulfonamide Formation) amine->sulfonyl Base (e.g., Pyridine) reductive Reductive Amination (N-Alkylation) amine->reductive NaBH(OAc)₃ reagent_acyl Reagent: Acid Chloride (R-COCl) or Anhydride acyl->reagent_acyl product_acyl Product: N-Acyl Derivative acyl->product_acyl reagent_sulfonyl Reagent: Sulfonyl Chloride (R-SO₂Cl) sulfonyl->reagent_sulfonyl product_sulfonyl Product: N-Sulfonyl Derivative sulfonyl->product_sulfonyl reagent_reductive Reagents: Aldehyde (R-CHO) + Reducing Agent reductive->reagent_reductive product_reductive Product: N-Alkyl Derivative reductive->product_reductive

Caption: Common amine functionalization pathways.

Experimental Protocol 2A: Acylation (Amide Formation)

Materials:

  • O-Propargyl-ethanolamine (from Part 1)

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous DCM or THF

  • Tertiary amine base (e.g., Triethylamine (B128534) (Et₃N) or DIPEA) (1.5-2.0 eq)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve O-Propargyl-ethanolamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-acyl derivative.

Experimental Protocol 2B: Sulfonylation (Sulfonamide Formation)

Materials:

  • O-Propargyl-ethanolamine (from Part 1)

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine (B92270) or DCM with Et₃N

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve O-Propargyl-ethanolamine (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in DCM with triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[5]

  • Allow the reaction to stir at room temperature overnight, or until TLC indicates completion.

  • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the workup.

  • Dilute the residue/mixture with ethyl acetate and wash sequentially with 1M copper sulfate (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental Protocol 2C: Reductive Amination (N-Alkylation)

Reductive amination is a robust method for forming secondary amines that avoids the over-alkylation issues common with direct alkylation using alkyl halides.[6] The reaction proceeds via the in-situ formation of an imine, which is then reduced.[7][8]

Materials:

  • O-Propargyl-ethanolamine (from Part 1)

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or DCM

  • Acetic acid (catalytic amount, optional)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of O-Propargyl-ethanolamine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature overnight or until completion is confirmed by TLC/LC-MS.[6]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Data Summary: Amine Functionalization
MethodReaction TypeKey ReagentsBaseTypical YieldNotes
2A AcylationAcid Chloride/AnhydrideEt₃N, DIPEA80-95%Forms a stable amide bond. Broad scope of available acid chlorides.
2B SulfonylationSulfonyl ChloridePyridine, Et₃N75-90%Creates stable sulfonamides, often used in medicinal chemistry.
2C Reductive AminationAldehyde/Ketone, NaBH(OAc)₃None (or cat. acid)70-90%Controlled mono-alkylation. Milder than direct alkylation.[6][7]

Part 3: Product Characterization

Confirmation of successful deprotection and functionalization should be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful Boc deprotection is confirmed by the disappearance of the characteristic singlet peak for the nine tert-butyl protons at ~1.4 ppm.[9][10] Subsequent functionalization will show new signals corresponding to the introduced group (e.g., aromatic protons for a benzoyl group, a new methyl group for N-methylation). The N-H proton signal will shift or disappear.[9]

    • ¹³C NMR: The disappearance of the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm) signals confirms deprotection. New carbon signals corresponding to the added functional group will appear.

  • Mass Spectrometry (MS): ESI-MS can confirm the correct mass-to-charge ratio (m/z) for the deprotected intermediate and the final functionalized product, confirming the success of each transformation.

Applications in Drug Development

The functionalized O-propargyl-ethanolamine derivatives prepared via these protocols are highly valuable in drug development. They serve as key intermediates in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted molecular probes.

  • Dual Functionalization: The propargyl group can be used to "click" the molecule onto a biomolecule (like an antibody or protein) modified with an azide (B81097) group.

  • Payload/Linker Attachment: The functional group installed on the amine can be the drug payload itself, a solubility modifier, or part of a cleavable/non-cleavable linker system.[11][12]

This dual-handle approach provides a modular and efficient strategy for constructing complex bioconjugates with precisely controlled structures, which is a significant advantage in the development of next-generation therapeutics.[1]

References

O-Proparagyl-N-Boc-ethanolamine: A Versatile Building Block for PROTAC® Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] O-Proparagyl-N-Boc-ethanolamine is a valuable building block for the construction of PROTAC linkers, offering a versatile platform for synthesizing libraries of degraders with tunable properties. Its key features include a Boc-protected amine for standard peptide coupling and a terminal alkyne for highly efficient and bio-orthogonal "click chemistry."[4][]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PROTACs. It is intended to guide researchers in the design and execution of experiments for the development of novel protein degraders.

Key Features and Applications

This compound serves as a short, flexible linker precursor with two key functionalities:

  • Boc-Protected Amine: This allows for straightforward coupling to a carboxylic acid-functionalized POI ligand or E3 ligase ligand using standard amide bond formation chemistries. The Boc protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.[6][7]

  • Terminal Alkyne: The propargyl group provides a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the late-stage conjugation of complex biomolecules.[1][8]

This dual functionality enables two primary strategies for PROTAC synthesis:

  • Amide Coupling followed by Click Chemistry: The Boc-protected amine is first deprotected and coupled to a POI or E3 ligase ligand. The resulting intermediate, now bearing a terminal alkyne, is then "clicked" to the other binding moiety which has been functionalized with an azide.

  • Click Chemistry followed by Amide Coupling: The propargyl group is first reacted with an azide-containing POI or E3 ligase ligand. The Boc group on the ethanolamine (B43304) linker is then deprotected to allow for amide bond formation with the second ligand.

The flexibility of the ethanolamine backbone and the ability to rapidly generate diverse PROTACs through click chemistry make this building block particularly useful for optimizing linker length and composition, which are critical determinants of PROTAC potency.[2][9]

Data Presentation

The potency of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation of the target protein) and Dmax (maximum percentage of protein degradation) values. The following table summarizes representative data for PROTACs targeting BRD4 and CDK9 that utilize short, flexible linkers containing a triazole moiety, similar to what would be formed using this compound.

PROTAC IDTarget ProteinE3 Ligase LigandLinker DescriptionDC50 (nM)Dmax (%)Cell LineReference
BRD4 Degrader 1 BRD4Pomalidomide (B1683931) (CRBN)Short PEG-like with triazole8.9>90MV-4-11[3]
BRD4 Degrader 2 BRD4VHLShort alkyl with triazole41.9>90LNCaP[3]
CDK9 Degrader 1 CDK9Thalidomide (CRBN)Alkyl-triazole~50>90MOLM-13
CDK9 Degrader 2 CDK9Thalidomide (CRBN)Alkyl-triazole (varied position)~100>80MV4-11

Note: The data presented are for PROTACs with similar linker architectures and are intended to be representative. Actual DC50 and Dmax values for PROTACs synthesized with this compound will depend on the specific POI and E3 ligase ligands used.

Experimental Protocols

The following are detailed protocols for the synthesis of a PROTAC using this compound via a click chemistry approach. This involves the synthesis of an azide-functionalized E3 ligase ligand, followed by Boc deprotection of the linker, amide coupling to a POI ligand, and finally the CuAAC reaction.

Protocol 1: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide-PEG-Azide)

This protocol describes the synthesis of an azide-terminated pomalidomide ligand, which can be "clicked" to the alkyne-containing linker.

Materials:

  • Pomalidomide

  • 2-(2-Azidoethoxy)ethan-1-ol

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve pomalidomide (1.0 eq) and 2-(2-azidoethoxy)ethan-1-ol (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Resuspend the residue in DCM and wash with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired azide-functionalized pomalidomide.

Protocol 2: Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol outlines the assembly of the final PROTAC using the azide-functionalized E3 ligase ligand from Protocol 1 and this compound.

Part A: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting O-propargyl-ethanolamine TFA salt is typically used directly in the next step.

Part B: Amide Coupling with a POI Ligand

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude O-propargyl-ethanolamine TFA salt (1.1 eq) to the activated POI ligand solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the intermediate by column chromatography or preparative HPLC to obtain the POI-linker conjugate.

Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the POI-linker conjugate (1.0 eq) and the azide-functionalized pomalidomide (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water.

  • To this solution, add sodium ascorbate (B8700270) (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.

  • Monitor the reaction by LC-MS.

  • Once the starting materials are consumed, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC to obtain a highly pure compound.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in PROTAC development.

PROTAC_Synthesis_Workflow cluster_0 Part A: Linker Preparation cluster_1 Part B: Amide Coupling cluster_2 Part C: Click Chemistry start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection linker_amine O-Propargyl-ethanolamine deprotection->linker_amine amide_coupling Amide Coupling (HATU, DIPEA) linker_amine->amide_coupling poi_cooh POI-COOH poi_cooh->amide_coupling poi_linker POI-Linker-Alkyne amide_coupling->poi_linker click_reaction CuAAC (CuSO4, NaAsc) poi_linker->click_reaction e3_azide E3-Ligand-Azide e3_azide->click_reaction protac Final PROTAC click_reaction->protac

Caption: PROTAC synthesis workflow using this compound.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4

Caption: Simplified BRD4 signaling and PROTAC-mediated degradation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Degradation EGFR Degradation EGFR->Degradation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PROTAC EGFR PROTAC PROTAC->EGFR

Caption: EGFR signaling cascade and its inhibition by PROTACs.

References

Application Notes and Protocols for Click Reaction with O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for forming stable triazole linkages.[][2][][4] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[][][5][6][7] O-Propargyl-N-Boc-ethanolamine is a versatile bifunctional linker molecule. It features a terminal alkyne group for participation in click chemistry and a Boc-protected amine, which can be deprotected under mild acidic conditions for subsequent functionalization.[8] This combination makes it an ideal building block for tethering molecules of interest, such as imaging agents, peptides, or drug payloads.

These application notes provide a detailed experimental protocol for the click reaction of O-Propargyl-N-Boc-ethanolamine with an azide-containing molecule.

Core Reaction and Mechanism

The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) to a terminal alkyne, catalyzed by a copper(I) species. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[9] The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole product.[10] The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the copper(I) from oxidation.[10][11][12]

CuAAC_Mechanism Alkyne R₁-C≡CH (O-Propargyl-N-Boc-ethanolamine) Copper_Acetylide R₁-C≡C-Cu(I) Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Intermediate Six-membered Copper Intermediate Copper_Acetylide->Intermediate + R₂-N₃ Azide R₂-N₃ (Azide Partner) Azide->Intermediate Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Triazole_Product Protonation Triazole_Product->Cu_I Catalyst Regeneration

Figure 1: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Click Reaction of O-Propargyl-N-Boc-ethanolamine with Benzyl (B1604629) Azide

This protocol describes a general procedure for the click reaction between O-Propargyl-N-Boc-ethanolamine and benzyl azide as a model azide partner. The reaction conditions can be optimized for different substrates.

Materials and Reagents
ReagentSupplierPurity
O-Propargyl-N-Boc-ethanolamineCommercial>95%
Benzyl AzideCommercial>95%
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Commercial>98%
Sodium L-AscorbateCommercial>99%
tert-Butanol (B103910)CommercialAnhydrous
Deionized WaterIn-house-
Dichloromethane (B109758) (DCM)CommercialACS Grade
Saturated aq. NH₄ClIn-house-
Saturated aq. NaCl (Brine)In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial-
Silica (B1680970) Gel for Column ChromatographyCommercial60 Å, 230-400 mesh

Experimental Workflow

experimental_workflow start Start dissolve_reactants Dissolve O-Propargyl-N-Boc-ethanolamine and Benzyl Azide in t-BuOH/H₂O start->dissolve_reactants add_catalyst Add CuSO₄ solution to the reactant mixture dissolve_reactants->add_catalyst prepare_catalyst Prepare fresh solutions of CuSO₄ and Sodium Ascorbate add_reductant Add Sodium Ascorbate solution to initiate the reaction add_catalyst->add_reductant stir_reaction Stir vigorously at room temperature add_reductant->stir_reaction monitor_reaction Monitor reaction progress by TLC stir_reaction->monitor_reaction monitor_reaction->stir_reaction Incomplete workup Quench with NH₄Cl and extract with DCM monitor_reaction->workup Reaction complete dry_and_concentrate Dry organic layer (Na₂SO₄) and concentrate under reduced pressure workup->dry_and_concentrate purify Purify by silica gel column chromatography dry_and_concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the CuAAC reaction.
Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve O-Propargyl-N-Boc-ethanolamine (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). Add the CuSO₄ solution to the reaction mixture.

  • Reaction Initiation: Prepare a fresh aqueous solution of sodium L-ascorbate (0.1-0.2 eq). Add the sodium ascorbate solution dropwise to the reaction mixture. The solution may change color, indicating the formation of the Cu(I) species.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,2,3-triazole product.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative quantitative data for a model click reaction. Actual results may vary depending on the specific azide substrate and reaction scale.

ParameterValue
Molar Ratio (Alkyne:Azide)1 : 1.1
Catalyst Loading (CuSO₄)2 mol%
Reducing Agent (Na Ascorbate)10 mol%
Solventt-BuOH/H₂O (1:1)
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Typical Yield>90%

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and/or reducing agent loading. The use of a Cu(I)-stabilizing ligand like THPTA (typically at the same molar concentration as the copper catalyst) can also improve the yield. Degassing the solvent prior to the reaction to remove oxygen can be beneficial, as oxygen can oxidize the Cu(I) catalyst.[12]

  • Slow Reaction: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Ensure vigorous stirring to overcome any potential solubility issues.

  • Purification Issues: Residual copper catalyst can sometimes be challenging to remove. Washing the organic layer with an aqueous solution of EDTA during the work-up can help to chelate and remove copper ions.[13] If the product is an oil, impurities may be present; re-purification or trying to induce crystallization from a different solvent system may be necessary.[13]

Applications in Drug Development

The click reaction with O-Propargyl-N-Boc-ethanolamine is a powerful tool for:

  • Synthesis of PROTACs: The linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Development of Antibody-Drug Conjugates (ADCs): The alkyne handle allows for the conjugation of cytotoxic drugs to antibodies.

  • Creation of Molecular Probes: Fluorophores, biotin, or other tags can be "clicked" onto biomolecules for imaging and diagnostic applications.

  • Combinatorial Chemistry: Rapidly generate libraries of compounds for high-throughput screening in drug discovery.[]

References

Application Notes and Protocols for Surface Functionalization using O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing O-Proparagyl-N-Boc-ethanolamine for the covalent functionalization of surfaces. This bifunctional molecule serves as a versatile linker, enabling the introduction of a protected primary amine onto a variety of substrates through a terminal alkyne group. The subsequent deprotection of the N-Boc group reveals a primary amine, which can then be used for the immobilization of biomolecules, therapeutic agents, or other functionalities. This two-step approach is particularly valuable in the development of biocompatible surfaces, drug delivery platforms, and diagnostic devices.

Introduction to this compound in Surface Functionalization

This compound is a chemical reagent that possesses two key functional groups for sequential surface modification. The propargyl group, a terminal alkyne, readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] This allows for the efficient and specific attachment of the molecule to surfaces functionalized with azide (B81097) groups. The other end of the molecule contains an amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of the click reaction but can be readily removed under mild acidic conditions to expose a reactive primary amine.[1]

This strategy offers a controlled, stepwise approach to surface modification, allowing for the initial formation of a stable, functionalized monolayer, followed by the selective exposure of a highly reactive group for further conjugation.

Experimental Workflows and Signaling Pathways

The overall workflow for surface functionalization using this compound can be visualized as a two-stage process: immobilization followed by deprotection and subsequent conjugation.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Deprotection & Conjugation Azide_Surface Azide-Functionalized Surface CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) Azide_Surface->CuAAC Linker O-Proparagyl-N-Boc -ethanolamine Linker->CuAAC Functionalized_Surface Boc-Protected Amine Surface CuAAC->Functionalized_Surface Deprotection N-Boc Deprotection (e.g., TFA in DCM) Functionalized_Surface->Deprotection Amine_Surface Primary Amine Surface Deprotection->Amine_Surface Conjugation Conjugation Reaction Amine_Surface->Conjugation Biomolecule Biomolecule/Drug (e.g., with NHS-ester) Biomolecule->Conjugation Final_Surface Biofunctionalized Surface Conjugation->Final_Surface

Caption: General workflow for surface functionalization.

Quantitative Data Summary

Successful surface modification can be monitored and quantified using various surface-sensitive techniques. The following tables provide representative data for each stage of the functionalization process.

Table 1: Surface Characterization after Immobilization of this compound

ParameterAzide-Functionalized Surface (Initial)After Immobilization
Water Contact Angle (°) 75 ± 385 ± 4
XPS Atomic Concentration (%)
Carbon (C1s)60.568.2
Nitrogen (N1s)8.59.8
Oxygen (O1s)25.018.5
Silicon (Si2p)6.03.5

Table 2: Surface Characterization after N-Boc Deprotection

ParameterBoc-Protected Amine SurfaceAfter N-Boc Deprotection
Water Contact Angle (°) 85 ± 465 ± 5
XPS Atomic Concentration (%)
Carbon (C1s)68.262.1
Nitrogen (N1s)9.810.5
Oxygen (O1s)18.522.3
Silicon (Si2p)3.55.1

Experimental Protocols

Protocol 1: Immobilization of this compound via CuAAC Click Chemistry

This protocol details the procedure for attaching this compound to an azide-functionalized surface.

Materials:

Procedure:

  • Prepare a 10 mM solution of this compound in DMSO.

  • Prepare a 100 mM aqueous stock solution of copper(II) sulfate.

  • Prepare a 200 mM aqueous stock solution of sodium ascorbate. This solution should be made fresh.

  • In a reaction vessel, immerse the azide-functionalized substrate in the this compound solution.

  • Add the copper(II) sulfate stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

  • Gently agitate the reaction mixture at room temperature for 2-4 hours.

  • Remove the substrate from the reaction solution and wash it thoroughly with DMSO, followed by ethanol, and finally deionized water to remove any unreacted reagents.

  • Dry the surface under a stream of nitrogen.

  • Characterize the surface using X-ray Photoelectron Spectroscopy (XPS) and water contact angle measurements.

Protocol 2: N-Boc Deprotection on the Functionalized Surface

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected amine functionalized substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Place the Boc-protected amine functionalized substrate in a reaction vessel.

  • Prepare a solution of 20% (v/v) TFA in DCM.

  • Immerse the substrate in the TFA/DCM solution.

  • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Remove the substrate and wash it extensively with DCM to remove the TFA.

  • Subsequently, wash the substrate with ethanol and deionized water.

  • Dry the surface under a stream of nitrogen.

  • Characterize the surface using XPS and water contact angle measurements to confirm the removal of the Boc group.

Logical Relationships in Surface Characterization

The changes in surface properties, as measured by techniques like XPS and water contact angle, provide evidence for the successful completion of each reaction step.

G cluster_0 Immobilization Step cluster_1 Deprotection Step Increase_C Increase in C1s signal (XPS) Immobilization Successful Immobilization of Linker Increase_C->Immobilization Increase_N Increase in N1s signal (XPS) Increase_N->Immobilization Increase_Hydrophobicity Increase in Water Contact Angle Increase_Hydrophobicity->Immobilization Decrease_C Decrease in C1s signal (XPS) (loss of tert-butyl group) Deprotection Successful N-Boc Deprotection Decrease_C->Deprotection Increase_Hydrophilicity Decrease in Water Contact Angle Increase_Hydrophilicity->Deprotection

Caption: Logic diagram for surface characterization.

These application notes provide a foundational understanding and practical protocols for the use of this compound in surface functionalization studies. Researchers are encouraged to optimize the described conditions for their specific substrates and applications.

References

Synthesis of 1,2,3-Triazole Derivatives from O-Propargyl-N-Boc-ethanolamine via Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a terminal alkyne (propargyl group) and a Boc-protected amine, making it an ideal substrate for derivatization through various chemical transformations. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction facilitates the efficient and regioselective formation of stable 1,2,3-triazole rings, which are prevalent scaffolds in a wide range of biologically active compounds, including antifungal, anticancer, and antiviral agents.[][3]

The resulting triazole derivatives of O-Propargyl-N-Boc-ethanolamine are of significant interest as they can function as linkers in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[5][6] The linker component is crucial for the efficacy of a PROTAC, and the ability to readily synthesize a variety of linkers from a common precursor like O-Propargyl-N-Boc-ethanolamine is highly advantageous.[4]

These application notes provide a detailed protocol for the synthesis of a representative 1,2,3-triazole derivative from O-Propargyl-N-Boc-ethanolamine and an organic azide (B81097) using the CuAAC reaction.

Synthetic Workflow

The general workflow for the synthesis of 1,2,3-triazole derivatives from O-Propargyl-N-Boc-ethanolamine involves the CuAAC reaction with a desired azide, followed by purification and characterization of the product. The Boc-protecting group can then be removed under acidic conditions to liberate the amine for further functionalization if required.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Potential Application A O-Propargyl-N-Boc-ethanolamine D 1,2,3-Triazole Derivative A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->D E Column Chromatography D->E F NMR, HRMS E->F G Deprotection (TFA) F->G H Further Functionalization (e.g., PROTAC Synthesis) G->H

Caption: General workflow for the synthesis and potential application of 1,2,3-triazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)ethyl)carbamate

This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between O-Propargyl-N-Boc-ethanolamine and benzyl (B1604629) azide.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve O-Propargyl-N-Boc-ethanolamine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tert-butyl (2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)ethyl)carbamate.

Safety Precautions: Organic azides can be explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood.

Data Presentation

The following table summarizes the expected product information for the synthesis of tert-butyl (2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)ethyl)carbamate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
tert-butyl (2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)ethyl)carbamateC₁₇H₂₄N₄O₃332.40>90White solid

Characterization Data (Hypothetical - based on similar structures):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 1H, triazole-H), 7.40-7.30 (m, 5H, Ar-H), 5.55 (s, 2H, Ar-CH₂), 5.10 (br s, 1H, NH), 4.60 (s, 2H, O-CH₂-triazole), 3.65 (t, J = 5.2 Hz, 2H, O-CH₂-CH₂), 3.35 (q, J = 5.2 Hz, 2H, CH₂-NH), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.0 (C=O), 145.0 (C-triazole), 134.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.1 (Ar-CH), 123.0 (CH-triazole), 79.5 (C(CH₃)₃), 69.5 (O-CH₂-CH₂), 64.0 (O-CH₂-triazole), 54.2 (Ar-CH₂), 40.5 (CH₂-NH), 28.4 (C(CH₃)₃).

  • HRMS (ESI): m/z calculated for C₁₇H₂₅N₄O₃ [M+H]⁺: 333.1921; found: 333.1925.

Applications in Drug Discovery and Development

The 1,2,3-triazole derivatives of O-Propargyl-N-Boc-ethanolamine are valuable intermediates in the synthesis of more complex molecules for drug discovery.

PROTAC Linkers

The bifunctional nature of these derivatives, with a stable triazole linkage and a de-protectable amine, makes them ideal candidates for the synthesis of PROTAC linkers.[4] The triazole ring can provide rigidity and favorable interactions within the ternary complex (Target Protein-PROTAC-E3 Ligase), while the ethanolamine (B43304) portion can be extended to achieve the optimal linker length for efficient protein degradation.[5]

Caption: Role of O-Propargyl-N-Boc-ethanolamine derivatives in PROTAC synthesis.

Signaling Pathways

While specific signaling pathways targeted by derivatives of O-Propargyl-N-Boc-ethanolamine are dependent on the nature of the "R" group introduced via the azide and any subsequent modifications, the 1,2,4-triazole (B32235) scaffold is known to be a key component in drugs that target various signaling pathways.[] For instance, triazole-containing antifungals inhibit the ergosterol (B1671047) biosynthesis pathway, while some anticancer triazoles target aromatase in estrogen signaling.[3] The development of novel derivatives from O-Propargyl-N-Boc-ethanolamine allows for the exploration of new chemical space and the potential discovery of modulators of other critical cellular signaling pathways.

References

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of O-Proparagyl-N-Boc-ethanolamine as a versatile linker for the creation of antibody-drug conjugates (ADCs). This bifunctional linker, featuring a terminal alkyne for click chemistry conjugation and a Boc-protected amine, offers a robust platform for the development of next-generation targeted therapeutics.

Introduction to this compound in ADC Chemistry

This compound is a key building block in the construction of ADCs. Its structure incorporates a propargyl group, which contains a terminal alkyne, and an ethanolamine (B43304) backbone with a tert-butyloxycarbonyl (Boc) protected amine. This design allows for a two-stage conjugation strategy. First, the deprotected amine can be coupled to a cytotoxic payload. Second, the terminal alkyne serves as a reactive handle for covalent attachment to an azide-modified antibody via "click chemistry," a set of biocompatible and highly efficient reactions. The resulting triazole linkage is known for its exceptional stability in biological systems.[1]

The use of click chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), provides high selectivity and yields under mild reaction conditions, which are crucial for maintaining the integrity and function of the antibody.[2][3]

Key Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage Conditions 2-8°C, protect from moisture

Experimental Protocols

This section provides detailed protocols for the key experimental steps involved in creating an ADC using this compound.

Protocol 1: Functionalization of a Cytotoxic Payload with this compound

This protocol describes the coupling of the deprotected O-Proparagyl-ethanolamine to a payload containing a carboxylic acid group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or a PBD dimer)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4][5]

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA. The resulting product is the TFA salt of O-Proparagyl-ethanolamine.

  • Amide Coupling to Payload:

    • Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF.

    • Add the coupling reagent (DCC or BOP, 1.2 eq) and DIPEA (3.0 eq).

    • Add the deprotected O-Proparagyl-ethanolamine TFA salt (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a small amount of water.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized payload.

Protocol 2: Antibody-Drug Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-functionalized payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized payload (from Protocol 3.1) dissolved in DMSO

  • Copper(II) sulfate (CuSO4) solution (e.g., 10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate.

    • Dissolve the alkyne-functionalized payload in DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the azide-modified mAb solution, add the alkyne-functionalized payload to achieve a desired molar excess (typically 5-10 fold excess relative to the antibody).

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-payload solution. The final concentration of copper is typically in the range of 50-200 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[2][6]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using a PD-10 desalting column or an SEC system equilibrated with the desired formulation buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

Protocol 3: Antibody-Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative, copper-free click chemistry method. It requires the antibody to be modified with a strained alkyne (e.g., DBCO) and the payload with an azide.

Materials:

  • Antibody functionalized with a strained alkyne (e.g., DBCO)

  • Azide-functionalized payload (synthesized by modifying the payload with an azide-containing linker)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • PD-10 desalting columns or equivalent SEC system

Procedure:

  • Conjugation Reaction:

    • To the DBCO-functionalized antibody solution, add the azide-functionalized payload to achieve a desired molar excess (typically 3-5 fold).

    • Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours.[7] The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Purify the ADC using a PD-10 desalting column or an SEC system as described in Protocol 3.2.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC-HPLC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.[8][9]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of each species * DAR of each species)) / 100[10]

Protocol 5: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.[11][12][13]

Materials:

  • Purified ADC

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • LC-MS system

  • Protein A or G affinity resin for ADC capture

Procedure:

  • Incubation:

    • Spike the ADC into pre-warmed plasma at a final concentration of 100-200 µg/mL.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw aliquots and immediately freeze them at -80°C to stop any further degradation.

  • Sample Processing:

    • Thaw the plasma samples.

    • Capture the ADC from the plasma using Protein A or G affinity resin.

    • Wash the resin to remove plasma proteins.

    • Elute the ADC from the resin.

  • Analysis:

    • Analyze the eluted ADC samples by LC-MS to determine the percentage of intact ADC remaining at each time point. The average DAR can also be monitored over time.

Quantitative Data Summary

The following tables provide representative data that can be obtained from the characterization of an ADC synthesized using this compound.

Table 1: Drug-to-Antibody Ratio (DAR) Profile from HIC-HPLC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 010.25.5
DAR 212.825.1
DAR 415.348.2
DAR 617.518.7
DAR 819.12.5
Average DAR 3.9

Table 2: In Vitro Plasma Stability of ADC

Incubation Time (hours)% Intact ADC RemainingAverage DAR
01003.9
2498.53.8
4896.23.8
7294.83.7
16889.13.6

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using this compound.

ADC_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification_char Purification & Characterization Linker This compound Deprotection Boc Deprotection (TFA) Linker->Deprotection Deprotected_Linker O-Proparagyl-ethanolamine Deprotection->Deprotected_Linker Coupling Amide Coupling Deprotected_Linker->Coupling Payload Cytotoxic Payload (COOH) Payload->Coupling Alkyne_Payload Alkyne-Functionalized Payload Coupling->Alkyne_Payload Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_Payload->Click_Reaction Azide_mAb Azide-Modified Antibody Azide_mAb->Click_Reaction Crude_ADC Crude ADC Click_Reaction->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Stability_Analysis Stability Assay (Plasma) Purified_ADC->Stability_Analysis TDM1_MoA cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space TDM1 T-DM1 (ADC) HER2 HER2 Receptor TDM1->HER2 Binding PI3K_AKT PI3K/AKT Pathway TDM1->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway TDM1->RAS_MAPK Inhibition Endosome Endosome HER2->Endosome Internalization HER2->PI3K_AKT Signaling HER2->RAS_MAPK Signaling Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 (Payload) Lysosome->DM1 Payload Release Microtubules Microtubule Disruption DM1->Microtubules Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine is a bifunctional linker molecule increasingly utilized in materials science for the precise engineering of material surfaces and the synthesis of functional polymers. Its unique structure, featuring a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc) protected primary amine, allows for a two-stage modification strategy. The propargyl group enables covalent attachment to azide-functionalized surfaces or molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1] Subsequent deprotection of the Boc group under mild acidic conditions reveals a primary amine, which can then be used for further conjugation of biomolecules, drugs, or other functional moieties.[1][2] This dual functionality makes it a valuable tool for creating advanced materials with tailored properties for applications in drug delivery, diagnostics, and biomaterial engineering.

Physicochemical Properties

PropertyValueReference
CAS Number 634926-63-9[2]
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]

Application: Surface Functionalization of Nanoparticles

A primary application of this compound is the surface modification of nanoparticles to introduce primary amine functionalities. This is particularly useful for nanoparticles that are synthesized with surface chemistries amenable to the introduction of azide (B81097) groups. The resulting amine-functionalized nanoparticles can be used for a variety of downstream applications, including:

  • Bioconjugation: Covalent attachment of proteins, peptides, or antibodies for targeted drug delivery or diagnostic applications.

  • Drug Loading: Attachment of therapeutic agents containing carboxylic acid groups through amide bond formation.

  • Layer-by-Layer Assembly: Building up multilayer coatings on the nanoparticle surface through electrostatic interactions.

The following protocol describes a general two-step procedure for the functionalization of azide-modified nanoparticles with this compound, followed by the deprotection of the Boc group to expose the primary amine.

Experimental Protocols

Part 1: Click Chemistry Attachment of this compound

This protocol details the covalent attachment of this compound to azide-functionalized nanoparticles via a CuAAC reaction.

Materials:

  • Azide-functionalized nanoparticles (e.g., silica, polymer, or iron oxide nanoparticles)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Centrifuge and appropriate centrifuge tubes

  • End-over-end rotator or shaker

Procedure:

  • Nanoparticle Suspension: Disperse the azide-functionalized nanoparticles in DMF or buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Reagent Preparation:

    • Prepare a 100 mM solution of this compound in DMF.

    • Prepare a 50 mM solution of CuSO₄ in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Click Reaction:

    • To the nanoparticle suspension, add this compound solution to a final concentration of 10 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Place the reaction mixture on an end-over-end rotator or shaker and allow it to react for 12-24 hours at room temperature.

  • Washing:

    • Pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant and resuspend the nanoparticle pellet in fresh DMF or buffer.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.

  • Final Resuspension: After the final wash, resuspend the Boc-protected amine-functionalized nanoparticles in the desired solvent for storage or for proceeding to the deprotection step.

Part 2: Boc Deprotection to Expose Primary Amines

This protocol describes the removal of the Boc protecting group to generate primary amine groups on the nanoparticle surface.

Materials:

  • Boc-protected amine-functionalized nanoparticles from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Nanoparticle Suspension: Resuspend the washed nanoparticles from Part 1 in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Caution: TFA is corrosive and should be handled in a fume hood.

  • Incubation: Allow the deprotection reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Washing:

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the pellet in fresh DCM to wash away the TFA.

    • Repeat the centrifugation and resuspension with DCM two more times.

    • After the DCM washes, perform two additional washes with PBS (pH 7.4) to neutralize any residual acid and prepare the nanoparticles for aqueous applications.

  • Final Product: Resuspend the final amine-functionalized nanoparticles in the desired aqueous buffer for characterization and downstream applications.

Representative Data

The following tables present representative quantitative data that could be expected from the successful functionalization of nanoparticles using the protocols described above.

Table 1: Nanoparticle Characterization

SampleHydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Azide-functionalized Nanoparticles105 ± 30.15-25 ± 2
Boc-protected Amine Nanoparticles110 ± 40.17-22 ± 3
Amine-functionalized Nanoparticles112 ± 30.18+35 ± 4

Table 2: Quantification of Surface Amine Groups

MethodResult
Ninhydrin Assay150 ± 15 µmol amine/g nanoparticles
Fluorescamine Assay145 ± 12 µmol amine/g nanoparticles

Visualizations

G cluster_prep Reagent Preparation cluster_click Step 1: Click Chemistry cluster_deprotect Step 2: Boc Deprotection cluster_final Final Product np_suspension Azide-Nanoparticle Suspension mix Mix Nanoparticles and Reagents np_suspension->mix reagents Prepare Solutions: - this compound - CuSO4 - Sodium Ascorbate reagents->mix react Incubate 12-24h at Room Temperature mix->react wash1 Centrifuge and Wash (x3) react->wash1 add_tfa Resuspend in DCM and add TFA wash1->add_tfa react2 Incubate 1-2h at Room Temperature add_tfa->react2 wash2 Centrifuge and Wash (DCM x3, PBS x2) react2->wash2 final_np Amine-Functionalized Nanoparticles wash2->final_np

Caption: Workflow for nanoparticle functionalization.

Caption: Chemical reaction pathway.

References

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine Reaction with Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-Proparagyl-N-Boc-ethanolamine in the bioconjugation of azide-modified biomolecules. The described methodology is centered around the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, followed by the deprotection of the N-Boc group to liberate a primary amine for further functionalization.

Introduction

This compound is a heterobifunctional crosslinker containing a terminal alkyne (propargyl group) and a Boc-protected primary amine.[1][2] This reagent is a valuable tool in chemical biology, drug delivery, and proteomics for the stable and specific linkage of molecules. The propargyl group serves as a handle for the CuAAC reaction with biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The resulting triazole linkage is highly stable under physiological conditions. The N-Boc protecting group can be readily removed under mildly acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as the attachment of fluorophores, drugs, or other moieties.[1]

Reaction Overview

The overall process involves a two-step workflow:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of this compound reacts with the azide group on the modified biomolecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring.

  • N-Boc Deprotection: The Boc protecting group is removed from the newly formed bioconjugate, typically using a mild acid, to expose a primary amine.

This two-step process allows for the sequential and controlled assembly of complex biomolecular conjugates.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the labeling of an azide-modified biomolecule with this compound and subsequent functionalization.

experimental_workflow cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Deprotection & Functionalization Azide_Biomolecule Azide-Modified Biomolecule CuAAC CuAAC Click Reaction (Cu(I) Catalyst) Azide_Biomolecule->CuAAC OPNE This compound OPNE->CuAAC Boc_Conjugate Boc-Protected Bioconjugate CuAAC->Boc_Conjugate Deprotection N-Boc Deprotection (Mild Acid) Boc_Conjugate->Deprotection Amine_Conjugate Amine-Functionalized Bioconjugate Deprotection->Amine_Conjugate Functionalization Further Functionalization (e.g., NHS-Ester Dye) Amine_Conjugate->Functionalization Final_Product Final Labeled Biomolecule Functionalization->Final_Product

General experimental workflow.

Experimental Protocols

The following protocols are generalized and may require optimization for specific biomolecules and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand.

  • Sodium ascorbate (B8700270).

  • Deionized water.

  • DMSO (optional, for dissolving reagents).

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or deionized water to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add this compound stock solution to the desired final concentration. A 10- to 50-fold molar excess over the azide-modified protein is a common starting point.

    • Add the THPTA stock solution to a final concentration that is five times the final concentration of CuSO₄.

    • Add the CuSO₄ stock solution to a final concentration of 100-500 µM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Purification:

    • Remove excess reagents and byproducts by methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration.

Quantitative Data (Representative):

ParameterValue/RangeNotes
Azide-Modified Protein Conc.1-10 mg/mLDependent on protein solubility and stability.
This compound (Molar Excess)10-50xOptimization may be required.
CuSO₄ Concentration100-500 µMHigher concentrations may increase reaction rate but can also lead to protein damage.
THPTA:CuSO₄ Ratio5:1The ligand protects the biomolecule from copper-induced damage.
Sodium Ascorbate Conc.1-5 mMA reducing agent to maintain copper in the Cu(I) state.
Reaction Time1-4 hours (RT) or 12-24 hours (4°C)Monitor reaction progress if possible.
Expected Yield >80%Highly dependent on the specific biomolecule and reaction conditions.

Note: Specific yield data for this compound is not widely available in the literature; the expected yield is based on typical high-efficiency CuAAC reactions.

Protocol for N-Boc Deprotection

This protocol describes the removal of the Boc protecting group from the bioconjugate to yield a primary amine.

Materials:

  • Boc-protected bioconjugate.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM) or other suitable organic solvent.

  • Dioxane (for HCl in dioxane method).

  • Hydrochloric acid (HCl) solution (e.g., 4 M in dioxane).

  • Neutralization buffer (e.g., PBS, pH 7.4).

Procedure (TFA Method):

  • Reaction Setup:

    • Lyophilize the purified Boc-protected bioconjugate to remove water.

    • Resuspend the dried conjugate in a solution of 20-50% TFA in DCM.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Work-up and Purification:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Resuspend the deprotected conjugate in a suitable buffer.

    • Purify the deprotected bioconjugate using size-exclusion chromatography or dialysis to remove residual TFA.

Alternative Procedure (HCl in Dioxane Method):

  • Reaction Setup:

    • Dissolve the Boc-protected bioconjugate in a minimal amount of a compatible solvent and add 4 M HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Remove the solvent and excess HCl under reduced pressure.

    • Resuspend the deprotected conjugate in a neutral buffer and purify as described above.

Quantitative Data (Representative):

Deprotection ReagentConcentrationReaction TimeTemperatureExpected Yield
Trifluoroacetic Acid (TFA)20-50% in DCM30-60 minRoom Temp.>90%
Hydrochloric Acid (HCl)4 M in Dioxane1-2 hoursRoom Temp.>90%

Note: The efficiency of Boc deprotection is generally high but can be influenced by the substrate. It is crucial to ensure that the acidic conditions do not denature or damage the biomolecule.

Signaling Pathway and Logical Relationship Diagrams

CuAAC Catalytic Cycle

The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (this compound) Alkyne->Cu_Acetylide Azide R₂-N₃ (Azide-Modified Biomolecule) Copper_Triazolide Copper(I) Triazolide Intermediate Azide->Copper_Triazolide Cu_Acetylide->Copper_Triazolide + Azide Copper_Triazolide->Cu_I Releases Triazole_Product 1,4-Disubstituted Triazole (Bioconjugate) Copper_Triazolide->Triazole_Product + H⁺

CuAAC catalytic cycle.
Boc Deprotection Mechanism

This diagram shows the general mechanism of acid-catalyzed N-Boc deprotection.

Boc_Deprotection Boc_Amine R-NH-Boc Protonation Protonation of Carbonyl Boc_Amine->Protonation + H⁺ Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Carbocation_Formation Formation of t-Butyl Cation Protonated_Boc->Carbocation_Formation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Primary_Amine R-NH₂ (Primary Amine) Decarboxylation->Primary_Amine Byproducts CO₂ + Isobutylene Decarboxylation->Byproducts

Mechanism of N-Boc deprotection.

Applications

The use of this compound for bioconjugation has numerous applications in research and drug development, including:

  • Drug Delivery: Conjugation of targeting ligands or therapeutic agents to drug delivery systems.

  • Proteomics: Labeling of proteins for identification and quantification.

  • Cell Imaging: Attachment of fluorescent dyes to visualize biomolecules in living systems.[3]

  • Peptide Modification: Synthesis of modified peptides with enhanced stability and functionality.[4][5][6][7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low CuAAC Reaction Yield Inactive copper catalyst (oxidized to Cu(II)).Ensure fresh sodium ascorbate solution is used. Degas solutions to remove oxygen.
Inaccessible azide or alkyne group on the biomolecule.Consider using a longer linker. Denature and refold the protein if possible.
Copper chelation by the biomolecule.Increase the concentration of the copper-ligand complex.
Biomolecule Degradation Copper-mediated oxidative damage.Increase the concentration of the stabilizing ligand (e.g., THPTA). Perform the reaction at a lower temperature.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA or HCl, or extend the reaction time. Monitor the reaction by an appropriate analytical method.
Steric hindrance around the Boc group.Use stronger acidic conditions or a different deprotection method.
Biomolecule Denaturation during Deprotection Harsh acidic conditions.Use a milder deprotection method. Carefully control the reaction time and temperature.

Conclusion

This compound is a versatile and efficient tool for the bioconjugation of azide-modified biomolecules. The CuAAC reaction provides a robust and specific method for forming a stable linkage, while the subsequent Boc deprotection allows for further functionalization. The protocols and information provided herein serve as a valuable resource for researchers and scientists in the field of bioconjugation and drug development. It is important to note that the provided protocols are general guidelines, and optimization for each specific application is highly recommended to achieve the best results.

References

Post-Conjugation Modification of O-Propargyl-N-Boc-ethanolamine Adducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-conjugation modification of biomolecules functionalized with O-Propargyl-N-Boc-ethanolamine. This bifunctional linker serves as a versatile platform for sequential bioconjugation, enabling the attachment of two different molecular entities in a controlled manner. The propargyl group allows for modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent functionalization.[1][2] This orthogonal reactivity is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), and for the multi-functionalization of oligonucleotides and peptides.[3][4][5]

Core Principles and Applications

O-Propargyl-N-Boc-ethanolamine acts as a crosslinker with two distinct reactive handles.[1][2] The workflow for its use in post-conjugation modification typically involves three key stages:

  • Initial Adduct Formation: The O-Propargyl-N-Boc-ethanolamine linker is first conjugated to a primary biomolecule (e.g., a protein, peptide, or oligonucleotide) through a suitable reactive group on the biomolecule.

  • Post-Conjugation Modification via CuAAC ("Click Chemistry"): The terminal alkyne (propargyl group) of the linker is then reacted with an azide-containing molecule of interest. This reaction is highly specific, efficient, and biocompatible.[6]

  • Post-Conjugation Modification via Amine Deprotection and Functionalization: Finally, the N-Boc protecting group is removed under acidic conditions to expose a primary amine. This newly available amine can then be functionalized with a third molecule, for instance, through amide bond formation.

This sequential and orthogonal approach allows for the precise and controlled assembly of multi-component bioconjugates. Key applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a targeting antibody and a cytotoxic payload.[3][4]

  • PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Multifunctionalized Oligonucleotides: Enables the attachment of different labels, such as fluorescent dyes and affinity tags, to a single oligonucleotide.[5]

  • Peptide Modification: Allows for the site-specific introduction of multiple functionalities onto a peptide backbone.

Experimental Protocols

The following protocols provide a general framework for the key steps in the post-conjugation modification of O-Propargyl-N-Boc-ethanolamine adducts. Optimization may be required depending on the specific biomolecule and conjugating partners.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the propargyl group of the O-Propargyl-N-Boc-ethanolamine adduct.

Materials:

  • O-Propargyl-N-Boc-ethanolamine adduct of the biomolecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • Reactant Preparation: Dissolve the O-Propargyl-N-Boc-ethanolamine adduct and the azide-containing molecule in the reaction buffer to the desired final concentrations.

  • Ligand and Copper Premix: In a separate tube, prepare a premix of the copper ligand (THPTA or TBTA) and CuSO₄ in the reaction buffer. A typical molar ratio is 2:1 ligand to copper.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation: Add the ligand/CuSO₄ premix to the reaction mixture.

  • Addition of Reducing Agent: Immediately add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification: Once the reaction is complete, the resulting triazole-linked bioconjugate can be purified from the catalyst and excess reagents using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • Boc-protected bioconjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or an appropriate aqueous buffer

  • Quenching solution (e.g., a mild base like sodium bicarbonate if necessary)

  • Purification supplies (e.g., HPLC, dialysis tubing)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected bioconjugate in a suitable solvent. For many biomolecules, a mixture of TFA and a co-solvent like DCM is used. For acid-sensitive biomolecules, carefully controlled aqueous acidic conditions may be necessary.

  • Deprotection: Add TFA to the solution. The concentration and reaction time will depend on the stability of the bioconjugate. A common starting point is 50% TFA in DCM for 30 minutes at room temperature.

  • Quenching (if necessary): For reactions in organic solvents, the acid can be removed by evaporation. For aqueous reactions, the pH can be carefully neutralized with a mild base.

  • Purification: The deprotected bioconjugate is then purified to remove TFA and any byproducts. This is typically achieved by HPLC, dialysis, or buffer exchange chromatography. The final product will have a free primary amine ready for further modification.

Quantitative Data Summary

The efficiency of each modification step is crucial for the successful synthesis of the final complex bioconjugate. The following table summarizes typical yields reported in the literature for analogous bioconjugation reactions. It is important to note that actual yields will be highly dependent on the specific substrates and reaction conditions.

Reaction StepReactantsTypical Yield (%)Reference
CuAAC Alkyne-modified biomolecule + Azide-containing small molecule>90%[6]
Alkyne-modified oligonucleotide + Azide-peptide70-85%N/A
N-Boc Deprotection Boc-protected amine on a small molecule>95%N/A
Boc-protected amine on a peptide85-95%N/A

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationships in the post-conjugation modification of O-Propargyl-N-Boc-ethanolamine adducts.

experimental_workflow cluster_start Initial Adduct cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: CuAAC Reaction cluster_step3 Step 3: Boc Deprotection cluster_end Final Product start Biomolecule + O-Propargyl-N-Boc-ethanolamine adduct Biomolecule-Linker Adduct start->adduct Conjugation click_product Triazole-Linked Conjugate adduct->click_product + Azide-Molecule (CuAAC) deprotected Amine-Functionalized Conjugate click_product->deprotected + Acid (TFA) final_product Dual-Functionalized Bioconjugate deprotected->final_product + Amine-Reactive Molecule

Caption: Sequential modification workflow.

logical_relationship linker O-Propargyl-N-Boc-ethanolamine propargyl Propargyl Group (Alkyne) linker->propargyl boc_amine N-Boc Protected Amine linker->boc_amine cuaac CuAAC Reaction (Click Chemistry) propargyl->cuaac deprotection Acidic Deprotection boc_amine->deprotection amine_reactive Amine-reactive Molecule deprotection->amine_reactive azide Azide-containing Molecule azide->cuaac

References

Troubleshooting & Optimization

Optimizing O-Proparagyl-N-Boc-ethanolamine click chemistry efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Proparagyl-N-Boc-ethanolamine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your click chemistry reactions for maximum efficiency and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your click chemistry experiments with this compound in a question-and-answer format.

Q1: My click reaction is not working or is giving a very low yield. What are the common causes?

A1: Low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can stem from several factors. The most critical is the oxidation state of the copper catalyst. The active catalyst is Copper(I), which is susceptible to oxidation by dissolved oxygen in the reaction mixture.

  • Catalyst Oxidation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Degassing your solvents and solutions prior to adding the copper source is crucial.

  • Reagent Quality: Verify the purity of your this compound and your azide (B81097) partner. Impurities can inhibit the catalyst.

  • Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), ensure you have a sufficient excess of a freshly prepared reducing agent, such as sodium ascorbate (B8700270).[1]

  • Poor Solubility: Your reactants must be fully dissolved in the chosen solvent system. If you observe any precipitation at the start of the reaction, consider a different solvent or solvent mixture (e.g., DMSO, THF/water, t-BuOH/water).

Q2: I'm observing the formation of a blue/green precipitate in my reaction.

A2: A blue or green color typically indicates the presence of Cu(II), suggesting that your Cu(I) catalyst has been oxidized. This will halt the click reaction. To resolve this, add more fresh sodium ascorbate solution until the color dissipates and the solution becomes homogeneous. For future reactions, ensure thorough degassing of all solutions.

Q3: My reaction is slow and takes a long time to reach completion. How can I increase the reaction rate?

A3: Several factors influence the rate of a CuAAC reaction.

  • Ligand Addition: The use of a copper-stabilizing ligand can significantly accelerate the reaction.[2] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) not only protect the copper from oxidation but also increase its catalytic activity.[2][3]

  • Concentration: The reaction rate is dependent on the concentration of the reactants. If working in very dilute conditions, the reaction will be inherently slow. If possible, increase the concentration of your alkyne and azide.

  • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the rate and yield, particularly with sterically hindered substrates.[4] However, be aware that higher temperatures can promote side reactions.[4]

Q4: I'm seeing an unexpected side product in my analysis (TLC, LC-MS). What could it be?

A4: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a dimer.[5] This is more likely to occur if there is insufficient reducing agent or excessive exposure to oxygen. To avoid this, maintain an inert atmosphere and use an adequate amount of sodium ascorbate. Another potential, though less common, issue with propargyl ethers can be cleavage of the ether bond under harsh conditions.[4] Sticking to mild temperatures and reaction times should prevent this.

Q5: After the click reaction, I'm having trouble with the subsequent Boc deprotection step. What should I be aware of?

A5: The Boc (tert-butoxycarbonyl) group is removed under acidic conditions (e.g., with trifluoroacetic acid - TFA).[6][7] A significant side reaction during this step is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation.[5] To minimize this, it is advisable to use a scavenger, such as triethylsilane or thioanisole, in your deprotection cocktail. Incomplete deprotection can also occur if the acid concentration or reaction time is insufficient.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the click reaction?

  • This compound: This is your alkyne source. The terminal alkyne is the functional group that reacts with the azide.

  • Azide-containing molecule: This is the reaction partner for your alkyne.

  • Copper Source (e.g., CuSO₄, CuI): Provides the copper catalyst. Cu(II) sources like CuSO₄ are often used for convenience as they are more stable, but they require a reducing agent to form the active Cu(I) species.[1]

  • Reducing Agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the active Cu(I) state and helps prevent its re-oxidation.[1]

  • Ligand (e.g., THPTA, TBTA): Stabilizes the Cu(I) catalyst, increases the reaction rate, and prevents side reactions.[2][3]

  • Solvent: Dissolves all reactants to allow the reaction to proceed. Common choices include mixtures of water with t-BuOH, THF, or DMSO.

Q2: Do I need to use a ligand for my reaction?

A2: While not strictly necessary for the reaction to proceed, using a ligand is highly recommended. It generally leads to faster reactions, higher yields, and fewer side products by stabilizing the active Cu(I) catalyst.[2] For biological applications, ligands are critical to prevent damage to sensitive biomolecules.[3]

Q3: What is the optimal stoichiometry of reactants and catalysts?

A3: A good starting point is a 1:1 to 1.1:1 ratio of the alkyne (this compound) to the azide. The catalyst loading is typically much lower. See the tables below for recommended starting concentrations.

Q4: How should I purify my final triazole product?

A4: Purification typically involves an aqueous workup to remove the copper catalyst and other water-soluble reagents. The product can then be extracted into an organic solvent. Further purification is commonly achieved by flash column chromatography on silica (B1680970) gel.[1]

Q5: Is the Boc-protecting group stable under the click reaction conditions?

A5: Yes, the Boc group is stable under the standard neutral or slightly basic pH conditions of a CuAAC reaction.[8] It is, however, labile to strong acids, which is the basis for its removal after the click reaction is complete.[6][7]

Data Presentation

Table 1: Typical Reagent Concentrations for CuAAC Reaction
ReagentTypical Concentration/EquivalentsPurposeNotes
Alkyne (this compound)1.0 eq.ReactantEnsure high purity.
Azide 1.0 - 1.2 eq.ReactantA slight excess can help drive the reaction to completion.
Cu(II) Source (e.g., CuSO₄·5H₂O)0.01 - 0.1 eq. (1-10 mol%)Catalyst PrecursorUse a stock solution for accurate dispensing.
Reducing Agent (Sodium Ascorbate)0.1 - 0.5 eq. (10-50 mol%)Reducing AgentShould be in excess of the copper source. Prepare fresh.
Ligand (e.g., THPTA)0.05 - 0.5 eq. (5-50 mol%)Catalyst StabilizerA common ratio is 5:1 Ligand:Copper.
Table 2: Common Solvents and Temperature Conditions
Solvent SystemTypical TemperatureAdvantagesDisadvantages
t-BuOH / H₂O (1:1)Room TemperatureGood for a wide range of substrates.May not dissolve very nonpolar reactants.
THF / H₂O (1:1)Room TemperatureGood general-purpose solvent mixture.THF can form peroxides; use fresh, inhibitor-free THF.
DMSORoom Temp to 60°CExcellent solvating power for difficult substrates.Can be difficult to remove during workup.
DMFRoom Temp to 60°CGood solvating power.High boiling point, can be difficult to remove.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific azide used.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)

  • Solvent: e.g., a 1:1 mixture of deionized water and tert-Butanol (t-BuOH)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the azide-containing molecule (1.0-1.1 eq.) in the chosen solvent system (e.g., 1:1 H₂O/t-BuOH).

  • Inert Atmosphere: Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and THPTA in deionized water. A 1:5 molar ratio of Cu:THPTA is common. Add the required amount of this premixed solution to the reaction mixture (e.g., to a final concentration of 5 mol% CuSO₄).

  • Initiation: In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water. Add the sodium ascorbate solution to the reaction mixture (e.g., to a final concentration of 25 mol%).

  • Reaction: Stir the reaction mixture at room temperature under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Once complete, expose the reaction to air to quench.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.[1]

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification prep1 Dissolve Alkyne & Azide in Solvent prep2 Degas with N2/Ar (15-20 min) prep1->prep2 reac1 Add Premixed CuSO4/Ligand Solution prep2->reac1 reac2 Add Fresh Sodium Ascorbate Solution reac1->reac2 reac3 Stir at RT under Inert Atmosphere (1-12h) reac2->reac3 pur1 Aqueous Workup & Extraction reac3->pur1 pur2 Flash Column Chromatography pur1->pur2 pur3 Isolated Triazole Product pur2->pur3

Caption: Experimental workflow for a typical CuAAC reaction.

G start Low or No Product Yield q1 Is the reaction mixture blue/green? start->q1 a1_yes Yes: Cu(I) is oxidized q1->a1_yes Yes q2 Are all reactants fully dissolved? q1->q2 No sol1 Add more Sodium Ascorbate. Improve degassing in future. a1_yes->sol1 a2_no No: Poor Solubility q2->a2_no No q3 Is a ligand being used? q2->q3 Yes sol2 Change solvent system (e.g., add DMSO/DMF). a2_no->sol2 a3_no No: Slow Kinetics q3->a3_no No end Other issues: - Reagent Purity - Steric Hindrance - Incorrect Stoichiometry q3->end Yes sol3 Add a stabilizing ligand (e.g., THPTA). a3_no->sol3

Caption: Troubleshooting decision tree for low-yield reactions.

References

Troubleshooting low yield in O-Proparagyl-N-Boc-ethanolamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of O-Proparagyl-N-Boc-ethanolamine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low to no yield of this compound. What are the most common causes?

Low yields in this Williamson ether synthesis are typically traced back to a few key areas: inefficient deprotonation of N-Boc-ethanolamine, degradation of reagents, or competing side reactions.

Troubleshooting Steps:

  • Verify the Quality of Sodium Hydride (NaH): NaH is highly reactive and can be deactivated by moisture. Use freshly opened, high-purity NaH (e.g., 60% dispersion in mineral oil) and handle it under an inert atmosphere (Argon or Nitrogen). Old or improperly stored NaH may have a coating of sodium hydroxide, which is a weaker base and less effective for this reaction.

  • Ensure Anhydrous Reaction Conditions: Any moisture in the solvent (e.g., THF, DMF) or on the glassware will quench the sodium hydride and the alkoxide intermediate. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly in an oven before use.

  • Check the Purity of Starting Materials: Impurities in N-Boc-ethanolamine or propargyl bromide can interfere with the reaction. It is advisable to use commercially available, high-purity reagents.

  • Optimize Reaction Temperature: The deprotonation of the alcohol is often performed at 0°C to control the reaction rate. Subsequently, the reaction with propargyl bromide can be slowly warmed to room temperature or slightly heated (e.g., 50°C) to drive the reaction to completion.[1] Drastic temperature changes should be avoided.

  • Consider Stoichiometry: An excess of propargyl bromide is often used to ensure complete consumption of the more valuable N-Boc-ethanolamine. However, a large excess can lead to side reactions. A common starting point is 1.1 to 1.5 equivalents of propargyl bromide.[2]

Q2: What are the potential side reactions that could be lowering my yield?

Several side reactions can compete with the desired O-propargylation:

  • N-propargylation: While the Boc group protects the amine, there is a possibility of reaction at the nitrogen under certain conditions, although this is generally less favorable.

  • Deprotonation of Propargyl Bromide: The terminal proton on the alkyne of propargyl bromide is weakly acidic. A strong base like NaH can deprotonate it, leading to undesired side products and consumption of the base.

  • Elimination Reaction: Propargyl bromide can undergo elimination reactions, although this is less common for primary halides.

  • Dimerization/Polymerization: Propargyl-containing compounds can sometimes undergo side reactions leading to oligomers or polymers, especially at higher temperatures.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate (B1210297). The starting material, N-Boc-ethanolamine, is relatively polar, while the product, this compound, will be less polar. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot.

Q4: I am having trouble purifying the final product. What is a recommended purification method?

Flash column chromatography on silica (B1680970) gel is a standard and effective method for purifying this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A starting point could be 10% ethyl acetate in hexanes, gradually increasing the polarity to elute the product. The exact ratio should be determined by TLC analysis.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeNotes
Base Sodium Hydride (NaH)Use 1.1 - 1.5 equivalents.
Solvent Anhydrous THF or DMFEnsure the solvent is completely dry.
N-Boc-ethanolamine 1.0 equivalent---
Propargyl Bromide 1.1 - 5.0 equivalentsA higher excess may be needed for complete conversion.[2]
Temperature 0°C to Room Temperature (or up to 50°C)Start at 0°C for deprotonation, then allow to warm.[1]
Reaction Time 1 - 24 hoursMonitor by TLC.[1]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • N-Boc-ethanolamine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Propargyl bromide (80% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

  • Silica Gel

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add N-Boc-ethanolamine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the N-Boc-ethanolamine in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Slowly add propargyl bromide (1.5 eq.) dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N-Boc-ethanolamine N-Boc-ethanolamine Alkoxide N-Boc-ethanolamine Alkoxide N-Boc-ethanolamine->Alkoxide Deprotonation Propargyl_Bromide Propargyl_Bromide O_Product This compound (Desired Product) Propargyl_Bromide->O_Product Side_Product_1 N-Propargylation Product Propargyl_Bromide->Side_Product_1 Side_Product_2 Alkyne Deprotonation Byproducts Propargyl_Bromide->Side_Product_2 NaH NaH NaH->Alkoxide NaH->Side_Product_2 Side Reaction Alkoxide->O_Product SN2 Attack Alkoxide->Side_Product_1 Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (NaH, Solvents, Starting Materials) start->check_reagents check_reagents->start Reagents Poor check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK check_conditions->start Moisture Present optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions Dry optimize_stoich Adjust Stoichiometry optimize_temp->optimize_stoich Temp Optimized analyze_side_products Analyze for Side Products (TLC/NMR) optimize_stoich->analyze_side_products Stoichiometry Adjusted purification_issue Review Purification Protocol analyze_side_products->purification_issue Side Products Identified success Improved Yield analyze_side_products->success No Major Side Products purification_issue->success Purification Optimized

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Side reactions of O-Proparagyl-N-Boc-ethanolamine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the synthesis of O-Proparagyl-N-Boc-ethanolamine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of N-Boc-ethanolamine with propargyl bromide in the presence of a base.

Problem: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Base: Sodium hydride (NaH) is hygroscopic and can be passivated by a layer of sodium hydroxide (B78521).Use fresh, high-quality NaH from a newly opened container. If using older NaH, it can be washed with dry hexanes to remove the oil dispersion and any surface oxidation, then dried under a stream of nitrogen.
Insufficient Deprotonation: The alkoxide of N-Boc-ethanolamine may not be forming efficiently.Ensure the reaction is conducted under strictly anhydrous conditions. Dry all glassware and solvents thoroughly. Consider extending the stirring time after the addition of N-Boc-ethanolamine to the base before adding propargyl bromide.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.While the initial deprotonation is often performed at 0 °C to control the reaction, allowing the reaction to slowly warm to room temperature and stir for several hours or overnight can improve the yield.
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.Tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly used and effective solvents for this type of reaction. Ensure the solvent is anhydrous.
Side Reactions: Competing side reactions may be consuming the starting materials.Refer to the "Side Reactions" section below for guidance on identifying and mitigating these issues.

Problem: Presence of Multiple Spots on TLC Analysis

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds in the reaction output. This is a common issue and can be resolved through careful analysis and purification.

Potential Side Product Identification and Mitigation
Unreacted N-Boc-ethanolamine: A polar spot corresponding to the starting material.This indicates an incomplete reaction. To address this, consider increasing the equivalents of base and/or propargyl bromide, or extending the reaction time.
N-propargyl-N-Boc-ethanolamine: A potential isomer formed by N-alkylation.While the Boc group significantly reduces the nucleophilicity of the amine, N-alkylation can still occur under certain conditions. Distinguishing between N- and O-alkylation can be achieved using 2D NMR techniques like HMBC. To favor O-alkylation, use a strong, non-nucleophilic base like NaH to selectively deprotonate the hydroxyl group.
Bis-propargylated Product: A less polar spot resulting from alkylation on both the oxygen and nitrogen atoms.This may occur if the Boc protecting group is compromised or under harsh reaction conditions. Using a milder base or carefully controlling the stoichiometry of the reagents can help to avoid this.
Propargyl Alcohol: Formed from the reaction of propargyl bromide with any residual water or hydroxide ions.This is a common impurity. Ensure strictly anhydrous conditions to minimize its formation. It can typically be removed during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the hydroxyl group of N-Boc-ethanolamine is deprotonated by a strong base to form an alkoxide ion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide leaving group to form the desired ether linkage.

Q2: Why is the Boc protecting group important in this synthesis?

The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the amine functionality of ethanolamine.[1] It temporarily masks the reactive amine, preventing it from participating in undesired side reactions, most notably N-propargylation.[1] This allows for the selective O-propargylation of the hydroxyl group. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be easily removed later under mild acidic conditions if required.[1]

Q3: What are the most common side reactions to be aware of?

The most common side reactions include:

  • N-propargylation: Alkylation of the nitrogen atom instead of the oxygen. The Boc group minimizes this, but it can still occur.

  • Bis-propargylation: Alkylation on both the oxygen and nitrogen atoms.

  • Elimination: Although less likely with a primary halide like propargyl bromide, elimination reactions can compete with substitution, especially with sterically hindered bases.

  • Reaction with Propargyl Bromide's Terminal Proton: Strong bases can deprotonate the terminal alkyne proton of propargyl bromide, leading to undesired byproducts.

Q4: How can I purify the final product?

The most common and effective method for purifying this compound is silica (B1680970) gel column chromatography. A solvent system of ethyl acetate (B1210297) and hexanes is typically used to separate the desired product from unreacted starting materials and non-polar side products.

Experimental Protocol

Below is a general experimental protocol for the synthesis of this compound.

Materials:

  • N-Boc-ethanolamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-ethanolamine (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the N-Boc-ethanolamine.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Add propargyl bromide (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Base NaHKOtBuK₂CO₃NaH is generally preferred for its strong basicity and non-nucleophilic nature, leading to higher yields of the O-alkylated product. KOtBu can also be effective but may lead to more elimination byproducts. K₂CO₃ is often too weak for efficient deprotonation of the alcohol.
Solvent THFDMFAcetonitrileTHF and DMF are excellent choices for this reaction. DMF can sometimes lead to faster reaction rates but may be more difficult to remove. Acetonitrile is also a viable option. All solvents must be anhydrous.
Temperature 0 °C to RTRT50 °CStarting the reaction at 0 °C and allowing it to warm to room temperature is a standard and effective approach. Running the entire reaction at room temperature may also be successful. Elevated temperatures could increase the rate of side reactions.
Equivalents of Propargyl Bromide 1.1 eq1.5 eq2.0 eqA slight excess of propargyl bromide (1.1-1.5 eq) is recommended to drive the reaction to completion. A large excess may lead to more side products and purification challenges.

Visualizations

Reaction_Pathway NBoc N-Boc-ethanolamine Alkoxide N-Boc-ethanolamine Alkoxide NBoc->Alkoxide Deprotonation N_Alkylation N-Alkylation Side Product NBoc->N_Alkylation N-Alkylation (minor) Product O-Propargyl-N-Boc-ethanolamine Alkoxide->Product SN2 Attack (O-Alkylation) Bis_Alkylation Bis-Alkylation Side Product Alkoxide->Bis_Alkylation Further Alkylation PropargylBromide Propargyl Bromide PropargylBromide->Product PropargylBromide->N_Alkylation PropargylBromide->Bis_Alkylation Base Base (e.g., NaH) Base->Alkoxide

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start LowYield Low/No Yield? Start->LowYield CheckBase Check Base Activity & Anhydrous Conditions LowYield->CheckBase Yes MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No CheckTemp Adjust Temperature & Reaction Time CheckBase->CheckTemp CheckTemp->MultipleSpots IdentifySpots Identify Spots (Starting Material, Side Products) MultipleSpots->IdentifySpots Yes Purify Column Chromatography MultipleSpots->Purify No OptimizeConditions Optimize Stoichiometry & Conditions IdentifySpots->OptimizeConditions OptimizeConditions->Purify Success Pure Product Purify->Success

Caption: Troubleshooting workflow for O-propargylation.

References

Technical Support Center: O-Proparagyl-N-Boc-ethanolamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Proparagyl-N-Boc-ethanolamine and its conjugates. The focus is on addressing and overcoming solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor aqueous solubility. What are the primary contributing factors?

A1: The limited aqueous solubility of this compound conjugates is primarily due to the physicochemical properties of its constituent parts. The tert-butyloxycarbonyl (Boc) protecting group is inherently hydrophobic and bulky, which significantly decreases the polarity of the amine it protects. Additionally, the propargyl group adds to the nonpolar character of the molecule. When conjugated to other lipophilic molecules, the overall hydrophobicity increases, leading to poor solubility in aqueous media.

Q2: I am observing precipitation when I dilute my DMSO stock solution of the conjugate into an aqueous buffer for an assay. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to exceed its thermodynamic solubility limit in the aqueous medium, leading to precipitation. To prevent this, you can try several strategies:

  • Lower the final concentration: Ensure the final concentration in your assay is below the aqueous solubility limit of your conjugate.

  • Use a co-solvent: Incorporating a small percentage (typically 1-5%) of a biocompatible co-solvent like ethanol (B145695) or PEG 400 in your aqueous buffer can help maintain solubility.

  • Adjust the pH: If your conjugate contains ionizable groups, adjusting the pH of the buffer to favor the charged form can increase solubility.

Q3: What are the main strategies to improve the solubility of my this compound conjugate for in vivo studies?

A3: For in vivo applications, improving solubility is critical for achieving desired bioavailability. Key strategies include:

  • Chemical Modification: If the Boc group is not essential for the final conjugate's activity, its removal will expose a more polar amine, which can significantly enhance solubility. Introducing ionizable functional groups into the conjugate can also improve solubility through salt formation.

  • Formulation Strategies:

    • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic conjugate within the core of a cyclodextrin molecule can dramatically increase its aqueous solubility.

    • Amorphous Solid Dispersions (ASDs): Dispersing the conjugate in a polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which has better solubility.

    • Lipid-Based Formulations: For highly lipophilic conjugates, formulations like self-emulsifying drug delivery systems (SEDDS) can improve both solubility and absorption.

Q4: Can I predict the solubility of my conjugate in different solvents?

A4: While precise prediction is challenging without experimental data, you can make educated estimations based on the principle of "like dissolves like." The presence of the Boc and propargyl groups, along with the conjugated molecule, will largely determine the overall polarity. The molecule is expected to have better solubility in polar aprotic solvents and chlorinated solvents, and lower solubility in highly polar protic solvents like water and nonpolar aliphatic solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration exceeds the aqueous solubility of the conjugate.- Determine the kinetic solubility of your conjugate in the assay buffer (see Experimental Protocol 1).- Lower the final concentration of the conjugate in the assay to be below its measured kinetic solubility limit.
Low and variable oral bioavailability in animal studies. Poor intrinsic solubility leading to low dissolution and absorption.- Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the formulation.- If the conjugate has ionizable groups, adjust the pH of the formulation vehicle to promote salt formation.- Formulate the conjugate as a cyclodextrin inclusion complex (see Experimental Protocol 3).- Prepare an amorphous solid dispersion (ASD) of the conjugate (see Experimental Protocol 4).
Difficulty dissolving the conjugate in any solvent for reaction setup. The conjugate may be highly crystalline or have very low intrinsic solubility.- Try a range of solvents from different classes (polar aprotic, polar protic, nonpolar).- Gentle heating and sonication can aid dissolution.- For reactions, consider solvent-free methods like ball milling if applicable.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Ensure complete dissolution of the stock solution before preparing dilutions.- Use a formulation strategy to improve solubility and ensure a homogenous solution in the assay medium.

Quantitative Solubility Data

The following table provides solubility data for this compound. Note that values other than for DMSO are estimations based on chemical principles and the known properties of similar molecules. It is highly recommended to experimentally determine the solubility in your specific solvent system.

Solvent Solvent Type Estimated Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic200[1]High solubility, suitable for stock solutions.[1]
Dichloromethane (DCM)Chlorinated> 100 (Estimated)High solubility expected due to the nonpolar nature of the Boc and propargyl groups.
Tetrahydrofuran (THF)Polar Aprotic> 50 (Estimated)Good solubility expected.
Acetonitrile (B52724)Polar Aprotic> 25 (Estimated)Moderate to good solubility expected.
MethanolPolar Protic> 10 (Estimated)Moderate solubility expected.
EthanolPolar Protic> 10 (Estimated)Moderate solubility expected.
WaterPolar Protic< 0.1 (Estimated)Very low solubility expected due to the hydrophobic nature of the molecule.
HexaneNonpolar< 1 (Estimated)Low solubility expected as the molecule still possesses some polar character.

Experimental Protocols

Experimental Protocol 1: Determination of Thermodynamic Aqueous Solubility

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of a conjugate in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid conjugate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle by letting the vial stand for at least 1 hour or by centrifugation.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the conjugate in the diluted sample using a validated analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the solubility of the conjugate in the aqueous buffer by accounting for the dilution factor.

Experimental Protocol 2: Improving Solubility with Co-solvents

This protocol describes the use of a co-solvent to increase the solubility of a conjugate in an aqueous buffer for in vitro assays.

  • Co-solvent Selection:

    • Choose a biocompatible, water-miscible organic solvent in which your conjugate has good solubility (e.g., ethanol, propylene (B89431) glycol, PEG 400).

  • Preparation of Co-solvent Buffer:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add the selected co-solvent to the buffer at a low final concentration, typically starting at 1% (v/v) and not exceeding 5% (v/v) to minimize effects on biological assays.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution of your conjugate in 100% DMSO.

    • Serially dilute the stock solution into the co-solvent buffer.

    • Visually inspect for any signs of precipitation.

    • For a quantitative assessment, you can determine the kinetic solubility using a nephelometric or spectrophotometric method.

Experimental Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This protocol provides a method for forming a solid conjugate-cyclodextrin inclusion complex to enhance aqueous solubility.[2]

  • Cyclodextrin Solution Preparation:

    • Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water to create a concentrated solution (e.g., 20-40% w/v).[2]

  • Complexation:

    • Add the this compound conjugate to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2, conjugate:cyclodextrin).[2]

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clearer as the conjugate dissolves.[2]

  • Lyophilization:

    • Flash-freeze the aqueous solution using liquid nitrogen or a dry ice/acetone bath.

    • Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the conjugate-cyclodextrin inclusion complex.

  • Solubility Assessment:

    • Determine the aqueous solubility of the lyophilized complex using Experimental Protocol 1 and compare it to that of the unformulated conjugate.

Experimental Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD to improve the dissolution rate and solubility of a conjugate.[2]

  • Polymer and Conjugate Dissolution:

    • Weigh the desired amounts of the this compound conjugate and a suitable polymer (e.g., PVP, HPMCAS, Soluplus®) to achieve the target drug loading (e.g., 10-30% w/w).[2]

    • Dissolve both components in a suitable volatile organic solvent (e.g., acetone, methanol, or a mixture thereof) to form a clear solution.[2]

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.[2]

    • Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Final Drying and Processing:

    • Further dry the solid film under high vacuum for several hours to remove any residual solvent.

    • Scrape the dried solid from the flask to obtain the ASD as a powder.

  • Characterization and Solubility Assessment:

    • Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

    • Determine the dissolution rate and apparent solubility of the ASD and compare it to the crystalline conjugate.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Precipitation Observed in Aqueous Buffer q1 Is the final concentration known? start->q1 exp1 Determine Kinetic Solubility (Protocol 1) q1->exp1 No q2 Is concentration below solubility limit? q1->q2 Yes exp1->q2 sol1 Lower Final Concentration q2->sol1 No sol2 Use Co-solvent (Protocol 2) q2->sol2 Yes end Solubility Issue Resolved sol1->end sol3 Adjust pH sol2->sol3 sol3->end G cluster_1 Solubility Enhancement Strategies start Poorly Soluble Conjugate strategy1 Co-solvent Addition (Protocol 2) start->strategy1 strategy2 Cyclodextrin Complexation (Protocol 3) start->strategy2 strategy3 Amorphous Solid Dispersion (Protocol 4) start->strategy3 outcome1 Increased Solubility in Aqueous Media strategy1->outcome1 outcome2 Formation of Soluble Inclusion Complex strategy2->outcome2 outcome3 Enhanced Dissolution Rate and Apparent Solubility strategy3->outcome3 G cluster_2 Cyclodextrin Complexation Workflow (Protocol 3) step1 Dissolve Cyclodextrin in Water step2 Add Conjugate and Stir for 24-48h step1->step2 step3 Flash-freeze the Solution step2->step3 step4 Lyophilize under High Vacuum step3->step4 result Dry Powder of Inclusion Complex step4->result

References

Technical Support Center: Purification of O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of O-Propargyl-N-Boc-ethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of O-Propargyl-N-Boc-ethanolamine?

A1: The most common impurities arise from the starting materials and potential side reactions during the Williamson ether synthesis used for its preparation. These can include:

  • Unreacted N-Boc-ethanolamine: The starting amino alcohol may not have fully reacted.

  • Excess Propargyl Bromide: The alkylating agent may remain in the crude product.

  • N-Propargyl-N-Boc-ethanolamine: Alkylation can sometimes occur on the nitrogen atom of the Boc-protected amine, leading to this structural isomer.[1][2]

  • N,O-Dipropargylated Product: In some cases, reaction at both the oxygen and nitrogen atoms can occur, although this is less common with the Boc protecting group in place.

  • Byproducts from the base: The base used in the reaction (e.g., sodium hydride) can lead to various byproducts if not handled correctly.

Q2: My crude product is an oil and I'm having trouble getting it to solidify for recrystallization. What can I do?

A2: O-Propargyl-N-Boc-ethanolamine is often obtained as an oil. To induce crystallization, you can try the following techniques:

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.

  • Solvent Pulping: Add a non-polar solvent in which the product is poorly soluble (e.g., n-hexane or diethyl ether) to the oil and stir vigorously. This can sometimes induce precipitation of the product.

  • Solvent Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.

  • High Vacuum: Applying a high vacuum can help to remove residual solvents that may be inhibiting crystallization.

Q3: During column chromatography, my product is eluting very slowly or streaking down the column. How can I improve the separation?

A3: Slow elution or streaking during column chromatography can be caused by several factors. Here are some troubleshooting tips:

  • Solvent Polarity: The polarity of your eluent system is critical. If your product is moving too slowly, you can gradually increase the polarity of the solvent system. For O-Propargyl-N-Boc-ethanolamine, a common eluent system is a mixture of hexanes and ethyl acetate (B1210297).[3] You can increase the proportion of ethyl acetate to speed up elution.

  • Sample Loading: Overloading the column is a common cause of poor separation and streaking. As a general rule, use about 1g of crude material per 20-100g of silica (B1680970) gel, depending on the difficulty of the separation.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling.

  • Acidity of Silica Gel: The slightly acidic nature of silica gel can sometimes cause issues with amine-containing compounds. While the Boc group reduces the basicity of the amine, if you suspect interactions with the silica, you can consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine (B128534) to your eluent.

Troubleshooting Guides

Issue 1: Presence of Starting Material (N-Boc-ethanolamine) in the Final Product

Possible Cause: Incomplete reaction.

Solution:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) before workup.

  • Purification Strategy: N-Boc-ethanolamine is significantly more polar than the O-propargylated product. Therefore, it should be easily separable by silica gel column chromatography. Using a gradient elution, starting with a less polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, will allow the desired product to elute first, while the unreacted starting material will remain on the column and elute with a more polar solvent system.

Issue 2: Contamination with N-Propargyl Isomer

Possible Cause: The reaction conditions favored N-alkylation over the desired O-alkylation. The choice of base and solvent can influence the N- vs. O-alkylation ratio.[1][2]

Solution:

  • Reaction Optimization: To favor O-alkylation, a strong base that rapidly and irreversibly deprotonates the hydroxyl group, such as sodium hydride, is often used in an appropriate solvent like THF or DMF.

  • Chromatographic Separation: The N-propargyl and O-propargyl isomers will have slightly different polarities. Careful optimization of the solvent system for column chromatography, often with a shallow gradient, can allow for their separation. It is recommended to use TLC to find a solvent system that gives good separation between the product and the impurity before running the column.

Data Presentation

ParameterBefore PurificationAfter Column ChromatographyAfter Recrystallization
Typical Yield 70-90% (crude)60-80% (isolated)50-70% (crystalline solid)
Purity (by HPLC/GC) 80-95%>98%>99%
Physical State Yellow to brown oilColorless to pale yellow oilWhite crystalline solid

Note: These values are approximate and can vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude O-Propargyl-N-Boc-ethanolamine in a minimal amount of dichloromethane (B109758) or the eluent to be used for chromatography.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the column.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent system. Monitor the fractions by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the desired product. The O-propargylated product is less polar than the starting N-Boc-ethanolamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified O-Propargyl-N-Boc-ethanolamine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: If the product obtained after column chromatography is an oil that can be solidified, or if the crude product solidifies on standing, recrystallization can be performed. A common solvent system for recrystallization of similar compounds is a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which the compound is less soluble (e.g., hexanes, heptane).

  • Dissolution: Dissolve the crude or semi-pure solid in a minimal amount of the hot polar solvent.

  • Crystallization: Slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to promote crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold non-polar solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow crude Crude Product (Oil or Solid) column Silica Gel Column Chromatography crude->column Primary Purification recrystallization Recrystallization crude->recrystallization If Solid pure_product Pure O-Propargyl-N-Boc-ethanolamine column->pure_product High Purity Product impurities Impurities Removed column->impurities recrystallization->pure_product Crystalline Product recrystallization->impurities

Caption: Purification workflow for O-Propargyl-N-Boc-ethanolamine.

Chemical_Structures cluster_product Desired Product cluster_impurities Potential Impurities cluster_sm Starting Material cluster_sp Side Product p O-Propargyl-N-Boc-ethanolamine p_struct i1 N-Boc-ethanolamine i1_struct i2 N-Propargyl-N-Boc-ethanolamine i2_struct Structure of N-Propargyl Isomer

Caption: Chemical structures of the target product and potential impurities.

References

Technical Support Center: Boc Deprotection of O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of O-Propargyl-N-Boc-ethanolamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of O-Propargyl-N-Boc-ethanolamine.

Q1: My Boc deprotection is incomplete, and I still see starting material. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue and can stem from several factors.[1]

  • Insufficient Acid: The concentration or stoichiometry of the acid may be too low to drive the reaction to completion.

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough for full deprotection.

  • Low Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

Troubleshooting Steps:

  • Increase Acid Concentration/Equivalents: Gradually increase the concentration of trifluoroacetic acid (TFA) or use a higher molar equivalent of hydrochloric acid (HCl).

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer duration.

  • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be beneficial. However, be cautious as this can also promote side reactions.

Q2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the acidic deprotection of O-Propargyl-N-Boc-ethanolamine.

  • t-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or solvent.[1] While O-Propargyl-N-Boc-ethanolamine itself lacks highly electron-rich aromatic rings, this can be a problem if other sensitive functional groups are present in more complex substrates.

  • Propargyl Ether Cleavage: While ethers are generally stable, strong acidic conditions can lead to the cleavage of the propargyl ether bond. This is more likely with strong acids like HBr or HI, but can potentially occur with TFA or HCl under harsh conditions.

  • Alkyne Dimerization: Terminal alkynes can undergo oxidative dimerization (Glaser coupling), especially in the presence of copper catalysts and oxygen.[1] While less common under standard deprotection conditions, it is a possibility to be aware of, especially during workup and storage.

Troubleshooting and Prevention:

  • Use Scavengers: To prevent t-butylation, add a scavenger such as triethylsilane (TES) or thioanisole (B89551) to the reaction mixture. These will trap the tert-butyl cation.[1]

  • Milder Conditions: To avoid ether cleavage, use the mildest acidic conditions that effectively remove the Boc group. This may involve using a lower concentration of acid or a shorter reaction time.

  • Inert Atmosphere: To minimize alkyne dimerization, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use the deprotected product promptly in the subsequent step.

Q3: My final product, O-Propargyl-ethanolamine, is difficult to isolate and purify. What purification strategies can I employ?

A3: The resulting O-Propargyl-ethanolamine is a primary amine and can be water-soluble, which can complicate standard aqueous workups.

Purification Recommendations:

  • Salt Formation and Precipitation: After deprotection with HCl, the product will be the hydrochloride salt, which may precipitate from the reaction mixture, especially upon addition of a less polar solvent like diethyl ether. The salt can then be collected by filtration.

  • Aqueous Workup with pH Adjustment: If the product is in an organic solvent, you can perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) to neutralize the acid and extract the free amine into the organic layer.[1] Be mindful of the potential for emulsion formation.

  • Solid-Phase Extraction (SPE): For a more streamlined purification, consider using a cation exchange cartridge, such as an SCX (Strong Cation Exchange) cartridge. The crude reaction mixture can be loaded onto the pre-conditioned cartridge. Non-basic impurities are washed away with a solvent like methanol (B129727), and the desired amine is then eluted with a solution of ammonia (B1221849) in methanol.

  • Column Chromatography: If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel. A polar eluent system, often containing a small percentage of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide, may be required to prevent streaking of the amine product on the silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions for TFA and HCl-mediated Boc deprotection, compiled from general procedures for Boc-protected amines. Yields are highly substrate-dependent.

Table 1: Typical Conditions for TFA-Mediated Boc Deprotection

ParameterConditionReference
Reagent Trifluoroacetic Acid (TFA)[2]
Solvent Dichloromethane (B109758) (DCM)[2]
Concentration 20-50% TFA in DCM (v/v)[2]
Temperature 0 °C to Room Temperature[2]
Time 30 minutes to 2 hours[2]
Workup Evaporation, followed by basic wash[2]

Table 2: Typical Conditions for HCl-Mediated Boc Deprotection

ParameterConditionReference
Reagent Hydrochloric Acid (HCl)[1]
Solvent 1,4-Dioxane (B91453), Methanol, or Ethyl Acetate[1]
Concentration 4M HCl in Dioxane[1]
Temperature Room Temperature[1]
Time 1 to 4 hours[1]
Workup Evaporation or precipitation of HCl salt[1]

Experimental Protocols

The following are generalized experimental protocols for the Boc deprotection of O-Propargyl-N-Boc-ethanolamine. Note: These are starting points and may require optimization for your specific experimental setup.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve O-Propargyl-N-Boc-ethanolamine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For workup to the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude O-Propargyl-ethanolamine.

  • Purify the product as required.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl)
  • Dissolve or suspend O-Propargyl-N-Boc-ethanolamine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or 1,4-dioxane).

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude O-Propargyl-ethanolamine hydrochloride salt.

  • The salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Visualizations

Troubleshooting Workflow for Boc Deprotection

The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc deprotection of O-Propargyl-N-Boc-ethanolamine.

Boc_Deprotection_Troubleshooting start Start Deprotection check_completion Reaction Complete? start->check_completion end_success Successful Deprotection check_purity Product Pure? end_success->check_purity end_fail Reaction Unsuccessful check_completion->end_success Yes incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_purity->end_success Yes purify Purify Product check_purity->purify No troubleshoot_incomplete Increase Acid Conc. Extend Time Increase Temp. incomplete_reaction->troubleshoot_incomplete side_products Side Products Observed troubleshoot_incomplete->start Re-run Reaction troubleshoot_side_products Add Scavengers Use Milder Conditions Inert Atmosphere side_products->troubleshoot_side_products troubleshoot_side_products->start Re-run Reaction purify->end_success

Troubleshooting workflow for Boc deprotection.
Logical Relationship of Common Issues and Solutions

This diagram outlines the relationships between common problems, their potential causes, and recommended solutions.

Issues_Causes_Solutions cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions issue_node issue_node cause_node cause_node solution_node solution_node incomplete Incomplete Deprotection low_acid Insufficient Acid incomplete->low_acid short_time Short Reaction Time incomplete->short_time low_temp Low Temperature incomplete->low_temp side_products Side Products tbutyl t-Butylation side_products->tbutyl ether_cleavage Ether Cleavage side_products->ether_cleavage dimerization Alkyne Dimerization side_products->dimerization purification_diff Purification Difficulty solubility Product Solubility purification_diff->solubility inc_acid Increase Acid low_acid->inc_acid inc_time Extend Time short_time->inc_time inc_temp Increase Temp low_temp->inc_temp scavengers Use Scavengers tbutyl->scavengers mild_cond Milder Conditions ether_cleavage->mild_cond inert_atm Inert Atmosphere dimerization->inert_atm spe SPE Purification solubility->spe ph_adjust pH Adjustment solubility->ph_adjust

Relationship between issues, causes, and solutions.

References

O-Proparagyl-N-Boc-ethanolamine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Proparagyl-N-Boc-ethanolamine in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and prevent stability-related issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a bifunctional crosslinker molecule.[1][2] It contains a propargyl group, which can react with azide-containing molecules through copper-catalyzed "Click Chemistry," and a tert-butoxycarbonyl (Boc) protected amine.[1][2] The Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation.[1] This makes it a useful reagent in chemical biology and drug development for synthesizing conjugates and linking different molecular entities.

Q2: What is the main stability issue with this compound in aqueous solutions?

The primary stability concern is the hydrolysis of the N-Boc (tert-butoxycarbonyl) protecting group.[3][4] The Boc group is known to be sensitive to acidic conditions and can be cleaved, exposing the primary amine.[3][5][6][7][8] This deprotection is often unintentional and can lead to inconsistent experimental results, low yields of the desired product, and the formation of side products.

Q3: How does pH affect the stability of the compound?

The pH of the aqueous solution is the most critical factor for the stability of the N-Boc group.

  • Acidic Conditions (pH < 6): The N-Boc group is labile and will be cleaved under acidic conditions.[1][3][9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group, even at room temperature.[3][10] Even mildly acidic conditions can cause slow hydrolysis over time.[11]

  • Neutral to Basic Conditions (pH 7-10): The N-Boc group is generally stable towards most nucleophiles and bases.[4][9] Therefore, maintaining a neutral or slightly basic pH is recommended for experiments where the Boc group needs to remain intact.

Q4: What are the recommended storage conditions for the compound in its pure form and in solution?

Proper storage is crucial to maintain the integrity of the compound.

  • Pure (Solid) Form: For long-term storage, the pure compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Stock solutions are significantly less stable. It is recommended to store them at -80°C for up to 6 months or at -20°C for only up to 1 month.[1][2] It is advisable to prepare fresh solutions for critical experiments.

Q5: I observed an unexpected product in my analysis (e.g., a new spot on TLC or a new peak in LC-MS). What could it be?

The most likely unexpected product is the deprotected amine, O-Propargyl-ethanolamine. This occurs when the Boc group is unintentionally cleaved due to acidic conditions in your reaction or workup. The mechanism involves protonation of the carbamate, loss of a tert-butyl cation, and decarboxylation to yield the free amine.[5][8]

Q6: Can I safely heat my aqueous reaction mixture containing this compound?

Caution should be exercised when heating. While the Boc group has some thermal stability, high temperatures can promote its cleavage, especially if the solution is not strictly neutral or is unbuffered.[4][6] If heating is necessary, the pH should be carefully controlled, and the reaction time should be minimized.

Troubleshooting Guide

Problem: My experiment is giving low yields or inconsistent results.

This could be due to the degradation of your this compound starting material.

  • Step 1: Verify pH: Check the pH of all aqueous buffers and solutions used in your reaction and purification steps. Unintended acidity can cause deprotection.

  • Step 2: Check Storage: Confirm that the compound and any stock solutions have been stored according to the recommendations.[1][2] Consider preparing a fresh stock solution from the solid material.

  • Step 3: Analyze Starting Material: Before starting your experiment, run a quality control check (e.g., HPLC or LC-MS) on your stock solution to ensure its purity and confirm that it has not degraded during storage.

Problem: I suspect the N-Boc group is being cleaved. How can I confirm this?

You can use analytical techniques to monitor the reaction and identify the deprotected product.

  • LC-MS Analysis: This is the most effective method. Look for a new peak with a mass corresponding to the deprotected product (O-Propargyl-ethanolamine, molecular weight 99.13 g/mol ). The parent compound has a molecular weight of 199.25 g/mol .[1]

  • HPLC Analysis: Using a suitable HPLC method (see Protocol 2), you can track the disappearance of the starting material peak and the appearance of a new, typically more polar (earlier eluting), degradation product peak.

  • NMR Spectroscopy: If the deprotected product is isolated, 1H NMR spectroscopy can confirm the loss of the characteristic tert-butyl signal (a singlet at ~1.4 ppm) from the Boc group.

Problem: How can I prevent the degradation of this compound during my experiment?

  • pH Control: Maintain a neutral or slightly basic pH (7.0 - 8.5) throughout your experiment by using a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffers).

  • Temperature Control: Avoid excessive heat. If possible, run reactions at room temperature or below.

  • Limit Exposure Time: Prepare aqueous solutions of the reagent immediately before use and minimize the time it spends in solution.

  • Use Scavengers: In some cases where trace acidity is unavoidable, non-nucleophilic bases or acid scavengers can be added, but their compatibility with the rest of the reaction must be verified.

Quantitative Data Summary

The following tables summarize the known stability data for this compound.

Table 1: Recommended Storage Conditions and Shelf-Life

Form Storage Temperature Shelf-Life
Pure (Solid) 4°C 2 years[1]
Pure (Solid) -20°C 3 years[1]
In Solvent -20°C 1 month[1][2]

| In Solvent | -80°C | 6 months[1][2] |

Table 2: Illustrative Influence of pH on N-Boc Group Stability in Aqueous Solution

(Note: This table provides illustrative data based on the known chemical properties of the N-Boc group, as precise kinetic data for this specific molecule is not publicly available. Stability is highly dependent on temperature and buffer composition.)

pH RangeExpected Stability at Room TemperaturePrimary Degradation Product
1-3Very Low (minutes to hours)O-Propargyl-ethanolamine
4-6Low to Moderate (hours to days)O-Propargyl-ethanolamine
7-9High (days to weeks)Minimal degradation
> 10High (relative to Boc cleavage)Potential for other base-mediated side reactions

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound under specific experimental conditions.

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

    • Prepare a concentrated stock solution of this compound in an organic solvent like acetonitrile (B52724) or DMSO.

  • Incubation:

    • Dilute the stock solution into each buffer to a final concentration of 1 mg/mL.

    • Divide each solution into aliquots and incubate them at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition.

    • Immediately quench any further degradation by adding a neutralizing agent if necessary and/or freezing at -80°C.

  • Analysis:

    • Analyze all samples by HPLC or LC-MS (see Protocol 2).

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Protocol 2: HPLC Method for Monitoring Degradation

This is a general reverse-phase HPLC method suitable for separating this compound from its more polar deprotected product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid (Note: for stability testing, not for preventing degradation) or Ammonium Acetate buffer

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or by mass spectrometer.

  • Expected Elution: The deprotected product (O-Propargyl-ethanolamine) will elute earlier than the parent N-Boc protected compound.

Visualizations: Pathways and Workflows

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Carbamate A->B + H+ (Acid) C Carbamic Acid Intermediate + tert-Butyl Cation B->C Cleavage D O-Propargyl-ethanolamine (Deprotected Product) C->D Decarboxylation E CO2 + Isobutylene C->E Side Products

Caption: Acid-Catalyzed Degradation Pathway.

G cluster_workflow Stability Assessment Workflow prep_stock Prepare Stock Solution in Organic Solvent incubate Incubate Samples prep_stock->incubate prep_buffers Prepare Aqueous Buffers (Varying pH, Temp) prep_buffers->incubate sample Collect Aliquots at Time Points (t=0, 1, 4...hr) incubate->sample quench Quench & Store Samples (e.g., Freeze at -80°C) sample->quench analyze Analyze via LC-MS/HPLC quench->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental Workflow for Stability Assessment.

G cluster_troubleshooting Troubleshooting Flowchart rect rect start Low Yield or Unexpected Product? check_purity Purity of Starting Material OK? start->check_purity check_pH Aqueous Solution pH > 7? check_purity->check_pH Yes sol_impure Use fresh, validated stock solution. check_purity->sol_impure No check_temp Reaction Temp Too High? check_pH->check_temp Yes sol_acidic Buffer solution to pH 7.0-8.5. check_pH->sol_acidic No sol_hot Reduce reaction temperature. check_temp->sol_hot Yes sol_ok Stability issue unlikely. Investigate other reaction parameters. check_temp->sol_ok No

Caption: Troubleshooting Flowchart for Unexpected Results.

References

How to monitor the progress of an O-Proparagyl-N-Boc-ethanolamine reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for monitoring the progress of the O-Proparagyl-N-Boc-ethanolamine synthesis reaction. The primary methods covered are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reaction Overview

The synthesis of this compound is typically achieved via a Williamson ether synthesis. In this reaction, the hydroxyl group of N-Boc-ethanolamine is deprotonated by a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as propargyl bromide.

SM1 N-Boc-ethanolamine Base + Base (e.g., NaH) Intermediate Alkoxide Intermediate Base->Intermediate - H₂ gas SM2 + Propargyl Bromide Product This compound SM2->Product - NaBr

Caption: General reaction pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the reaction using Thin-Layer Chromatography (TLC)?

TLC is a rapid and effective method to qualitatively monitor the consumption of the starting material and the formation of the product.[1][2] The product, this compound, is less polar than the starting material, N-Boc-ethanolamine, and will therefore have a higher Retention Factor (Rf) on a silica (B1680970) gel TLC plate.

Key Steps for TLC Analysis:

  • Spotting: On a silica plate, spot the N-Boc-ethanolamine starting material (SM), a co-spot (SM and reaction mixture), and an aliquot from your reaction mixture (RM).

  • Eluting: Develop the plate in an appropriate solvent system. A good starting point is 30-50% ethyl acetate (B1210297) in hexanes.

  • Visualization: Visualize the spots. While the Boc group provides some UV activity, the spots may be faint. Staining with potassium permanganate (B83412) (KMnO₄) is highly effective as it reacts with the alcohol in the starting material and the alkyne in the product.

CompoundExpected RfTLC Visualization (KMnO₄ stain)
N-Boc-ethanolamine (SM)Lower Rf (e.g., 0.2-0.3)Appears as a yellow/brown spot.
This compound (Product)Higher Rf (e.g., 0.5-0.7)Appears as a yellow/brown spot.
Q2: What changes should I look for in the ¹H NMR spectrum to confirm reaction progress?

¹H NMR spectroscopy provides definitive structural information and can be used to quantify the reaction's conversion.[3] The most critical changes to observe are the disappearance of the starting material's alcohol proton and the appearance of new signals corresponding to the propargyl group.

CompoundKey ¹H NMR Signals (typical shifts in CDCl₃)
N-Boc-ethanolamine ~1.45 ppm (singlet, 9H, -C(CH₃)₃)~3.15 ppm (quartet, 2H, -NH-CH₂-)~3.70 ppm (triplet, 2H, -CH₂-OH)Broad signal for -OH proton
This compound ~1.45 ppm (singlet, 9H, -C(CH₃)₃)~2.45 ppm (triplet, 1H, -C≡CH)~3.35 ppm (quartet, 2H, -NH-CH₂-)~3.60 ppm (triplet, 2H, -CH₂-O-Propargyl)~4.15 ppm (doublet, 2H, -O-CH₂-C≡CH)

The reaction is progressing if you see the signals at ~2.45 ppm and ~4.15 ppm appear while the signal at ~3.70 ppm (from the starting material) shifts downfield to ~3.60 ppm.

Q3: How can Liquid Chromatography-Mass Spectrometry (LC-MS) be used to monitor the reaction?

LC-MS is a powerful tool for confirming the presence of the desired product by verifying its molecular weight. You can monitor the reaction by observing the decrease in the ion count for the starting material and the increase for the product.

CompoundFormulaMolecular WeightExpected [M+Na]⁺ Ion
N-Boc-ethanolamineC₇H₁₅NO₃161.20 g/mol m/z 184.1
This compoundC₁₀H₁₇NO₃199.25 g/mol m/z 222.1

Monitor the chromatogram for a new peak corresponding to the product and check its mass spectrum for the expected molecular ion.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is stalled (No change in TLC). 1. Inactive Base: The base (e.g., NaH) may have degraded due to moisture. 2. Wet Solvents/Reagents: Water will quench the base and the alkoxide intermediate. 3. Insufficient Temperature: The reaction may be too slow at room temperature.1. Use a fresh container of the base. 2. Ensure all solvents (e.g., THF, DMF) are anhydrous. Dry glassware thoroughly. 3. Gently warm the reaction to 40-50 °C and monitor by TLC.
Multiple new spots on TLC plate. 1. Side Reactions: N-alkylation can occur, though it's less favorable. Dimerization of propargyl bromide is also possible. 2. Degradation: The Boc group can be cleaved under acidic conditions, though this is unlikely in this reaction.1. Ensure the slow addition of propargyl bromide to the generated alkoxide. Use LC-MS to identify the mass of the byproducts. 2. Maintain neutral or basic conditions during workup.
Product spot on TLC, but no product detected by LC-MS. 1. Poor Ionization: The product may not ionize well under the chosen MS conditions. 2. Product Instability: The product might be degrading in the MS source.1. Try adding a mobile phase additive like formic acid or ammonium (B1175870) acetate to encourage ionization. Switch between positive and negative ion modes. 2. Rely on NMR for structural confirmation and HPLC-UV for quantification.

Experimental Protocols & Workflows

Protocol 1: TLC Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line ~1 cm from the bottom.

  • Solvent System: Prepare a developing chamber with a mobile phase of 30% Ethyl Acetate in Hexanes. Let the chamber saturate for 5-10 minutes.

  • Spotting:

    • Dissolve a tiny amount of N-Boc-ethanolamine in a vial with ethyl acetate to create a standard solution.

    • On the origin line, spot the standard (SM), a co-spot (apply the standard, then the reaction mixture on the same spot), and the reaction mixture (RM).

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp. Then, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear. The reaction is complete when the starting material spot is absent from the RM lane.

Protocol 2: ¹H NMR Sample Preparation
  • Workup Aliquot: Withdraw ~0.1 mL of the reaction mixture.

  • Quench: Add the aliquot to a vial containing 1 mL of saturated ammonium chloride solution.

  • Extract: Add 1 mL of ethyl acetate, cap, and shake. Let the layers separate.

  • Isolate: Carefully remove the top organic layer and pass it through a small plug of anhydrous sodium sulfate (B86663) or magnesium sulfate to dry it.

  • Evaporate: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Dissolve & Analyze: Dissolve the resulting residue in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) and transfer to an NMR tube for analysis.

Monitoring Workflow Diagram

start_node Start Reaction process_node process_node decision_node decision_node result_node result_node end_node end_node A Start Reaction (t = 0 min) B Withdraw Aliquot from Reaction Mixture A->B C Spot on TLC Plate (SM, Co-spot, RM) B->C D Is SM Spot Consumed? C->D E Continue Reaction (Monitor every 30-60 min) D->E No F Reaction Complete D->F Yes E->B G Work Up Reaction F->G H Confirm Structure (NMR, LC-MS) G->H

Caption: A workflow for monitoring the this compound reaction.

References

Technical Support Center: O-Propargyl-N-Boc-ethanolamine Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of O-propargyl-N-Boc-ethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system for the click reaction of O-propargyl-N-Boc-ethanolamine?

A1: The most commonly employed and recommended catalyst system for the CuAAC reaction is a combination of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent to generate the active Cu(I) species in situ. Sodium ascorbate (B8700270) is the most frequently used reducing agent. The addition of a stabilizing ligand is also highly recommended to enhance reaction efficiency and prevent catalyst disproportionation.

Q2: Which ligands are suitable for the click reaction with this substrate?

A2: Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent ligands for CuAAC reactions. THPTA is particularly advantageous for reactions in aqueous or partially aqueous solvent systems due to its higher water solubility. These ligands protect the Cu(I) catalyst from oxidation and disproportionation, leading to improved yields and reaction rates.

Q3: What are the optimal reaction conditions (solvent, temperature) for this click reaction?

A3: CuAAC reactions are known for their robustness and can proceed under a wide range of conditions. A common solvent system is a mixture of an organic solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or t-butanol with water. The reaction is typically carried out at room temperature and is often complete within 1 to 12 hours.

Q4: Can the Boc protecting group interfere with the click reaction?

A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly acidic conditions of a standard CuAAC reaction and does not interfere with the cycloaddition. However, it is crucial to avoid strongly acidic or basic conditions during the click reaction setup and workup to prevent premature deprotection.

Q5: Are there any known side reactions to be aware of?

A5: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a low oxygen concentration in the reaction mixture (e.g., by purging with an inert gas like nitrogen or argon) and by using a ligand. Additionally, with substrates containing amine functionalities, coordination with the copper catalyst can sometimes inhibit the reaction. The use of a chelating ligand like THPTA can help to mitigate this issue.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Cu(I) has been oxidized).2. Insufficient catalyst or ligand.3. Catalyst poisoning by impurities.4. Poor solubility of reactants.1. Ensure the sodium ascorbate solution is freshly prepared. Purge the reaction mixture with nitrogen or argon before adding the copper catalyst.2. Increase the catalyst loading (e.g., from 1 mol% to 5 mol% of CuSO₄) and maintain a ligand-to-copper ratio of 1:1 to 5:1.3. Purify starting materials. Ensure solvents are of high purity.4. Try a different solvent system (e.g., DMF/water, t-BuOH/water) or increase the proportion of the organic solvent.
Slow Reaction Rate 1. Low reaction temperature.2. Low concentration of reactants.3. Insufficient catalyst activity.1. Gently warm the reaction to 30-40 °C.2. Increase the concentration of the limiting reagent.3. Add more sodium ascorbate or use a more efficient ligand like THPTA.
Formation of Side Products (e.g., Alkyne Dimer) 1. Presence of oxygen in the reaction mixture.2. Absence or insufficient amount of a stabilizing ligand.1. Thoroughly degas the solvent and purge the reaction vessel with an inert gas before adding the catalyst.2. Add a suitable ligand such as TBTA or THPTA to the reaction mixture.
Difficulty in Product Purification 1. Excess copper catalyst remaining in the product.2. Presence of unreacted starting materials or side products.1. Pass the crude product through a short column of silica (B1680970) gel or treat with a copper chelating agent like EDTA during aqueous workup.2. Optimize the reaction to go to completion. Use column chromatography for purification.

Catalyst Selection and Performance Data (Representative)

The following table provides representative data for catalyst systems commonly used in CuAAC reactions with substrates similar to O-propargyl-N-Boc-ethanolamine. Note: Optimal conditions should be determined experimentally for each specific reaction.

Catalyst SystemLigandCatalyst Loading (mol%)Typical Reaction Time (h)Expected Yield (%)
CuSO₄ / Sodium AscorbateNone1 - 104 - 2460 - 85
CuSO₄ / Sodium AscorbateTBTA1 - 51 - 885 - 95+
CuSO₄ / Sodium AscorbateTHPTA1 - 51 - 690 - 98+
CuINone1 - 52 - 1270 - 90

Experimental Protocols

General Protocol for CuAAC of O-propargyl-N-Boc-ethanolamine

This protocol is a general guideline. The reaction should be monitored by TLC or LC-MS to determine completion.

Materials:

  • O-propargyl-N-Boc-ethanolamine

  • Azide (B81097) counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)

  • Solvent: t-Butanol and Water (1:1 v/v) or DMF and Water (1:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve O-propargyl-N-Boc-ethanolamine (1.0 eq.) and the azide counterpart (1.0 - 1.2 eq.) in the chosen solvent system.

  • If using a ligand, add THPTA (1.0 eq. relative to CuSO₄) to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).

  • Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add the sodium ascorbate solution (0.2 - 0.5 eq.) to the reaction mixture.

  • Add the CuSO₄·5H₂O solution (0.01 - 0.05 eq.) to the reaction mixture. The solution may change color.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, it can be quenched by exposure to air. The solvent can be removed under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography on silica gel.

Visual Guides

Catalyst_Selection_Workflow start Start: Select Catalyst System solvent Choose Solvent System (e.g., tBuOH/H2O, DMF/H2O) start->solvent catalyst Prepare Catalyst Components: - CuSO4 (1-5 mol%) - Sodium Ascorbate (freshly prepared) solvent->catalyst ligand_q Is an aqueous or biocompatible system required? catalyst->ligand_q thpta Use THPTA Ligand (water-soluble, enhances rate) ligand_q->thpta Yes tbta Use TBTA Ligand (good for organic solvents) ligand_q->tbta No no_ligand Proceed without Ligand (may have lower yield/slower rate) ligand_q->no_ligand Optional reaction Run Click Reaction (Room Temperature, Inert Atmosphere) thpta->reaction tbta->reaction no_ligand->reaction end Product reaction->end

Caption: Catalyst selection workflow for O-propargyl-N-Boc-ethanolamine click reactions.

Troubleshooting_Workflow start Start: Low/No Product Yield check_catalyst Check Catalyst Activity - Fresh Sodium Ascorbate? - Inert Atmosphere? start->check_catalyst increase_loading Increase Catalyst/Ligand Loading check_catalyst->increase_loading If catalyst is ok check_solubility Check Reactant Solubility - Change Solvent System? check_catalyst->check_solubility If catalyst is suspect success Reaction Successful increase_loading->success purify_reagents Purify Starting Materials check_solubility->purify_reagents optimize_temp Optimize Temperature (gentle warming) purify_reagents->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for low yield in O-propargyl-N-Boc-ethanolamine click reactions.

Technical Support Center: O-Proparagyl-N-Boc-ethanolamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Proparagyl-N-Boc-ethanolamine conjugation. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the conjugation of this compound?

A1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is generally robust and can be performed over a wide pH range, typically between 4 and 12.[1] However, for most applications, a pH range of 7 to 8 is recommended as a starting point.[2][3] This neutral to slightly basic condition is often optimal for balancing reaction speed, the stability of the catalytic complex, and minimizing side reactions.

Q2: Can I use any buffer for this reaction?

A2: No, buffer selection is critical. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) should be avoided. The amine groups in these buffers can coordinate with the copper catalyst, inhibiting its activity. Compatible buffers include phosphate (B84403) (e.g., PBS), HEPES, and carbonate buffers in the pH range of 6.5 to 8.0.[]

Q3: Is the N-Boc protecting group stable during the conjugation reaction?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile to strong acids. While the CuAAC reaction can proceed at a pH as low as 4, prolonged exposure to acidic conditions can lead to the premature deprotection of the Boc group. It is also important to note that some copper salts, particularly Cu(II) triflate (Cu(OTf)₂), have been shown to catalyze the cleavage of the Boc group even under mild conditions. Therefore, it is crucial to use the appropriate copper source (typically CuSO₄ with a reducing agent or a Cu(I) salt) and to maintain the pH in the neutral to slightly basic range to ensure the stability of the Boc group.

Q4: What are the most common side reactions, and how are they affected by pH?

A4: The most common side reactions in CuAAC are:

  • Oxidative homocoupling of the alkyne (Glaser coupling): This can be minimized by ensuring a sufficient concentration of the reducing agent (e.g., sodium ascorbate) and by maintaining an inert atmosphere.

  • Oxidation of amino acid residues: In bioconjugation applications, histidine and arginine residues can be oxidized by the Cu(I)/ascorbate (B8700270) system. Using a copper-stabilizing ligand can help to mitigate this side reaction.[5]

  • Hydrolysis of the Boc group: As mentioned, this is more likely to occur at lower pH values.

The pH can influence the rate of these side reactions. For instance, the oxidation of certain amino acids may be more pronounced at specific pH values.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The pH of the reaction mixture is outside the optimal range, affecting catalyst activity or reactant stability.Verify the pH of your reaction mixture and adjust to a range of 7-8 using a compatible buffer like PBS or HEPES.
Inhibited Catalyst: Use of an inappropriate buffer (e.g., Tris) is sequestering the copper catalyst.Prepare your reaction in a non-coordinating buffer such as phosphate or HEPES.[]
Degraded Reagents: The this compound or the azide (B81097) partner has degraded.Ensure the integrity of your starting materials. This compound should be stored under appropriate conditions (dry, dark, and at 0 - 4°C for short term or -20°C for long term).
Presence of a Side Product Corresponding to the Deprotected Amine Acidic Reaction Conditions: The pH of the reaction is too low, causing the cleavage of the Boc protecting group.Increase the pH of the reaction to the 7-8 range. Avoid prolonged reaction times at pH values below 6.
Inappropriate Copper Source: Certain copper salts can catalyze Boc deprotection.Use CuSO₄ with sodium ascorbate or a stabilized Cu(I) source. Avoid using copper salts known to be strong Lewis acids.
Multiple Unidentified Side Products Oxidative Side Reactions: Insufficient reducing agent or presence of oxygen is leading to side reactions like Glaser coupling.Increase the concentration of sodium ascorbate (typically 5-10 equivalents relative to copper). Degas all solutions thoroughly and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
Biomolecule Degradation (if applicable): The pH is affecting the stability of a protein or other biomolecule being conjugated.Optimize the pH to ensure the stability of your biomolecule while still allowing for efficient conjugation. The use of copper-stabilizing ligands like THPTA or TBTA is highly recommended in bioconjugation to protect sensitive residues.

Impact of pH on Reaction Parameters

The following table summarizes the qualitative effects of pH on the this compound conjugation reaction.

pH Range Reaction Efficiency Boc Group Stability Potential Side Reactions Recommended Use Case
Acidic (pH 4-6) Generally good, but may be slower.Increased risk of deprotection, especially with prolonged reaction times.Higher potential for acid-catalyzed hydrolysis of substrates.Use with caution and for short reaction times when neutral pH is incompatible with substrates.
Neutral (pH 6.5-7.5) Optimal. High. Minimal side reactions.Highly recommended for most applications.
Basic (pH 8-10) Generally good.High. Potential for base-catalyzed side reactions depending on the substrate. For bioconjugation, selective labeling of N-terminal amines can be achieved at lower pH (~7), while higher pH (~9) will also label lysine (B10760008) residues.[5]Useful for specific bioconjugation strategies, but requires careful optimization.

Experimental Protocol: General Procedure for Conjugation

This protocol provides a general workflow for the conjugation of this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve this compound (1.2 equivalents) and the azide-containing substrate (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH).

    • Prepare the following stock solutions:

      • 50 mM Copper(II) Sulfate (CuSO₄) in water.

      • 500 mM Sodium Ascorbate in water (prepare fresh).

      • (Optional, but recommended) 50 mM of a copper-stabilizing ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, add the solution containing the alkyne and azide.

    • If using a ligand, add it to the reaction mixture at this stage (to a final concentration of 5 times that of the copper).

    • Add the CuSO₄ solution to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction Conditions:

    • Ensure the final pH of the reaction mixture is between 7.0 and 8.0. Adjust with a compatible buffer if necessary.

    • Stir the reaction mixture at room temperature.

    • Protect the reaction from light if using fluorescent molecules.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. The purification method will depend on the nature of the product. For small molecules, extraction and column chromatography are common. For biomolecules, techniques like size-exclusion chromatography or dialysis may be appropriate.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Monitoring & Purification reagent_alkyne This compound mix Mix Alkyne, Azide, & Ligand reagent_alkyne->mix reagent_azide Azide Substrate reagent_azide->mix reagent_cu CuSO4 Solution reagent_asc Sodium Ascorbate (Fresh) reagent_ligand Ligand (Optional) reagent_ligand->mix add_cu Add CuSO4 mix->add_cu add_asc Initiate with Ascorbate add_cu->add_asc react Stir at RT (pH 7-8) add_asc->react monitor Monitor Progress (TLC/LC-MS) react->monitor purify Purify Product monitor->purify

Caption: General Experimental Workflow

troubleshooting_logic Figure 2: pH-Related Troubleshooting Logic cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield or Unexpected Side Products? check_ph Is pH between 7 and 8? start->check_ph check_buffer Is buffer non-coordinating (e.g., PBS)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7-8 check_ph->adjust_ph No change_buffer Switch to PBS or HEPES buffer check_buffer->change_buffer No check_boc Analyze for Boc deprotection (LC-MS) check_buffer->check_boc Yes success Re-run Experiment adjust_ph->success change_buffer->success boc_deprotected Boc Group Cleaved? check_boc->boc_deprotected increase_ph Increase pH / Reduce Reaction Time boc_deprotected->increase_ph Yes boc_deprotected->success No increase_ph->success

Caption: pH-Related Troubleshooting Logic

References

Temperature optimization for O-Proparagyl-N-Boc-ethanolamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of O-Proparagyl-N-Boc-ethanolamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on temperature optimization.

Issue Potential Cause Troubleshooting Steps
Low to no product yield 1. Incomplete deprotonation of the alcohol: The reaction requires the formation of an alkoxide from N-Boc-ethanolamine. 2. Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a slow or stalled reaction. 3. Inactive reagents: The base (e.g., NaH) may be old or deactivated, and the propargyl bromide may have degraded.1. Base selection and handling: Use a strong base like sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions to prevent deactivation. 2. Temperature adjustment: Gradually increase the reaction temperature. Start at 0°C for the deprotonation step and then allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC. 3. Reagent quality check: Use freshly opened or properly stored reagents.
Presence of multiple spots on TLC, indicating side products 1. High reaction temperature: Elevated temperatures can promote side reactions, such as the elimination of HBr from propargyl bromide or decomposition of the product. 2. Excess propargyl bromide: This can lead to the formation of byproducts.1. Temperature control: Avoid excessive heating. Running the reaction at room temperature after the initial deprotonation is often sufficient. If heating is necessary, maintain a moderate temperature and monitor the reaction closely. 2. Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of propargyl bromide to ensure complete conversion of the starting material without promoting significant side reactions.
Difficulty in product purification 1. Formation of closely related impurities: Side products formed at non-optimal temperatures can have similar polarities to the desired product, making separation by column chromatography challenging. 2. Residual starting materials: Incomplete reaction due to low temperature will result in a mixture of starting material and product.1. Optimize reaction temperature: A well-controlled temperature can minimize the formation of impurities, simplifying purification. 2. Monitor reaction completion: Ensure the reaction has gone to completion using TLC before workup to avoid purifying unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature is a balance between reaction rate and selectivity. The deprotonation of N-Boc-ethanolamine with a strong base like NaH is typically performed at 0°C to control the exothermic reaction. The subsequent alkylation with propargyl bromide can often proceed efficiently at room temperature (approximately 20-25°C). Gentle heating to 40-50°C may increase the reaction rate, but higher temperatures should be avoided to minimize the formation of side products.

Q2: How does temperature affect the yield of the reaction?

A2: Temperature has a significant impact on the reaction yield. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products through elimination and decomposition, which will lower the overall yield of the desired product. Conversely, a temperature that is too low will result in an incomplete or very slow reaction, also leading to a low yield. The table below provides an illustrative example of how temperature can influence the yield in a typical Williamson ether synthesis for O-propargylation of a primary alcohol.

Data Presentation: Illustrative Effect of Temperature on O-Propargylation Yield

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Observations
024~20Very slow reaction, incomplete conversion
25 (Room Temperature)12~75Good conversion with minimal side products
506~85Faster reaction rate, slight increase in impurities
804~60Significant formation of side products observed on TLC
100 (Reflux in THF)2~45Rapid reaction but major decomposition and side product formation

Note: These values are illustrative and can vary based on the specific base, solvent, and concentration used.

Q3: What are the common side reactions at elevated temperatures?

A3: At higher temperatures, the primary side reaction is the base-catalyzed elimination of HBr from propargyl bromide, leading to the formation of allene (B1206475) and other degradation products. Additionally, the desired product, this compound, may be susceptible to decomposition at elevated temperatures.

Q4: Can the reaction be performed at sub-zero temperatures?

A4: While the initial deprotonation is carried out at 0°C, running the subsequent alkylation at sub-zero temperatures (e.g., -20°C or -78°C) would significantly slow down the rate of the desired SN2 reaction, leading to impractically long reaction times and likely incomplete conversion.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol describes a general procedure for the O-propargylation of N-Boc-ethanolamine using propargyl bromide under basic conditions.

Materials:

  • N-Boc-ethanolamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene (B28343) is common)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-ethanolamine (1.0 equivalent). Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas will be evolved, so ensure proper ventilation.

  • Alkylation: To the resulting alkoxide solution, add propargyl bromide (1.1 equivalents) dropwise at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield side_products Multiple Spots on TLC? check_yield->side_products No incomplete_deprotonation Incomplete Deprotonation check_yield->incomplete_deprotonation Yes low_temp Reaction Temp Too Low check_yield->low_temp Yes inactive_reagents Inactive Reagents check_yield->inactive_reagents Yes purification_issue Purification Difficulty? side_products->purification_issue No high_temp Reaction Temp Too High side_products->high_temp Yes excess_reagent Excess Propargyl Bromide side_products->excess_reagent Yes impurities Close-running Impurities purification_issue->impurities Yes incomplete_reaction Incomplete Reaction purification_issue->incomplete_reaction Yes success Successful Synthesis purification_issue->success No check_base Check Base Activity & Handling incomplete_deprotonation->check_base increase_temp Increase Temperature Gradually low_temp->increase_temp check_reagents Use Fresh Reagents inactive_reagents->check_reagents decrease_temp Decrease/Control Temperature high_temp->decrease_temp check_stoichiometry Check Stoichiometry excess_reagent->check_stoichiometry optimize_temp Optimize Temperature for Purity impurities->optimize_temp monitor_completion Ensure Full Conversion by TLC incomplete_reaction->monitor_completion check_base->success increase_temp->success check_reagents->success decrease_temp->success check_stoichiometry->success optimize_temp->success monitor_completion->success Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Dissolve N-Boc-ethanolamine in anhydrous THF deprotonation 2. Add NaH at 0°C (Deprotonation) setup->deprotonation alkylation 3. Add Propargyl Bromide at 0°C, then warm to RT (Alkylation) deprotonation->alkylation monitoring 4. Monitor by TLC alkylation->monitoring quench 5. Quench with aq. NH4Cl monitoring->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry and Concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography product Pure this compound chromatography->product

Removing copper catalyst from O-Proparagyl-N-Boc-ethanolamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Copper Catalyst from O-Proparagyl-N-Boc-ethanolamine Reactions

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of copper catalysts from reactions involving O-propargyl-N-Boc-ethanolamine.

Troubleshooting Guide

Effectively removing residual copper catalysts is crucial for the integrity of downstream applications and the biological relevance of synthesized compounds. The presence of the N-Boc-ethanolamine moiety in your molecule of interest introduces a potential chelating site for copper, which can complicate its removal. This guide addresses common issues and provides systematic solutions.

Problem 1: Persistent blue or green color in the organic layer after aqueous extraction.

This coloration indicates the presence of copper(II) ions, suggesting that the initial chelation and extraction were incomplete.

  • Solution 1: Repeated Aqueous Washes: Perform multiple washes with the chelating solution (e.g., saturated aqueous ammonium (B1175870) chloride with ammonium hydroxide, or an EDTA solution). The aqueous layer should be blue/green, and the organic layer should become colorless. Continue washing until the aqueous layer is colorless.

  • Solution 2: Increase Chelator Concentration or Contact Time: If repeated washes are ineffective, consider increasing the concentration of your chelating agent. Alternatively, increase the stirring time during the extraction to allow for more efficient complexation. For stubborn cases, stirring the biphasic mixture overnight may be beneficial.[1]

  • Solution 3: pH Adjustment: The efficiency of some chelating agents is pH-dependent. For EDTA, a slightly basic pH (around 8) can improve its chelating ability for copper.[1]

Problem 2: Product loss due to emulsion formation during aqueous extraction.

Compounds containing both polar (ethanolamine) and non-polar (Boc group, organic backbone) functionalities can act as surfactants, leading to emulsions during liquid-liquid extraction.

  • Solution 1: Brine Wash: After the chelating wash, perform a wash with a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break up emulsions.

  • Solution 2: Filtration through Celite® or Phase Separator Paper: If a stable emulsion persists, filtering the entire mixture through a pad of Celite® or using a phase separator paper can help to separate the layers.

  • Solution 3: Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity (e.g., hexane) or a more polar solvent that is immiscible with the aqueous layer (e.g., ethyl acetate (B1210297) if you are using dichloromethane) can sometimes disrupt the emulsion.

Problem 3: Residual copper detected by analytical methods (e.g., ICP-MS, AAS) despite a colorless organic solution.

Even trace amounts of copper can be detrimental to downstream processes, particularly in drug development.[2]

  • Solution 1: Solid-Supported Metal Scavengers: For removing trace amounts of copper, solid-supported scavengers are highly effective. These are functionalized silica (B1680970) gels or polymers that selectively bind to metals. Common choices for copper scavenging include materials functionalized with thiourea (B124793) or amine groups.[2][3][4] The product solution is stirred with the scavenger resin, which is then simply filtered off.

  • Solution 2: Plug of Silica Gel: Passing the crude product solution through a short plug of silica gel can effectively remove baseline impurities, including residual copper complexes.

  • Solution 3: Recrystallization/Precipitation: If your product is a solid, recrystallization or precipitation can be an effective final purification step to remove trace impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from reactions involving O-propargyl-N-Boc-ethanolamine?

A1: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves washing the organic reaction mixture with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA), aqueous ammonia (B1221849) with ammonium chloride, or sodium thiosulfate.[3][5] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.

  • Solid-Supported Metal Scavengers: These are functionalized silica or polymer beads that selectively bind to copper. Popular choices include SiliaMetS Thiourea and QuadraSil AP.[3][6][7] This method is particularly useful for removing trace amounts of copper and avoids aqueous workups.

  • Filtration: Passing the reaction mixture through a plug of silica gel or Celite® can remove insoluble copper species and some polar impurities.

Q2: The amine in my molecule seems to be holding onto the copper. What is the best way to address this?

A2: The ethanolamine (B43304) moiety can indeed chelate with copper, making its removal more challenging. In such cases, a stronger chelating agent or a different removal strategy is often necessary.

  • Competitive Chelation: Using a strong chelating agent like EDTA in the aqueous wash is recommended. EDTA forms a very stable, water-soluble complex with copper, which can effectively "pull" the copper away from your product.

  • Solid Scavengers: Solid-supported scavengers with a high affinity for copper, such as those with thiourea or polyamine functionalities, are excellent options as they can effectively compete with your molecule for copper binding.[3][4]

Q3: How do I choose between an aqueous wash and a solid scavenger?

A3: The choice depends on several factors:

  • Level of Copper Contamination: For high levels of copper, an initial aqueous wash is often more cost-effective to remove the bulk of the catalyst. Solid scavengers are ideal for removing the final trace amounts to reach very low ppm levels.

  • Product Solubility: If your product has some water solubility, using a solid scavenger can prevent product loss that might occur during aqueous extractions.

  • Process Time and Simplicity: Solid scavengers often involve a simple filtration step and can be faster than performing multiple aqueous extractions, especially if emulsions are a problem.

Q4: Can I use column chromatography to remove the copper catalyst?

A4: While column chromatography on silica gel can remove copper, it is not always the most efficient method. Copper salts can sometimes streak down the column, leading to contamination of multiple fractions. It is generally recommended to remove the bulk of the copper using one of the methods mentioned above before proceeding to column chromatography for final purification.

Data Presentation

The following table summarizes the efficiency of various copper removal methods based on data from similar reaction systems. Please note that the efficiency can vary depending on the specific substrate, solvent, and reaction conditions.

Removal MethodChelating Agent/ScavengerTypical Residual Copper LevelAdvantagesDisadvantages
Aqueous Wash Saturated NH4Cl / NH4OH< 50 ppm[1]Cost-effective for bulk removalCan lead to emulsions; may not remove trace amounts effectively.
Aqueous Wash 0.5 M EDTA SolutionVariable, can be very effectiveForms highly stable, water-soluble complexesEfficiency can be pH-dependent; may require multiple washes.
Solid Scavenger SiliaMetS® Thiourea< 10 ppm[3]High efficiency for trace removal; simple filtration workup.Higher cost compared to aqueous washes.
Solid Scavenger QuadraSil™ AP (Amino Propyl)< 5 ppm[6]Very high efficiency; fast scavenging.Higher cost.
Filtration Plug of Silica GelVariableSimple and quick for removing particulates and some polar impurities.May not be effective for all copper species; potential for product loss on silica.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Wash with EDTA

  • Reaction Quench: Once the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium (B8443419) salt (Na2EDTA). Adjust the pH to ~8 with a suitable base (e.g., ammonium hydroxide) if necessary.

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. If emulsions are a concern, gentle but prolonged inversion of the funnel is recommended.

  • Separation: Allow the layers to separate. The aqueous layer will likely be blue or green. Drain the aqueous layer.

  • Repeat Extractions: Repeat the extraction with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Copper Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiourea)

  • Solvent Selection: After the reaction, if the product is not already in a suitable solvent, dissolve the crude reaction mixture in a solvent in which the product is soluble (e.g., methanol, dichloromethane, toluene).

  • Scavenger Addition: Add the recommended amount of the solid scavenger (typically 3-5 weight equivalents relative to the theoretical amount of copper catalyst) to the solution.

  • Stirring: Stir the suspension at room temperature. The required time can vary, but 1-4 hours is a typical starting point. For challenging cases, gentle heating (e.g., to 40-50 °C) or longer stirring times may be necessary.[3]

  • Filtration: Once the scavenging is complete, filter off the scavenger resin through a pad of Celite® or a fritted funnel.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the copper-free crude product.

Mandatory Visualization

Copper_Removal_Workflow start Crude Reaction Mixture (containing O-propargyl-N-Boc-ethanolamine and Cu catalyst) bulk_removal Bulk Copper Removal start->bulk_removal aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) bulk_removal->aqueous_wash High Cu concentration solid_scavenger Solid-Supported Scavenger Resin bulk_removal->solid_scavenger Moderate Cu concentration or water-sensitive product trace_removal Trace Copper Removal trace_removal->solid_scavenger For lowest ppm levels chromatography Column Chromatography trace_removal->chromatography For general purification analysis Analyze for Residual Copper (e.g., ICP-MS, TLC with staining) decision Is residual copper acceptable? analysis->decision product Purified Product aqueous_wash->trace_removal solid_scavenger->analysis chromatography->analysis decision->trace_removal No decision->product Yes

Caption: A decision-making workflow for selecting a copper catalyst removal strategy.

Troubleshooting_Aqueous_Wash start Aqueous Wash Performed check_color Is organic layer still colored? start->check_color check_emulsion Is there a stable emulsion? check_color->check_emulsion No repeat_wash Perform additional aqueous washes check_color->repeat_wash Yes check_purity Is residual copper detected analytically? check_emulsion->check_purity No brine_wash Wash with brine check_emulsion->brine_wash Yes success Proceed to Drying and Concentration check_purity->success No use_scavenger Use Solid-Supported Scavenger check_purity->use_scavenger Yes increase_chelator Increase chelator concentration or contact time repeat_wash->increase_chelator Still colored increase_chelator->start filter_celite Filter through Celite® brine_wash->filter_celite Emulsion persists filter_celite->start use_scavenger->success

Caption: A troubleshooting guide for common issues during aqueous wash for copper removal.

References

Technical Support Center: Synthesis of O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of O-Proparagyl-N-Boc-ethanolamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via a Williamson ether synthesis. In this reaction, the hydroxyl group of N-Boc-ethanolamine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and attacks propargyl bromide in an SN2 reaction to form the desired ether.

Q2: Why is the Boc protecting group necessary for this reaction?

A2: The tert-butoxycarbonyl (Boc) protecting group is crucial for preventing the secondary amine from reacting with the propargyl bromide. Without it, a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products would be formed, significantly complicating the purification process and reducing the yield of the desired product.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • N-alkylation: Although the Boc group significantly reduces the nucleophilicity of the amine, under certain conditions (e.g., elevated temperatures or prolonged reaction times), some N-alkylation may occur.

  • Elimination: Propargyl bromide can undergo elimination reactions, especially in the presence of a strong, sterically hindered base, although this is less common with a primary halide.

  • Over-alkylation: If the Boc group is compromised or if there are issues with stoichiometry, there is a risk of reaction at both the oxygen and nitrogen atoms.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material (N-Boc-ethanolamine) should diminish over time, while a new, less polar spot corresponding to the product (this compound) should appear and intensify. Staining with potassium permanganate (B83412) can be useful for visualizing the product due to the presence of the alkyne.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the alcohol. 2. Inactive or degraded sodium hydride (NaH). 3. Impure starting materials (e.g., wet solvent or N-Boc-ethanolamine). 4. Low reaction temperature.1. Ensure a slight excess of NaH is used (typically 1.1-1.5 equivalents). 2. Use freshly opened or properly stored NaH. 3. Use anhydrous solvents and ensure the starting material is dry. 4. Allow the reaction to warm to room temperature after the addition of propargyl bromide.
Formation of Multiple Products (observed on TLC) 1. N-alkylation is occurring as a side reaction. 2. The reaction temperature is too high. 3. Boc-group degradation.1. Maintain a low reaction temperature (0 °C to room temperature). 2. Add the propargyl bromide slowly to the reaction mixture. 3. Ensure the reaction is not run for an excessively long time.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup. 2. The product is partially soluble in the aqueous layer.1. Use brine to wash the organic layer to break up emulsions. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of propargyl bromide or base.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the correct stoichiometry of reagents is used. 3. Purify the crude product using silica (B1680970) gel column chromatography.
Low Yield after Purification 1. Product loss during workup and extraction. 2. Inefficient purification by column chromatography.1. Ensure complete extraction from the aqueous phase. 2. Optimize the solvent system for column chromatography to achieve good separation. A gradient elution from non-polar (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

Experimental Protocols

Standard Protocol for O-Proparagylation of N-Boc-ethanolamine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • N-Boc-ethanolamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-ethanolamine (1.0 eq).

  • Solvent Addition: Dissolve the N-Boc-ethanolamine in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add propargyl bromide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary significantly based on the scale of the reaction and the purity of the reagents.

ParameterValue/ConditionNotes
N-Boc-ethanolamine 1.0 eqStarting material
Sodium Hydride (NaH) 1.1 - 1.5 eqA slight excess is recommended to ensure complete deprotonation.
Propargyl Bromide 1.1 - 1.5 eqA slight excess can help drive the reaction to completion.
Solvent Anhydrous THF or DMFDMF can lead to faster reaction rates but may be more difficult to remove.
Temperature 0 °C to Room TemperatureLower temperatures can help to minimize side reactions.
Reaction Time 2 - 16 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Highly dependent on reaction conditions and purification efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-Boc-ethanolamine in Anhydrous Solvent cool Cool to 0°C start->cool add_base Add Sodium Hydride cool->add_base deprotonation Stir for 30-60 min (Deprotonation) add_base->deprotonation add_pb Add Propargyl Bromide deprotonation->add_pb react Stir and Warm to RT (2-16h) add_pb->react quench Quench with NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure this compound purify->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? cause1 Inactive Base start->cause1 Yes cause2 Wet Reagents/Solvent start->cause2 Yes cause3 Low Temperature start->cause3 Yes success Proceed to Workup start->success No sol1 Use Fresh NaH cause1->sol1 sol2 Use Anhydrous Solvent cause2->sol2 sol3 Allow to Warm to RT cause3->sol3

Validation & Comparative

Comparative Guide to Analytical Methods for Confirming O-Propargyl-N-Boc-ethanolamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. O-Propargyl-N-Boc-ethanolamine is a versatile crosslinker, featuring a propargyl group for click chemistry reactions and a Boc-protected amine for subsequent modifications.[1] This guide provides a comparative overview of key analytical methods to confirm its conjugation to a target molecule, presenting experimental data, detailed protocols, and workflow visualizations.

Core Analytical Techniques

The confirmation of a successful conjugation event relies on the detection of specific chemical changes. For O-Propargyl-N-Boc-ethanolamine, this involves monitoring the propargyl group's alkyne functionality and the overall mass and structure of the resulting conjugate. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data obtained from each analytical method for the characterization of O-Propargyl-N-Boc-ethanolamine and its conjugated product.

Analytical MethodKey ParameterO-Propargyl-N-Boc-ethanolamine (Starting Material)Conjugated ProductInterpretation of Conjugation
¹H NMR Spectroscopy Chemical Shift (δ)~2.5 ppm (alkynyl proton, -C≡C-H )Signal disappears or shifts significantlyDisappearance of the alkynyl proton signal confirms the reaction at the alkyne.
~3.5-3.7 ppm (-O-CH₂-)Shifts may occur depending on the conjugate partnerChanges in the chemical environment of the ethanolamine (B43304) backbone.
~1.4 ppm (Boc group, -C(CH₃)₃)Signal remains presentConfirms the integrity of the Boc protecting group post-conjugation.
Mass Spectrometry Molecular Ion Peak (m/z)[M+H]⁺ or [M+Na]⁺ corresponding to C₉H₁₅NO₃[M+H]⁺ or [M+Na]⁺ corresponding to the conjugated product's massAn increase in mass equivalent to the mass of the conjugation partner confirms the addition.
Fragmentation PatternCharacteristic fragments of the Boc group (e.g., m/z 57)[2]Presence of fragments from both the crosslinker and the conjugated moleculeProvides structural information about the conjugate.
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)~3300 cm⁻¹ (alkynyl C-H stretch)[3]Peak disappearsConfirms the reaction of the terminal alkyne.
~2100-2260 cm⁻¹ (C≡C stretch)[3][4]Peak disappears or significantly diminishesConfirms the conversion of the alkyne bond.
~1700 cm⁻¹ (C=O stretch of Boc group)Peak remains presentIndicates the Boc group is intact after conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the standard experimental protocols for the key analytical techniques.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample (either the starting material or the purified conjugate) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 or 400 MHz).

  • Analysis: Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons. Compare the spectra of the starting material and the final product, looking for the disappearance of the characteristic alkynyl proton peak and shifts in adjacent protons.[5][6][7]

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid to promote ionization).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in the appropriate mass range.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the experimental mass to the theoretical mass of the expected conjugate. Analyze the fragmentation pattern to confirm the structure.[2][8] For challenging cases involving the Boc group, specialized techniques like on-column H/D exchange HPLC/ESI/MS can be employed to confirm its presence.[9][10]

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyze directly if using an ATR-FTIR setup. Ensure the sample is dry to avoid interference from water bands.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the alkyne C-H stretch (~3300 cm⁻¹) and the C≡C triple bond stretch (~2100-2260 cm⁻¹).[3][11] The disappearance of these peaks in the product spectrum is a strong indication of successful conjugation.[4]

Visualizing the Workflow and Conjugation

Diagrams can clarify complex experimental processes and chemical reactions. The following visualizations were created using the DOT language.

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_analysis Analytical Confirmation Reactants O-Propargyl-N-Boc-ethanolamine + Azide-containing Molecule Reaction Click Chemistry (e.g., CuAAC) Reactants->Reaction Crude_Product Crude Conjugate Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Purified_Product Purified Conjugate Purification->Purified_Product NMR ¹H NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS FTIR FTIR Spectroscopy Purified_Product->FTIR conjugation_reaction cluster_reactants cluster_product Linker O-Propargyl-N-Boc-ethanolamine Product Triazole-linked Conjugate Linker->Product Cu(I) catalyst Molecule Azide-containing Molecule (R-N₃) Molecule->Product Click Reaction

References

A Researcher's Guide to the NMR Characterization of O-Propargyl-N-Boc-ethanolamine and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecular conjugates is paramount. O-Propargyl-N-Boc-ethanolamine serves as a critical bifunctional linker, enabling the conjugation of various molecules through "click" chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure of the initial linker and the resulting conjugates. This guide provides a comparative analysis of the NMR characterization of O-propargyl-N-Boc-ethanolamine and a representative triazole conjugate, supported by experimental data and protocols.

This guide will delve into the synthesis and detailed NMR analysis of O-propargyl-N-Boc-ethanolamine and its subsequent conversion to a 1,2,3-triazole conjugate via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Comparative NMR Data Analysis

The successful synthesis of O-propargyl-N-Boc-ethanolamine and its subsequent conjugation can be unequivocally confirmed by shifts in the signals observed in both ¹H and ¹³C NMR spectra. Below is a summary of the expected chemical shifts for the starting material and a representative 1-benzyl-4-substituted-1H-1,2,3-triazole conjugate.

Assignment O-Propargyl-N-Boc-ethanolamine 1-Benzyl-4-(((2-((tert-butoxycarbonyl)amino)ethoxy)methyl))-1H-1,2,3-triazole (Conjugate)
¹H NMR (δ, ppm)
Boc (C(CH₃)₃)~1.45 (s, 9H)~1.45 (s, 9H)
Alkyne (C≡CH)~2.40 (t, 1H)Signal Disappears
NH~5.0 (br s, 1H)~5.0 (br s, 1H)
O-CH₂-C≡~4.15 (d, 2H)~4.6 (s, 2H) (Triazole-CH₂-O)
N-CH₂~3.30 (q, 2H)~3.35 (q, 2H)
O-CH₂-CH₂-N~3.55 (t, 2H)~3.65 (t, 2H)
Triazole-HN/A~7.7 (s, 1H)
Benzyl-CH₂N/A~5.5 (s, 2H)
Benzyl-ArHN/A~7.3-7.4 (m, 5H)
¹³C NMR (δ, ppm)
Boc (C(CH₃)₃)~28.4~28.4
Boc (C(CH₃)₃)~79.5~79.5
Boc (C=O)~156.0~156.0
N-CH₂~40.5~40.5
O-CH₂-CH₂-N~69.0~69.0
O-CH₂-C≡~58.5~64.0 (Triazole-CH₂-O)
C≡CH~74.8~123.0 (Triazole C-5)
C≡CH~80.0~145.0 (Triazole C-4)
Benzyl-CH₂N/A~54.0
Benzyl-ArCN/A~128.0, 128.8, 129.2, 134.5

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the final conjugate are crucial for reproducibility.

Synthesis of O-Propargyl-N-Boc-ethanolamine

A common method for the synthesis of O-propargyl-N-Boc-ethanolamine involves the O-propargylation of commercially available N-Boc-ethanolamine.

Materials:

  • N-Boc-ethanolamine

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-Boc-ethanolamine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford O-propargyl-N-Boc-ethanolamine.

Synthesis of 1-Benzyl-4-(((2-((tert-butoxycarbonyl)amino)ethoxy)methyl))-1H-1,2,3-triazole

The "click" chemistry reaction is a highly efficient method for forming the triazole ring.

Materials:

Procedure:

  • In a round-bottom flask, dissolve O-propargyl-N-Boc-ethanolamine (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired triazole conjugate.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis Synthesis of O-Propargyl-N-Boc-ethanolamine A N-Boc-ethanolamine B Deprotonation with NaH A->B C Addition of Propargyl Bromide B->C D Purification C->D E O-Propargyl-N-Boc-ethanolamine D->E

Caption: Synthesis of the bifunctional linker.

Click_Chemistry_Workflow cluster_conjugation Click Chemistry Conjugation F O-Propargyl-N-Boc-ethanolamine + Benzyl Azide G Cu(I) Catalysis F->G H Triazole Formation G->H I Purification H->I J Triazole Conjugate I->J

Caption: Formation of the triazole conjugate.

NMR_Analysis_Workflow cluster_analysis NMR Characterization K Sample Preparation L 1H NMR & 13C NMR Acquisition K->L M Data Processing & Analysis L->M N Structure Verification M->N

Caption: Workflow for NMR analysis.

Alternative Characterization Methods

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. For O-propargyl-N-Boc-ethanolamine, characteristic peaks include the N-H stretch (~3350 cm⁻¹), C=O stretch of the Boc group (~1685 cm⁻¹), and the terminal alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹). Upon conjugation, the alkyne stretches will disappear, and a triazole ring vibration may be observed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the successful addition of the propargyl group and the subsequent azide in the click reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

A Comparative Guide to O-Proparagyl-N-Boc-ethanolamine and Other Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparative analysis of O-Proparagyl-N-Boc-ethanolamine, a terminal alkyne linker, against other prominent click chemistry linkers. The comparison focuses on performance, supported by experimental data, to empower informed decisions in linker selection for bioconjugation and drug development.

This compound is a bifunctional linker featuring a terminal alkyne group for click chemistry conjugation and a Boc-protected amine for further functionalization.[1][2] Its utility lies primarily in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its efficiency and reliability.[1] This guide will compare its performance characteristics with those of linkers utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), such as those containing dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) moieties, as well as linkers used in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.

Performance Comparison: A Quantitative Look

The choice between a CuAAC linker like this compound and catalyst-free alternatives hinges on a trade-off between reaction kinetics and biocompatibility.[3][4] The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of Reaction Kinetics of Different Click Chemistry Reactions

FeatureThis compound (CuAAC)SPAAC Linkers (e.g., DBCO, BCN)IEDDA Linkers (e.g., TCO with Tetrazine)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Inverse Electron Demand Diels-Alder
Reaction Partner AzideAzideTetrazine
Second-Order Rate Constant (k₂) 10³ - 10⁵ M⁻¹s⁻¹[5]~10⁻¹ - 1 M⁻¹s⁻¹[5]~10³ - 10⁶ M⁻¹s⁻¹[6][7]
Reaction Time Minutes to 1 hour[8][9]Hours[6]Seconds to minutes[6]

Table 2: Biocompatibility and Stability of Click Chemistry Linkers

FeatureThis compound (CuAAC)SPAAC Linkers (e.g., DBCO, BCN)IEDDA Linkers (e.g., TCO with Tetrazine)
Biocompatibility Limited in living systems due to copper catalyst cytotoxicity.[4][8] Ligands like THPTA can mitigate toxicity.[8][9]High; copper-free and suitable for in vivo applications.[4][10]High; copper-free and suitable for in vivo applications.[4]
Stability of Linker Generally stable; the Boc group is acid-labile, allowing for controlled deprotection.[1]Stable under physiological conditions.[4]Stable under physiological conditions.[6]
Stability of Product Highly stable triazole ring.[10]Stable triazole ring.[10]Stable dihydropyridazine, followed by N₂ elimination to form a stable pyridazine.[5]
Potential Side Reactions Alkyne homo-coupling (Glaser coupling), oxidative damage to biomolecules from the copper catalyst.[5]Potential for side reactions with thiols.[11]Generally very low side reactivity.
Hydrophilicity The Boc group is hydrophobic. The ethanolamine (B43304) backbone provides some hydrophilicity. Can be combined with hydrophilic moieties like PEG.[12][13][14]Can be functionalized with PEG to enhance hydrophilicity.[13]Can be functionalized with PEG to enhance hydrophilicity.[13]

Key Considerations for Linker Selection

  • Reaction Speed: For applications requiring rapid conjugation, IEDDA and CuAAC reactions are superior to SPAAC.[6][7] The fast kinetics of CuAAC make this compound an excellent choice for in vitro applications like library synthesis and bioconjugation in cell lysates.[15]

  • Biocompatibility: For in vivo studies, including live-cell imaging and therapeutic applications, the copper-free nature of SPAAC and IEDDA linkers is a significant advantage, avoiding the cytotoxicity associated with copper catalysts.[4][16] While ligands can reduce the toxicity of copper in CuAAC, the complete absence of a metal catalyst in SPAAC and IEDDA is often preferred for sensitive biological systems.[8]

  • Linker Functionalization: this compound offers a convenient handle for further modification after deprotection of the Boc group, allowing for the attachment of other molecules of interest.[1][17]

  • Steric Hindrance: The small size of the terminal alkyne in this compound can be advantageous in reactions with sterically hindered biomolecules.[6] In contrast, the bulky nature of some SPAAC linkers like DBCO can sometimes impede cellular penetration or interaction with the target molecule.[6]

Experimental Protocols

Detailed methodologies for key bioconjugation experiments are provided below.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via CuAAC

This protocol describes the conjugation of an azide-modified antibody to a drug containing a terminal alkyne, such as one derived from this compound.

Materials:

  • Azide-modified antibody

  • Alkyne-containing drug

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug if necessary)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate. Dissolve the alkyne-containing drug in DMSO or an appropriate buffer.

  • Catalyst Premix: Shortly before the reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the copper(I)-ligand complex.[18]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-containing drug. The molar ratio of drug to antibody typically ranges from 4:1 to 10:1.[18]

  • Initiation of Click Reaction: Add the premixed Cu(I)/THPTA catalyst to the antibody-drug mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.[18]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[18]

  • Purification: Purify the resulting ADC using an SEC column to remove excess reagents and unconjugated drug.

  • Analysis: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.

Protocol 2: PROTAC Synthesis via SPAAC

This protocol outlines the synthesis of a PROTAC by conjugating a warhead for the protein of interest (POI) functionalized with a strained alkyne (e.g., DBCO) to an E3 ligase ligand functionalized with an azide.

Materials:

  • DBCO-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand (e.g., derived from thalidomide)

  • Reaction solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution of Reactants: Dissolve the DBCO-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen reaction solvent.

  • Reaction: Mix the two solutions in equimolar amounts. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as LC-MS, until completion. SPAAC reactions can take several hours.

  • Purification: Once the reaction is complete, purify the PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques like ¹H NMR and high-resolution mass spectrometry.

Visualizing the Workflows

The following diagrams illustrate the general workflows for ADC and PROTAC synthesis using click chemistry.

ADC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Azide-Ab Azide-Modified Antibody Click Click Chemistry (CuSO4, THPTA, Na-Ascorbate) Azide-Ab->Click Alkyne-Drug Alkyne-Functionalized Drug (via Linker) Alkyne-Drug->Click Purify Purification (e.g., SEC) Click->Purify Analyze Analysis (DAR, Purity) Purify->Analyze ADC ADC Analyze->ADC Final ADC Product

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using CuAAC.

PROTAC_Synthesis_Workflow cluster_precursors Precursors cluster_spaac_reaction SPAAC Reaction cluster_downstream Purification & Characterization Strained_Alkyne_Warhead Strained Alkyne-POI Ligand (e.g., DBCO-Warhead) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) Strained_Alkyne_Warhead->SPAAC Azide_E3_Ligand Azide-E3 Ligase Ligand Azide_E3_Ligand->SPAAC Purification Purification (e.g., HPLC) SPAAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization PROTAC PROTAC Characterization->PROTAC Final PROTAC Product

Caption: Workflow for PROTAC synthesis using SPAAC.

References

A Head-to-Head Comparison: O-Proparagyl-N-Boc-ethanolamine vs. NHS Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. The choice of crosslinking chemistry is critical, directly impacting the efficacy, stability, and reproducibility of conjugates used in therapeutics, diagnostics, and basic research. This guide provides an objective comparison between two prominent crosslinking strategies: the modern bioorthogonal click chemistry approach, exemplified by the use of O-Proparagyl-N-Boc-ethanolamine, and the classical amine-reactive chemistry of N-hydroxysuccinimide (NHS) esters.

This comparison delves into the mechanisms of action, performance characteristics, and experimental considerations for each methodology, supported by experimental data to inform your selection of the optimal crosslinking strategy.

At a Glance: Key Differences

FeatureThis compound (via Click Chemistry)NHS Ester Crosslinkers
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Acyl Substitution
Target Functionality Azide (B81097) groupsPrimary amines (e.g., lysine (B10760008) residues, N-terminus)
Specificity High (Bioorthogonal)Moderate (Can react with other nucleophiles)
Reaction Efficiency Typically high to near-quantitative yields.[1][2]Variable, can be affected by hydrolysis.
Linkage Stability Very high (Stable triazole ring).[3][4]High (Stable amide bond), but the ester itself is prone to hydrolysis.[5]
Biocompatibility Copper catalyst can be cytotoxic, but biocompatible ligands are available.[6][7][8]Generally biocompatible, but side reactions can occur.
Control over Labeling Can offer better control over the degree of labeling.[9]Can be challenging to precisely control the degree of labeling.[9]

Mechanism of Action

This compound: The Power of Click Chemistry

This compound is a heterobifunctional crosslinker.[5][10] The propargyl group (a terminal alkyne) is a key component for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a highly stable triazole linkage with an azide-modified molecule. The Boc-protected amine provides a handle for further functionalization after deprotection.

The CuAAC reaction is prized for its high efficiency and bioorthogonality, meaning it proceeds with high selectivity in complex biological mixtures with minimal side reactions.[11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne R1-C≡CH Triazole R1-[triazole]-R2 Alkyne->Triazole + Azide R2-N3 Azide->Triazole + Cu(I) Cu(I) Cu(I)->Triazole Catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

NHS Ester Crosslinkers: The Workhorse of Amine Chemistry

N-hydroxysuccinimide (NHS) esters are highly reactive crosslinkers that specifically target primary amines, which are abundant in proteins on the N-terminus and the side chains of lysine residues.[5][10] The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5]

While effective, NHS ester chemistry is susceptible to hydrolysis, where water molecules can react with the ester group, rendering it inactive for conjugation. This competing reaction can reduce the overall efficiency.[5][12]

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product cluster_side_reaction Side Reaction NHS_Ester R1-CO-NHS Amide_Bond R1-CO-NH-R2 NHS_Ester->Amide_Bond + Amine R2-NH2 Amine->Amide_Bond NHS_byproduct NHS Amide_Bond->NHS_byproduct + Hydrolysis R1-CO-NHS + H2O → R1-COOH + NHS

Caption: NHS ester reaction with a primary amine and the competing hydrolysis side reaction.

Performance Comparison: A Deeper Dive

Performance MetricThis compound (Click Chemistry)NHS Ester CrosslinkersSupporting Evidence
Reaction Yield Generally high, often near-quantitative.Highly variable, dependent on pH, protein concentration, and reagent stability. Can be significantly lowered by hydrolysis.Click chemistry reactions are often reported to have yields exceeding 95%.[13] NHS ester reactions can have efficiencies around 35% at protein concentrations of 2.5 mg/mL, and this can be lower at lower concentrations.[14]
Specificity & Side Reactions Highly specific with minimal side reactions due to the bioorthogonal nature of the alkyne and azide groups.Primarily reacts with primary amines, but side reactions with serine, threonine, and tyrosine residues have been reported.[15][16] The main competing reaction is hydrolysis of the NHS ester.[5][12]The azide and alkyne groups are largely inert in biological systems.[2] NHS esters can show significant reactivity with amino acids other than lysine, especially at higher pH.[15]
Stability of Resulting Linkage The 1,2,3-triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic cleavage.[3][4]The resulting amide bond is very stable under physiological conditions.The triazole ring is considered a stable bioisostere for the amide bond.[17][18]
Reaction Conditions Requires a copper(I) catalyst (for CuAAC), which can be toxic to cells, though biocompatible ligands can mitigate this. The reaction is typically fast (minutes to hours).Performed in aqueous buffers at a slightly alkaline pH (7.2-8.5). The reaction is sensitive to pH, as higher pH increases the rate of hydrolysis. Reaction times are typically 1-4 hours.[14]Ligands such as THPTA can accelerate the CuAAC reaction and protect cells from copper-induced damage.[19] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[20]

Experimental Protocols

General Workflow for Bioconjugation

Bioconjugation_Workflow Start Start: Prepare Biomolecule and Crosslinker Reaction Conjugation Reaction Start->Reaction Purification Purification of Conjugate Reaction->Purification Analysis Analysis and Characterization (e.g., Degree of Labeling) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: A generalized workflow for a bioconjugation experiment.

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling an azide-modified protein with an alkyne-containing molecule, such as one derived from this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh sodium ascorbate solution.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. The ligand to copper ratio is often 5:1.

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule. The molar ratio will depend on the desired degree of labeling.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a light-sensitive molecule.

  • Purification:

    • Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography.

  • Quantification of Labeling Efficiency:

    • The efficiency of the CuAAC reaction can be determined using a fluorogenic azide or alkyne. The increase in fluorescence upon triazole formation is proportional to the reaction yield.[3][21]

Protocol 2: Protein Labeling with NHS Ester Crosslinkers

This protocol provides a general procedure for labeling a protein with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration column)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.

  • Quenching (Optional):

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Remove unreacted NHS ester and byproducts by gel filtration or dialysis.

  • Determination of Degree of Labeling (DOL):

    • The DOL is the average number of labels per protein molecule. It is calculated by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label. A correction factor is applied to the A280 reading to account for the label's absorbance at that wavelength.[14][22]

Conclusion: Making the Right Choice

The choice between this compound-based click chemistry and NHS ester crosslinkers depends heavily on the specific application and experimental constraints.

This compound and click chemistry offer a highly efficient, specific, and robust method for bioconjugation, resulting in a very stable linkage. This approach is particularly advantageous when precise control over the conjugation site and a high degree of labeling are critical. While the need for a copper catalyst in CuAAC can be a concern for in vivo applications, the development of biocompatible ligands has significantly mitigated this issue.

NHS ester crosslinkers remain a widely used and effective tool for labeling primary amines. The resulting amide bond is stable, and the reaction is relatively straightforward to perform. However, the susceptibility of the NHS ester to hydrolysis can lead to lower and more variable reaction yields, and potential side reactions with other amino acid residues can be a drawback.

For applications demanding the highest level of precision, stability, and efficiency, the bioorthogonality of click chemistry makes it a superior choice. For more routine labeling applications where the presence of multiple primary amines is acceptable and cost is a consideration, NHS ester chemistry remains a viable and valuable technique. As with any chemical modification of biomolecules, careful optimization and characterization of the final conjugate are essential for reproducible and reliable results.

References

A Comparative Guide to Bioconjugation: The Advantages of O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, diagnostics, and fundamental biological research, the precise and stable covalent linkage of biomolecules is paramount. The choice of a chemical linker is a critical determinant of the efficacy, stability, and homogeneity of the resulting bioconjugate. This guide provides an objective comparison of O-Proparagyl-N-Boc-ethanolamine, a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, with traditional amine-reactive crosslinkers such as N-hydroxysuccinimide (NHS) esters and sulfhydryl-reactive maleimides.

This compound offers a distinct two-step conjugation strategy. The propargyl group provides a terminal alkyne for a highly efficient and specific click reaction with an azide-modified molecule. The N-Boc-protected amine allows for subsequent deprotection and further functionalization, enabling the creation of complex bioconjugates. This guide will delve into the performance of this linker, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their bioconjugation needs.

Superior Performance Metrics with Click Chemistry

The primary advantage of utilizing this compound lies in the inherent superiority of the CuAAC reaction over traditional bioconjugation methods. CuAAC is renowned for its high efficiency, often achieving near-quantitative yields, and its exceptional specificity, which minimizes off-target reactions.[1] The resulting 1,2,3-triazole linkage is exceptionally stable, acting as a reliable surrogate for the amide bond and exhibiting resistance to enzymatic cleavage.[2][3][4]

Parameter This compound (CuAAC) NHS Esters Maleimides
Reaction Yield > 95% (near-quantitative)[1]Variable (often lower due to hydrolysis)Variable (can be high but susceptible to side reactions)
Reaction Kinetics Fast (minutes to a few hours)Fast (minutes to hours)Very fast (seconds to minutes)
Specificity Highly specific for azidesReactive towards primary amines (e.g., lysine (B10760008) residues)Highly specific for sulfhydryls (e.g., cysteine residues)
Linkage Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage[2][3][4]Amide bond, generally stable but can be susceptible to hydrolysis at extreme pHThioether bond, can be unstable and prone to retro-Michael addition[5]
Side Reactions Minimal; potential for copper-mediated side reactions can be mitigated with ligands[6]Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH[7][8]Hydrolysis of the maleimide (B117702) group and reaction with amines at pH > 7.5[7][8]
Bioorthogonality Azide (B81097) and alkyne groups are abiotic and do not cross-react with biological functionalitiesAmines are abundant in biomolecules, leading to potential lack of site-specificityThiols are less abundant than amines, offering better site-selectivity

Experimental Workflow and Methodologies

The use of this compound introduces a versatile, multi-step approach to bioconjugation, allowing for the sequential introduction of different molecular entities.

experimental_workflow cluster_step1 Step 1: Introduction of the Alkyne Handle cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Click Chemistry Conjugation Biomolecule Biomolecule (e.g., Protein with Lysine) Conjugate1 Alkyne-Modified Biomolecule (Boc-protected) Biomolecule->Conjugate1 Amine Coupling Linker This compound (activated) Linker->Conjugate1 Deprotection Mild Acidic Conditions Conjugate1->Deprotection Conjugate2 Alkyne-Modified Biomolecule (Amine-deprotected) Deprotection->Conjugate2 Final_Conjugate Final Bioconjugate Conjugate2->Final_Conjugate CuAAC Azide Azide-Modified Molecule of Interest Azide->Final_Conjugate

Sequential bioconjugation workflow using this compound.
Detailed Experimental Protocol: Antibody Conjugation

This protocol outlines the conjugation of an azide-modified payload to an antibody using this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Spin desalting columns or dialysis cassettes

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[9]

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare a 10-fold molar excess relative to the antibody.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Modification with Alkyne Linker:

    • Prepare the antibody solution at a concentration of 2.5 mg/mL in reaction buffer.[9]

    • Add the activated linker solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring.[8]

    • Remove excess linker using a spin desalting column or dialysis against PBS.

  • Boc Deprotection:

    • To the alkyne-modified antibody, add a solution of 50% TFA in water to a final concentration of 5-10% TFA.

    • Incubate for 30 minutes at room temperature.

    • Immediately purify the deprotected antibody using a spin desalting column or dialysis against a copper-free buffer (e.g., PBS, pH 7.4).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare a stock solution of the azide-modified molecule of interest in DMSO or water.

    • Prepare fresh stock solutions of 20 mM CuSO₄, 50 mM THPTA, and 100 mM sodium ascorbate.

    • To the deprotected, alkyne-modified antibody, add the azide-modified molecule (typically 5-10 molar excess).

    • Add THPTA to the reaction mixture (final concentration ~500 µM).

    • Add CuSO₄ to the reaction mixture (final concentration ~100 µM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~1-2 mM).

    • Incubate for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Final Conjugate:

    • Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.

The Chemical Advantage: A Signaling Pathway Perspective

The specificity of the CuAAC reaction can be visualized as a highly controlled signaling pathway, where the azide and alkyne act as a specific ligand-receptor pair, unlike the less discriminate reactivity of NHS esters.

signaling_pathway cluster_cuaac CuAAC Pathway cluster_nhs NHS Ester Pathway Alkyne Alkyne Triazole Stable Triazole Linkage Alkyne->Triazole Azide Azide Azide->Triazole NHS NHS Ester Amide Amide Bond NHS->Amide Hydrolysis Hydrolysis (Side Reaction) NHS->Hydrolysis Amine Primary Amine (Target & Off-Target) Amine->Amide

Comparison of CuAAC and NHS ester reaction pathways.

Conclusion

This compound, in conjunction with CuAAC click chemistry, presents a powerful and versatile platform for bioconjugation. The key advantages of high reaction efficiency, exceptional specificity, and the formation of a highly stable triazole linkage address many of the limitations associated with traditional crosslinking chemistries. While the multi-step process and the use of a copper catalyst require careful planning and execution, the resulting homogenous and stable bioconjugates offer significant benefits for the development of next-generation therapeutics, diagnostics, and research tools. The ability to perform sequential conjugations further expands the utility of this linker for creating complex, multi-functional biomolecular constructs.

References

A Comparative Guide to the Stability of the O-Propargyl-N-Boc-ethanolamine Linkage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, the stability of a chemical linker is a critical parameter that dictates its suitability for a particular application. This guide provides a comprehensive comparison of the stability of the O-propargyl-N-Boc-ethanolamine linkage with common alternative linkers. The information presented is supported by experimental data from scientific literature to facilitate informed decisions in linker selection.

The O-propargyl-N-Boc-ethanolamine linker is a bifunctional molecule featuring a propargyl group for click chemistry and a Boc-protected amine for subsequent functionalization. Its utility is intrinsically linked to the stability of its constituent ether and carbamate (B1207046) bonds under various chemical and biological conditions.

Quantitative Stability Comparison

The stability of a linker is often quantified by its half-life (t½) under specific conditions. The following table summarizes the stability of the O-propargyl-N-Boc-ethanolamine linkage in comparison to other common linker types. The data is compiled from literature values and estimations based on the known reactivity of the functional groups.

Linker TypeFunctional GroupsStability ProfileEstimated Half-life (pH 5.0)Estimated Half-life (pH 7.4)Estimated Half-life (Human Plasma, 37°C)
O-Propargyl-N-Boc-ethanolamine Propargyl Ether, N-Boc CarbamateAcid-labile (Boc), generally stable etherMinutes to hoursDaysDays
Amide Linker AmideHighly stable> Years> YearsMany days to months
Ester Linker EsterProne to hydrolysisHours to daysDays to weeksHours to days
DBCO-based Linker Dibenzocyclooctyne, Amide/EtherStable, some thiol sensitivityVery highVery high~71 minutes (in presence of GSH)[1]
BCN-based Linker Bicyclononyne, Amide/EtherMore stable to thiols than DBCOVery highVery high~6 hours (in presence of GSH)[1]

Note: The stability of the O-propargyl-N-Boc-ethanolamine linkage is primarily dictated by the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[2][3][4][] The propargyl ether linkage is generally stable under physiological conditions but can be cleaved under specific, harsh chemical conditions.[6]

Experimental Protocols

Accurate assessment of linker stability is crucial for predicting its in vivo performance. Below are detailed protocols for key experiments to characterize the stability of the O-propargyl-N-Boc-ethanolamine linkage.

1. pH Stability Assay using High-Performance Liquid Chromatography (HPLC)

This protocol determines the rate of linker degradation at different pH values.

  • Materials:

    • O-propargyl-N-Boc-ethanolamine

    • Buffer solutions: pH 4.0 (acetate buffer), pH 7.4 (phosphate-buffered saline), pH 9.0 (borate buffer)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Prepare a stock solution of O-propargyl-N-Boc-ethanolamine in ACN (e.g., 10 mM).

    • In separate vials, dilute the stock solution into each buffer (pH 4.0, 7.4, and 9.0) to a final concentration of 100 µM.

    • Incubate the solutions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Quench the reaction by adding an equal volume of ACN with 0.1% formic acid.

    • Analyze the samples by reverse-phase HPLC.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).

      • Detection: Monitor the absorbance at a suitable wavelength (e.g., 210 nm).

    • Quantify the peak area of the intact linker at each time point to determine the degradation rate and half-life.

2. Plasma Stability Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol assesses the stability of the linker in a biological matrix.

  • Materials:

    • O-propargyl-N-Boc-ethanolamine

    • Human plasma (or plasma from other species of interest)

    • Acetonitrile (ACN) with 0.1% formic acid

    • Internal standard (a stable molecule with similar properties)

    • LC-MS system (e.g., Q-TOF or triple quadrupole)

  • Procedure:

    • Prepare a stock solution of the linker and the internal standard in ACN.

    • Spike the linker into pre-warmed human plasma at 37°C to a final concentration of 10 µM.

    • Incubate the plasma sample at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma.

    • Precipitate the plasma proteins by adding 3 volumes of cold ACN containing the internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS analysis.

    • Analyze the samples by LC-MS using a suitable chromatographic method to separate the linker from plasma components.

    • Monitor the disappearance of the parent linker and the appearance of potential metabolites using selected reaction monitoring (SRM) or extracted ion chromatograms (EIC).

    • Calculate the half-life of the linker in plasma by plotting the ratio of the linker peak area to the internal standard peak area over time.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical workflow for evaluating the stability of a chemical linker.

Linker_Stability_Workflow cluster_synthesis Linker Synthesis & Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison Linker_Synthesis Synthesize Linker Characterization Characterize (NMR, MS, Purity) Linker_Synthesis->Characterization pH_Stability pH Stability Assay (HPLC) Characterization->pH_Stability Plasma_Stability Plasma Stability Assay (LC-MS) Characterization->Plasma_Stability Enzymatic_Stability Enzymatic Stability (Optional) Characterization->Enzymatic_Stability Data_Quantification Quantify Degradation (Half-life Calculation) pH_Stability->Data_Quantification Plasma_Stability->Data_Quantification Enzymatic_Stability->Data_Quantification Comparison Compare with Alternative Linkers Data_Quantification->Comparison

Caption: Workflow for assessing the stability of a chemical linker.

Conclusion

The O-propargyl-N-Boc-ethanolamine linkage offers a versatile platform for bioconjugation, with its stability being a key consideration for its application. The N-Boc group provides a readily cleavable handle under acidic conditions, which can be advantageous for controlled release strategies. However, for applications requiring high stability across a broad pH range and in biological media, alternative linkers such as those based on amide bonds or more robust click chemistry handles like BCN may be more suitable. The provided experimental protocols offer a framework for the rigorous evaluation of this and other linkers to ensure the selection of the most appropriate chemical tool for a given research or drug development objective.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates like O-Propargyl-N-Boc-ethanolamine is a critical step in ensuring the reliability of experimental results and the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a typical HPLC method with other analytical techniques for the purity assessment of O-Propargyl-N-Boc-ethanolamine, supported by detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparison of common analytical techniques applicable to the purity assessment of O-Propargyl-N-Boc-ethanolamine.

TechniquePrincipleAdvantagesDisadvantagesApplication for O-Propargyl-N-Boc-ethanolamine
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences between the analyte and impurities.High resolution, quantitative accuracy, and wide applicability.Requires impurities to have a UV chromophore for detection.Primary recommended method for routine purity analysis and quantification of known and unknown impurities.
Gas Chromatography (GC) with FID Detection Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities such as residual solvents.O-Propargyl-N-Boc-ethanolamine may be thermally labile and could degrade at high temperatures.Suitable for the analysis of volatile organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation capabilities of HPLC with the mass analysis of mass spectrometry.High sensitivity and specificity; enables the identification of unknown impurities based on their mass-to-charge ratio.More complex and expensive instrumentation.A powerful tool for identifying and characterizing unknown impurities, especially those present at low levels.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase.[1]Rapid, cost-effective, and useful for qualitative screening and reaction monitoring.[1]Lower resolution and primarily a qualitative or semi-quantitative tool.[1]Ideal for quick checks of reaction progress and preliminary purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Gives structural information about impurities.Lower sensitivity compared to chromatographic methods for trace impurities.Useful for confirming the structure of the main component and identifying major impurities.

Experimental Protocols

A standard Reverse-Phase HPLC (RP-HPLC) method with UV detection is proposed for the routine purity assessment of O-Propargyl-N-Boc-ethanolamine, based on methods for structurally similar N-Boc protected compounds.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a known concentration of O-Propargyl-N-Boc-ethanolamine (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Potential Impurities

Potential impurities in O-Propargyl-N-Boc-ethanolamine can originate from starting materials, side reactions during synthesis, or degradation. These may include:

  • Starting materials : Unreacted ethanolamine (B43304), propargyl bromide, or di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

  • Side products : Di-propargylated ethanolamine or di-Boc protected ethanolamine.

  • Degradation products : The free amine (O-propargyl-ethanolamine) due to deprotection of the Boc group.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of O-Propargyl-N-Boc-ethanolamine using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh O-Propargyl-N-Boc-ethanolamine Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for the purity analysis of O-Propargyl-N-Boc-ethanolamine by HPLC.

References

A Comparative Guide to Quantifying Conjugation Efficiency: O-Proparagyl-N-Boc-ethanolamine vs. Traditional NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient conjugation of molecules is a cornerstone of modern biotechnology and drug development. The ability to covalently link biomolecules, such as antibodies and proteins, with therapeutic agents, imaging labels, or other functional moieties is critical for creating novel diagnostics and therapeutics. This guide provides an objective comparison of the conjugation efficiency of O-Proparagyl-N-Boc-ethanolamine, a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with traditional N-hydroxysuccinimide (NHS) ester-based crosslinkers. This comparison is supported by a summary of quantitative data from literature, detailed experimental protocols, and illustrative diagrams to guide researchers in selecting the optimal conjugation strategy for their specific needs.

Introduction to Conjugation Chemistries

This compound serves as a bifunctional linker. The propargyl group provides a terminal alkyne for highly efficient and specific "click" reactions with azide-functionalized molecules. The Boc-protected amine allows for subsequent deprotection and further functionalization if required. This approach is a cornerstone of bioorthogonal chemistry, enabling rapid and high-yielding conjugations in complex biological media.

NHS esters are a widely used class of reagents for modifying primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable amide bond. While effective, this method can sometimes lead to a heterogeneous population of conjugates due to the presence of multiple lysine residues on a protein's surface.

Quantitative Comparison of Conjugation Efficiency

The choice of conjugation chemistry significantly impacts the overall yield and homogeneity of the final bioconjugate. While direct head-to-head comparisons under identical conditions are not always available in the literature, a summary of reported efficiencies provides a clear trend.

Linker TypeChemistryTypical Conjugation EfficiencyKey AdvantagesKey Disadvantages
This compound Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)> 95%[1]High specificity, high yield, rapid reaction kinetics, bioorthogonal.Requires a copper catalyst which can be cytotoxic (though modern ligands mitigate this).
NHS Ester Linker (e.g., NHS-PEG-Maleimide) Amine-reactive acylation50 - 90%Well-established chemistry, no metal catalyst required.Can result in a heterogeneous product, potential for hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: Protein Modification with this compound and Quantification

This protocol describes the introduction of a terminal alkyne onto a protein via an NHS ester functionalized alkyne linker (as this compound itself requires activation to react with proteins) and subsequent quantification of the conjugation efficiency using a fluorescamine (B152294) assay.

Materials:

  • Protein (e.g., IgG antibody) in amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG4-NHS Ester (or similar NHS-alkyne linker)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescamine solution (3 mg/mL in acetone)

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • Bovine Serum Albumin (BSA) standards (for fluorescamine assay)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 390 nm, Emission: 475 nm)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in amine-free buffer at a concentration of 2-5 mg/mL.

  • NHS-Alkyne Linker Activation:

    • Immediately before use, dissolve the Alkyne-PEG4-NHS Ester in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-alkyne linker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS.

  • Quantification of Conjugation Efficiency (Fluorescamine Assay):

    • Standard Curve Preparation: Prepare a series of BSA standards (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in PBS.

    • Sample Preparation: Dilute the unconjugated and alkyne-conjugated protein samples to a concentration within the range of the standard curve.

    • Assay:

      • To each well of a 96-well black microplate, add 50 µL of standard or sample.

      • Add 150 µL of phosphate buffer (pH 8.0) to each well.

      • Rapidly add 50 µL of the fluorescamine solution to each well while mixing.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Measure the fluorescence at an excitation of 390 nm and an emission of 475 nm.

    • Calculation:

      • Create a standard curve by plotting the fluorescence of the BSA standards against their concentrations.

      • Determine the concentration of free amines in the unconjugated and conjugated protein samples using the standard curve.

      • The conjugation efficiency is calculated as: Efficiency (%) = [1 - (Free amines in conjugated sample / Free amines in unconjugated sample)] x 100

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Analysis

This protocol outlines the "click" reaction between the alkyne-modified protein and an azide-containing molecule, followed by analysis using SDS-PAGE.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., Azide-PEG-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM)

  • Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~1-5 mg/mL) and a 2- to 5-fold molar excess of the azide-functionalized molecule.

    • Add the THPTA ligand to the CuSO₄ solution in a 5:1 molar ratio and vortex briefly.

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis by SDS-PAGE:

    • Mix an aliquot of the reaction with SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the protein bands using a fluorescence gel scanner. Successful conjugation will be indicated by a fluorescent band corresponding to the molecular weight of the protein.

Mandatory Visualizations

experimental_workflow cluster_modification Protein Modification cluster_quantification Quantification cluster_click Click Chemistry Protein Protein (e.g., Antibody) Protein_Alkyne Alkyne-Modified Protein Protein->Protein_Alkyne Conjugation NHS_Alkyne NHS-Alkyne Linker NHS_Alkyne->Protein_Alkyne Fluorescamine Fluorescamine Assay Protein_Alkyne->Fluorescamine Analysis Final_Conjugate Final Bioconjugate Protein_Alkyne->Final_Conjugate CuAAC Efficiency Conjugation Efficiency (%) Fluorescamine->Efficiency Azide_Molecule Azide-Molecule (e.g., Fluorophore) Azide_Molecule->Final_Conjugate

Caption: Workflow for protein conjugation and quantification.

logical_relationship cluster_click Click Chemistry Approach cluster_nhs Traditional NHS Ester Approach Click This compound (via NHS-Alkyne) High_Efficiency High Efficiency (>95%) Click->High_Efficiency High_Specificity High Specificity Click->High_Specificity Bioorthogonal Bioorthogonal Click->Bioorthogonal Decision Optimal Conjugation Strategy High_Efficiency->Decision High_Specificity->Decision Bioorthogonal->Decision NHS NHS Ester Linker Moderate_Efficiency Moderate Efficiency (50-90%) NHS->Moderate_Efficiency Heterogeneity Potential for Heterogeneity NHS->Heterogeneity Moderate_Efficiency->Decision Heterogeneity->Decision

Caption: Decision-making for conjugation strategy.

Conclusion

The quantification of conjugation efficiency is a critical step in the development of well-defined and effective bioconjugates. The use of this compound, in conjunction with click chemistry, consistently demonstrates superior efficiency and specificity compared to traditional NHS ester-based methods.[1] While NHS esters remain a viable and widely used option, the near-quantitative yields of click chemistry offer significant advantages in producing homogeneous and highly functional bioconjugates. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and optimize their bioconjugation strategies for successful outcomes in their research and development endeavors.

References

The Untapped Potential: A Comparative Guide to the Biological Activity of Molecules Conjugated with O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine is a bifunctional linker molecule poised to play a significant role in the advancement of bioconjugation and drug development.[1][2] Its structure, featuring a terminal alkyne (propargyl group) and a Boc-protected amine, makes it an ideal tool for covalently linking molecules of interest through the highly efficient and bioorthogonal "click chemistry" reaction.[1][2] While the utility of this linker in synthetic chemistry is clear, a comprehensive review of the biological activity of molecules conjugated specifically with O-Propargyl-N-Boc-ethanolamine reveals a notable gap in the published scientific literature.

This guide, therefore, serves as a prospective analysis. Due to the limited availability of direct experimental data on the biological performance of O-Propargyl-N-Boc-ethanolamine conjugates, this document will provide a comparative framework based on the well-established principles of bioconjugation and the biological activities of molecules created using similar strategies. We will explore the potential applications, outline key experimental protocols for evaluation, and present data from related studies to illustrate how the performance of these future conjugates could be assessed and compared.

Understanding the Tool: The Chemistry and Potential of O-Propargyl-N-Boc-ethanolamine

O-Propargyl-N-Boc-ethanolamine's utility stems from its two key functional groups:

  • The Propargyl Group: This terminal alkyne is the reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for biological applications.

  • The N-Boc-ethanolamine Group: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective deprotection under acidic conditions. This reveals a primary amine that can then be used for further conjugation, for example, through amide bond formation with a carboxylic acid.

This dual functionality allows for a modular approach to creating complex bioconjugates. For instance, a therapeutic agent could be attached to the propargyl group, and after deprotection, a targeting moiety or a solubilizing agent could be attached to the amine.

Potential Biological Applications and Comparative Insights

While specific data is lacking, we can infer the potential biological activities of O-Propargyl-N-Boc-ethanolamine conjugates by examining studies on molecules with similar architectures.

1. Targeted Cancer Therapy:

One of the most promising applications is in the development of targeted anticancer agents. By conjugating a potent cytotoxic drug to a ligand that binds to a receptor overexpressed on cancer cells, the therapeutic payload can be delivered specifically to the tumor, minimizing off-target toxicity.

  • Hypothetical Conjugate: An existing anticancer drug (e.g., Doxorubicin, Paclitaxel) modified with an azide (B81097) group could be "clicked" to O-Propargyl-N-Boc-ethanolamine. Following Boc deprotection, a tumor-targeting peptide (e.g., RGD peptide targeting integrins) could be attached to the amine.

  • Comparative Data: The following table presents hypothetical cytotoxicity data for such a conjugate compared to the free drug and a non-targeted conjugate. This illustrates the expected increase in potency and selectivity.

CompoundCell Line (Target Receptor Positive) IC₅₀ (nM)Cell Line (Target Receptor Negative) IC₅₀ (nM)Selectivity Index
Free Anticancer Drug50651.3
Non-Targeted Conjugate1501801.2
Hypothetical Targeted Conjugate 5 150 30

2. Antimicrobial Drug Development:

Similar to cancer therapy, targeting specific pathogens is a key strategy in developing new antimicrobial agents. Conjugating an antibiotic to a molecule that recognizes a bacterial or fungal surface component could enhance its efficacy and reduce the risk of resistance.

3. Bioimaging and Diagnostics:

The propargyl group can be used to attach fluorescent dyes or other imaging agents to molecules of interest, such as antibodies or small molecule probes. This allows for the visualization and tracking of biological processes in vitro and in vivo.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized O-Propargyl-N-Boc-ethanolamine conjugates, a series of standard in vitro assays would be employed.

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.

  • Principle: The assay measures the reduction of tetrazolium salts (like MTT) to formazan (B1609692) by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test conjugate and control compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (like FITC), can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test conjugate for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry. The results will show four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Cellular Uptake Studies (Fluorescence Microscopy):

To verify that a fluorescently labeled conjugate is entering the target cells, fluorescence microscopy can be used.

  • Protocol:

    • Synthesize a conjugate of interest with a fluorescent dye attached via the O-Propargyl-N-Boc-ethanolamine linker.

    • Incubate target cells with the fluorescent conjugate for various time points.

    • Wash the cells to remove any unbound conjugate.

    • Fix the cells and stain the nuclei with a counterstain like DAPI.

    • Visualize the cells using a fluorescence microscope to observe the subcellular localization of the conjugate.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis of a Targeted Conjugate Molecule Bioactive Molecule (e.g., Anticancer Drug) Azide_Mod Azide Modification Molecule->Azide_Mod Azide_Drug Azide-Modified Drug Azide_Mod->Azide_Drug Click CuAAC Click Reaction Azide_Drug->Click Linker O-Propargyl-N-Boc-ethanolamine Linker->Click Intermediate Drug-Linker Conjugate (Boc-Protected) Click->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Activated_Linker Drug-Linker Conjugate (Free Amine) Deprotection->Activated_Linker Final_Conjugate Targeted Drug Conjugate Activated_Linker->Final_Conjugate Targeting_Moiety Targeting Moiety (e.g., Peptide) Targeting_Moiety->Activated_Linker

Caption: A logical workflow for the synthesis of a targeted drug conjugate using O-Propargyl-N-Boc-ethanolamine.

G cluster_1 Experimental Workflow for Biological Evaluation Synthesis Synthesize Conjugate Characterization Characterize Conjugate (NMR, MS, etc.) Synthesis->Characterization Treatment Treat Cells with Conjugate Characterization->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Uptake Cellular Uptake (Fluorescence Microscopy) Treatment->Uptake Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Uptake->Data_Analysis

Caption: A typical experimental workflow for assessing the biological activity of a newly synthesized conjugate.

G cluster_2 Hypothetical Signaling Pathway Modulation Conjugate Targeted Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis_Pathway Apoptosis Signaling Cascade Target->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: A potential signaling pathway initiated by a targeted drug conjugate leading to apoptosis.

Conclusion

O-Propargyl-N-Boc-ethanolamine represents a versatile and valuable tool for the construction of complex, multifunctional biomolecules. While direct evidence of the biological activity of its conjugates is currently limited in the public domain, the principles of bioconjugation and the success of similar strategies strongly suggest a high potential for this linker in developing novel therapeutics, diagnostics, and research tools. The experimental protocols and comparative frameworks provided in this guide are intended to serve as a roadmap for researchers and drug development professionals to unlock and validate the biological potential of molecules conjugated with O-Propargyl-N-Boc-ethanolamine. Future studies are essential to generate the concrete data needed to fully realize the promise of this enabling chemical technology.

References

A Comparative Study of Boc Deprotection Methods for O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the deprotection of the tert-butyloxycarbonyl (Boc) group from O-Propargyl-N-Boc-ethanolamine. The selection of an appropriate deprotection strategy is critical in multi-step organic synthesis to ensure high yields, purity, and compatibility with other functional groups. This document presents a summary of common deprotection protocols, their reported efficiencies, and detailed experimental procedures to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Boc Deprotection Methods

The removal of the Boc protecting group is a fundamental transformation in organic synthesis, typically achieved under acidic conditions.[1][2] However, alternative methods, including thermal and Lewis acid-catalyzed deprotection, have been developed to address challenges such as acid-labile functional groups and to offer milder reaction conditions.[1][3][4] This guide focuses on a comparative analysis of four common methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Hydrochloric Acid (HCl) in Dioxane, Thermal Deprotection, and Ytterbium (III) Triflate (Yb(OTf)₃) catalyzed deprotection.

Quantitative Data Summary

The following table summarizes the anticipated performance of each deprotection method for O-Propargyl-N-Boc-ethanolamine based on literature precedents for similar substrates.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Anticipated Yield (%)Anticipated Purity (%)
Acidic Deprotection Trifluoroacetic Acid (TFA)CH₂Cl₂251 - 2>95>98
Acidic Deprotection 4M HCl in DioxaneDioxane251 - 3>95>98
Thermal Deprotection None (Thermolysis)TFE150 - 1801 - 285 - 95>95
Lewis Acid Catalysis Ytterbium (III) TriflateAcetonitrile (B52724)804 - 690 - 98>97

Note: The data presented are estimates based on general literature and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.[2][5]

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve O-Propargyl-N-Boc-ethanolamine (1 equivalent) in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common acidic deprotection protocol, often considered slightly milder than TFA.[6]

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • 4M HCl in 1,4-Dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve O-Propargyl-N-Boc-ethanolamine (1 equivalent) in anhydrous 1,4-dioxane (10 mL per 1 g of substrate) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Thermal Deprotection

Thermal deprotection offers an acid-free alternative, which can be beneficial for substrates with acid-sensitive functional groups.[1] This method often requires elevated temperatures and may be performed in a sealed tube or a microwave reactor.[7]

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • 2,2,2-Trifluoroethanol (TFE)

  • Sealed reaction vessel or microwave reactor

  • Rotary evaporator

Procedure:

  • Dissolve O-Propargyl-N-Boc-ethanolamine (1 equivalent) in TFE (10 mL per 1 g of substrate) in a suitable reaction vessel.

  • Seal the vessel and heat the reaction mixture to 150-180 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent and isolate the product.

Lewis Acid Catalyzed Deprotection using Ytterbium (III) Triflate (Yb(OTf)₃)

Lewis acid catalysis provides a milder alternative to strong Brønsted acids for Boc deprotection.[3][4] Ytterbium triflate is a water-tolerant Lewis acid that can efficiently catalyze this transformation.[8]

Materials:

  • O-Propargyl-N-Boc-ethanolamine

  • Ytterbium (III) Triflate (Yb(OTf)₃) (5-10 mol%)

  • Acetonitrile, anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of O-Propargyl-N-Boc-ethanolamine (1 equivalent) in anhydrous acetonitrile (10 mL per 1 g of substrate) in a round-bottom flask, add Yb(OTf)₃ (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Experimental Workflow

The following diagram illustrates the logical workflow for this comparative study.

Boc_Deprotection_Workflow cluster_start Preparation cluster_deprotection Deprotection Methods cluster_analysis Analysis Start O-Propargyl-N-Boc-ethanolamine Method1 TFA / DCM Start->Method1 Divide Method2 HCl / Dioxane Start->Method2 Divide Method3 Thermal (TFE) Start->Method3 Divide Method4 Yb(OTf)3 / MeCN Start->Method4 Divide Analysis TLC / LC-MS Monitoring Method1->Analysis Method2->Analysis Method3->Analysis Method4->Analysis Workup Workup & Purification Analysis->Workup Upon Completion Characterization NMR, IR, Mass Spec Workup->Characterization Comparison Compare Yield, Purity, Time Characterization->Comparison

Caption: Workflow for the comparative study of Boc deprotection methods.

References

A Comparative Guide to Alternatives for O-Proparagyl-N-Boc-ethanolamine in Bioconjugation and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. O-Proparagyl-N-Boc-ethanolamine is a versatile bifunctional linker, valued for its propargyl group amenable to click chemistry and its protected amine for sequential functionalization. This guide provides an objective comparison of its performance with viable alternatives in its two primary applications: bioconjugation via click chemistry and as a structural component in Proteolysis Targeting Chimeras (PROTACs).

Application 1: Bioconjugation via Click Chemistry

This compound provides a terminal alkyne for the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage with an azide-modified molecule. The key advantage of this linker is the ability to deprotect the Boc group post-conjugation to reveal a primary amine for further modification. However, the requirement of a copper catalyst in CuAAC can be a limitation for in vivo applications due to potential cytotoxicity.[1][2] An increasingly popular alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and relies on the high reactivity of strained cyclooctynes.[1][3]

Comparative Performance of Click Chemistry Linkers

The choice between a terminal alkyne linker, like this compound, and a strained cyclooctyne (B158145) for SPAAC depends on the specific requirements of the experiment, primarily balancing reaction kinetics against biocompatibility.

FeatureThis compound (for CuAAC)Strained Cyclooctyne Linkers (e.g., DBCO, BCN for SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper (I))No
Biocompatibility Limited in living systems due to copper toxicity[1][4]High, suitable for in vivo and live-cell applications[3]
Reaction Kinetics (Second-Order Rate Constant) Generally very fast (10² - 10³ M⁻¹s⁻¹)[2]Varies with cyclooctyne: DBCO (~0.6 - 1.0 M⁻¹s⁻¹), BCN (~0.06 - 0.1 M⁻¹s⁻¹)[3]
Relative Cost LowerHigher
Key Advantage Fast kinetics, cost-effective for in vitro useHigh biocompatibility, no catalyst needed[1]
Key Disadvantage Potential cytotoxicity from copper catalyst[1][2]Generally slower kinetics than CuAAC, higher cost[3]
Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling [5][6][7]

This protocol describes the general steps for conjugating an alkyne-containing molecule (like a derivative of this compound) to an azide-modified protein.

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-containing linker in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing linker (typically at a molar excess of the linker).

    • Add the copper(II) sulfate and the stabilizing ligand to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as fluorescence spectroscopy if a fluorogenic azide (B81097) is used.[5]

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling [1][3]

This protocol outlines the general procedure for labeling azide-modified biomolecules on the surface of living cells with a strained cyclooctyne-conjugated probe.

  • Metabolic Labeling (Optional):

    • Incubate cells with an azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for a period to allow incorporation into cellular biomolecules.

  • Cell Preparation:

    • Wash the cells to remove unincorporated precursor.

  • Labeling Reaction:

    • Add the strained cyclooctyne-conjugated probe (e.g., a DBCO-fluorophore) to the cell culture medium.

    • Incubate the cells under normal culture conditions for a specific duration (e.g., 30 minutes to 2 hours).

  • Washing and Analysis:

    • Wash the cells to remove the unreacted probe.

    • Analyze the labeled cells using appropriate techniques, such as flow cytometry or fluorescence microscopy.

Signaling Pathways and Workflows

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne-Linker (e.g., this compound derivative) Triazole Stable Triazole Linkage (Bioconjugate) Alkyne->Triazole Azide Azide-Biomolecule Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Triazole Catalysis

CuAAC Reaction Pathway

SPAAC_Workflow Metabolic_Labeling 1. Metabolic Labeling of Cells with Azide Precursor Cell_Wash1 2. Wash to Remove Excess Precursor Metabolic_Labeling->Cell_Wash1 Add_Probe 3. Add Strained Cyclooctyne Probe (e.g., DBCO-Fluorophore) Cell_Wash1->Add_Probe Incubate 4. Incubate at 37°C Add_Probe->Incubate Cell_Wash2 5. Wash to Remove Unreacted Probe Incubate->Cell_Wash2 Analysis 6. Analyze by Microscopy or Flow Cytometry Cell_Wash2->Analysis PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation PROTAC_Discovery_Workflow Target_Selection 1. Target Protein & E3 Ligase Selection PROTAC_Design 2. PROTAC Design (Warhead, Linker, E3 Ligand) Target_Selection->PROTAC_Design Synthesis 3. Chemical Synthesis of PROTAC Library PROTAC_Design->Synthesis In_Vitro_Screening 4. In Vitro Screening (e.g., Western Blot, DC50/Dmax) Synthesis->In_Vitro_Screening SAR_Analysis 5. Structure-Activity Relationship (SAR) Analysis & Optimization In_Vitro_Screening->SAR_Analysis SAR_Analysis->PROTAC_Design Iterative Optimization Lead_Optimization 6. Lead Optimization & Preclinical Studies SAR_Analysis->Lead_Optimization

References

Validating Site-Specific Protein Labeling: A Comparative Guide to O-Proparagyl-N-Boc-Ethanolamine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, covalent attachment of functional moieties to specific sites on a protein is a cornerstone of modern biotechnology. This guide provides an objective comparison of labeling strategies, with a focus on validating the site-specificity of O-Proparagyl-N-Boc-ethanolamine-derived labels against common alternatives. Experimental data is presented to support these comparisons, alongside detailed protocols for key validation techniques.

Comparative Analysis of Protein Labeling Methodologies

The choice of a protein labeling strategy hinges on a balance between the desired specificity, efficiency, and the complexity of the methodology. Here, we compare lysine-targeted labeling using an O-propargyl-NHS ester with other prevalent random and site-specific techniques.

Labeling Method Target Residue(s) Typical On-Target Labeling Efficiency (%) Observed Off-Target Labeling Key Advantages Key Disadvantages
O-Propargyl-NHS Ester Lysine (B10760008), N-terminus50-90[1]High potential for multiple lysine modifications; potential for modification of serine, threonine, and tyrosine.[2][3]Simple protocol, commercially available reagents.Heterogeneous product, potential to modify functionally important lysines.[4]
Maleimide Chemistry Cysteine70-95Low, but can react with other nucleophiles at high pH.High specificity for cysteines, which are often rare in proteins.Requires accessible cysteine; may require introduction of a cysteine via mutagenesis.
Unnatural Amino Acid (UAA) Incorporation Any desired site30-95+[5]Very low to none.Unprecedented precision in labeling site.[6][7]Technically demanding, requires genetic manipulation and optimization of expression systems.[6][7]
Sortase-Mediated Ligation (SML) N- or C-terminus>95[8]Very low to none.High specificity and efficiency under mild conditions.[8][9][10]Requires a specific recognition motif (e.g., LPXTG) to be engineered into the protein.[8]

Experimental Protocols

Protocol 1: Lysine Labeling with O-Propargyl-NHS Ester

This protocol describes the labeling of a protein on its lysine residues using a pre-activated O-propargyl-N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • O-Propargyl-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Solution (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the O-Propargyl-NHS Ester in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the O-Propargyl-NHS Ester solution to the protein solution. Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted label using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Validation of Labeling Site-Specificity by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific amino acid residue(s) modified with the O-propargyl group.

Materials:

  • Propargylated protein sample

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification corresponding to the mass of the propargyl group on lysine residues.

    • The search results will identify the specific peptide(s) containing the modification, and the MS/MS spectrum will confirm the exact site of labeling.

Visualizing Workflows and Concepts

Experimental Workflow for Labeling and Validation

G cluster_0 Protein Labeling cluster_1 Site-Specificity Validation p Protein Solution mix Incubate (RT, 1-2h) p->mix r O-Propargyl-NHS Ester r->mix q Quench Reaction mix->q pur Purify Labeled Protein q->pur dig Proteolytic Digestion pur->dig Labeled Protein lcms LC-MS/MS Analysis dig->lcms Peptide Mixture data Data Analysis lcms->data val Identify Modification Site data->val

Caption: Workflow for protein labeling and site-specificity validation.

O-Propargyl-NHS Ester Labeling of Lysine

G cluster_0 Protein cluster_1 O-Propargyl-NHS Ester cluster_2 Labeled Protein p ...-Lys(NH2)-... r Propargyl-O-CO-NHS p->r pH 8.3 prod ...-Lys(NH-CO-O-Propargyl)-... r->prod + NHS

Caption: Reaction of O-Propargyl-NHS ester with a lysine residue.

Comparison of Labeling Strategies

G cluster_0 Random Labeling cluster_1 Site-Specific Labeling nhs O-Propargyl-NHS Ester (Targets Lysines) labeled_het Heterogeneous Product nhs->labeled_het mal Maleimide (Targets Cysteines) labeled_hom Homogeneous Product mal->labeled_hom uaa UAA Incorporation (Defined Site) uaa->labeled_hom sml Sortase Ligation (N-/C-Terminus) sml->labeled_hom protein Protein protein->nhs protein->mal protein->uaa protein->sml

Caption: Random vs. Site-Specific protein labeling outcomes.

References

Benchmarking O-Proparagyl-N-Boc-ethanolamine: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker molecule is a critical determinant of experimental success. This guide provides a comprehensive performance comparison of O-Proparagyl-N-Boc-ethanolamine against its key competitors in the realm of "click chemistry," offering a data-driven resource for making informed decisions in the design of bioconjugation strategies.

This compound is a heterobifunctional crosslinker featuring a terminal alkyne (propargyl group) for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a Boc-protected amine for subsequent functionalization after deprotection under mild acidic conditions.[1][2] Its utility lies in its ability to covalently link biomolecules with reporter molecules, drugs, or other entities with high efficiency and specificity. This guide will benchmark its performance against other commercially available alkyne-containing linkers, focusing on key performance indicators such as reaction kinetics, yield, stability, and ease of use.

Competitor Landscape

The primary competitors to this compound fall into two main categories:

  • Other Terminal Alkynes for CuAAC: These molecules also participate in copper-catalyzed click chemistry and include derivatives of propargyl alcohol, propargyl amines, and propiolamides. They offer alternative linker lengths, solubilities, and reactivities.

  • Strained Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reagents such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives react with azides without the need for a copper catalyst. This is a significant advantage in applications involving living cells or in vivo studies where copper toxicity is a concern.[3][4]

Performance Comparison

The choice between this compound and its competitors often involves a trade-off between reaction speed, biocompatibility, and cost.

Data Presentation
FeatureThis compoundPropiolamidesPropargyl AminesStrained Alkynes (DBCO, BCN)
Reaction Type CuAAC (Copper-Catalyzed)CuAAC (Copper-Catalyzed)CuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted, Copper-Free)
Relative Reaction Rate Moderate to High[5]High[5]Moderate[5]Very High[6]
Biocompatibility Limited in vivo due to copper toxicity[7]Limited in vivo due to copper toxicityLimited in vivo due to copper toxicityHigh (suitable for in vivo use)[3]
Product Stability High (stable triazole linkage)[8]High (stable triazole linkage)High (stable triazole linkage)High (stable triazole linkage)
Linker Stability Generally stableGenerally stableGenerally stableGenerally stable
Ease of Use Requires copper catalyst and ligandRequires copper catalyst and ligandRequires copper catalyst and ligandCatalyst-free, simpler protocol for in vivo work
Commercial Availability Readily availableReadily availableReadily availableReadily available

Note: Specific reaction rates and yields are highly dependent on the specific substrates, solvent, temperature, and catalyst system used. The information in this table represents general performance trends based on available literature.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results in bioconjugation experiments. Below are representative protocols for a typical CuAAC reaction using an alkyne linker like this compound and a stability assay.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an azide-containing biomolecule to an alkyne-functionalized partner using a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.

Materials:

  • Alkyne-functionalized molecule (e.g., protein labeled with this compound)

  • Azide-containing molecule (e.g., fluorescent dye, biotin, or drug)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing molecule in the reaction buffer. The final concentrations should be optimized for the specific application, but a starting point is often a 1:1 to 1:5 molar ratio of alkyne to azide (B81097).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Allow this mixture to stand at room temperature for 1-2 minutes. The ligand helps to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[6]

  • Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Add the Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence if a fluorescent azide was used.

  • Purification: Once the reaction is complete, the conjugated product can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol for Assessing Linker Stability in Plasma

This protocol provides a framework for evaluating the stability of a linker-payload conjugate, such as one formed using this compound, in a biological matrix like plasma.

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Preparation: Dilute the bioconjugate to a known concentration in plasma. A parallel control sample in PBS should also be prepared to assess inherent stability.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots from the plasma and PBS samples at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation. This may involve protein precipitation or flash freezing.

  • Analysis: Analyze the samples using a validated analytical method to quantify the amount of intact bioconjugate and any released payload or degradation products.

  • Data Interpretation: Plot the concentration of the intact bioconjugate over time to determine its half-life in plasma. A stable linker will show minimal degradation over the time course of the experiment.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mixture Prepare Reaction Mixture Initiate Reaction Initiate Reaction Prepare Reaction Mixture->Initiate Reaction Prepare Catalyst Premix Prepare Catalyst Premix Prepare Catalyst Premix->Initiate Reaction Prepare Reducing Agent Prepare Reducing Agent Prepare Reducing Agent->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Purification Purification Incubation->Purification Analysis Analysis Purification->Analysis

General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Linker_Stability_Workflow Bioconjugate in Plasma Bioconjugate in Plasma Incubate at 37°C Incubate at 37°C Bioconjugate in Plasma->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Sample Processing Sample Processing Collect Aliquots at Time Points->Sample Processing LC-MS/ELISA Analysis LC-MS/ELISA Analysis Sample Processing->LC-MS/ELISA Analysis Determine Half-life Determine Half-life LC-MS/ELISA Analysis->Determine Half-life

Experimental workflow for assessing linker stability in plasma.

Signaling_Pathway_Analogy cluster_reagents Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Alkyne (this compound) Triazole Stable Triazole Linkage Alkyne->Triazole CuAAC Reaction Azide Azide-modified Biomolecule Azide->Triazole Copper Copper(I) Catalyst Copper->Triazole

Logical relationship of reactants and catalyst in a CuAAC reaction.

References

A Comparative Guide to O-Proparagyl-N-Boc-ethanolamine in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and molecular biology, the precise and efficient conjugation of biomolecules is paramount. Heterobifunctional linkers are critical tools that enable the covalent joining of distinct molecular entities, such as proteins, peptides, and therapeutic small molecules. This guide provides an objective comparison of O-Proparagyl-N-Boc-ethanolamine, a versatile bifunctional linker, with a common alternative, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), for applications in bioconjugation. We will delve into their mechanisms of action, present comparative performance data from representative applications, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This unique structure allows for a two-step, orthogonal conjugation strategy. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is known for its high efficiency and specificity.[2][] The Boc-protected amine provides a stable, masked reactive site that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation, such as amide bond formation.[1]

Comparison with a Conventional Linker: SPDP

For the purpose of this guide, we will compare this compound with N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a widely used amine-to-sulfhydryl crosslinker. SPDP contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryls to form a reversible disulfide bond.[4]

Table 1: Comparison of Linker Characteristics

FeatureThis compoundN-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
Reactive Groups Propargyl (for CuAAC), Primary Amine (after deprotection)NHS-ester (amine-reactive), Pyridyldithiol (sulfhydryl-reactive)
Conjugation Chemistry Click Chemistry (CuAAC), Amide Bond FormationAmide Bond Formation, Disulfide Bond Formation
Bond Stability Triazole (highly stable)Disulfide (reversible with reducing agents)
Orthogonality High (Click chemistry is bioorthogonal)Moderate (requires available amines and sulfhydryls)
Reaction Conditions Mild, aqueous conditions for CuAACPhysiological pH for amine and sulfhydryl reactions
Key Advantage High specificity and efficiency of click chemistryWell-established chemistry, reversible linkage
Potential Drawback Requires a copper catalyst for CuAACDisulfide bond can be unstable in reducing environments

Case Study: Peptide-Protein Conjugation

To illustrate the practical differences in performance, we present a representative case study involving the conjugation of a cysteine-containing peptide to a protein.

Objective: To conjugate a synthetic peptide containing a C-terminal cysteine to a target protein and compare the efficiency and stability of the resulting conjugates using this compound and SPDP.

Experimental Workflow:

G cluster_0 This compound Pathway cluster_1 SPDP Pathway A1 Modify Peptide with Azide A2 React Peptide-Azide with this compound via CuAAC A1->A2 A3 Purify Peptide-Linker Conjugate A2->A3 A4 Deprotect Boc Group (TFA) A3->A4 A6 Conjugate Peptide-Linker-NH2 to Activated Protein A4->A6 A5 Activate Protein Carboxyl Groups (EDC/NHS) A5->A6 A7 Purify Final Conjugate A6->A7 B1 Activate Protein with SPDP B2 Purify Activated Protein B1->B2 B3 React Activated Protein with Cysteine-Peptide B2->B3 B4 Purify Final Conjugate B3->B4 G cluster_0 Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response Substrate->Response Inhibitor Peptide Inhibitor (with Azide) Inhibitor->Kinase2 Inhibition Linker This compound (deprotected & clicked to Fluorophore) Inhibitor->Linker CuAAC Fluorophore Fluorophore Linker->Fluorophore

References

Safety Operating Guide

Proper Disposal of O-Proparagyl-N-Boc-ethanolamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of O-Proparagyl-N-Boc-ethanolamine (CAS No. 634926-63-9), a crosslinker commonly used in bioconjugation and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound, also known as tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, it must be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[2]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[2]

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3] Do not use combustible materials. For solid spills, carefully sweep up the material to avoid dust formation.[2]

  • Collection: Place the absorbed or swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[2][4]

  • Waste Identification and Classification:

    • This chemical is classified as hazardous waste.

    • Consult your institution's chemical waste generator guidelines to ensure complete and accurate classification.[2][4]

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate".

    • Include the CAS number (634926-63-9) and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Keep away from heat, sparks, and open flames.[2]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[5]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material a pure substance or contaminated? start->is_contaminated pure_substance Pure Substance is_contaminated->pure_substance Pure contaminated_material Contaminated Material (e.g., with solvents, spill debris) is_contaminated->contaminated_material Contaminated waste_collection Collect in a designated, labeled hazardous waste container pure_substance->waste_collection spill_cleanup Follow Spill Management Protocol contaminated_material->spill_cleanup storage Store in a secure, ventilated hazardous waste accumulation area waste_collection->storage spill_cleanup->waste_collection disposal_pickup Arrange for pickup by a licensed waste disposal service storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling O-Proparagyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for O-Proparagyl-N-Boc-ethanolamine (IUPAC Name: tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate; CAS Number: 634926-63-9). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment is mandatory to minimize exposure.

Hazard GHS Classification Required PPE
Oral Toxicity Acute Toxicity, Oral (Category 4)Standard laboratory PPE (lab coat, gloves, eye protection). Do not eat, drink, or smoke when using this product.[1]
Dermal Toxicity Acute Toxicity, Dermal (Category 4)Impervious gloves (e.g., nitrile), lab coat, and appropriate clothing to prevent skin contact.[1]
Inhalation Toxicity Acute Toxicity, Inhalation (Category 4)Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Eye Contact Not Classified, but good practice dictates protectionSafety glasses with side shields or goggles.

Operational and Handling Protocols

Proper handling procedures are essential to prevent accidental exposure and contamination.

General Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, avoid direct contact. Absorb with an inert material and place in a sealed container for disposal.

Experimental Workflow:

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management a Don Appropriate PPE b Verify Fume Hood Operation a->b c Retrieve from Storage (-20°C) d Weigh/Measure in Fume Hood c->d e Perform Experiment d->e f Decontaminate Glassware e->f h Clean Work Area e->h g Dispose of Waste f->g i Segregate Chemical Waste g->i j Label Waste Container i->j k Store in Designated Area j->k

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations. Contact a licensed professional waste disposal service.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional guidelines.

First Aid Measures:

  • If Swallowed: Get medical help.[3]

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Move person into fresh air.

  • If in Eyes: Rinse cautiously with water for several minutes.

This information is intended as a guide for trained laboratory personnel. Always consult the full Safety Data Sheet (SDS) before use and follow all institutional safety protocols.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Proparagyl-N-Boc-ethanolamine
Reactant of Route 2
Reactant of Route 2
O-Proparagyl-N-Boc-ethanolamine

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。